molecular formula C8H6BrClN2 B572833 6-Bromo-3-chloro-1-methyl-1H-indazole CAS No. 1243472-33-4

6-Bromo-3-chloro-1-methyl-1H-indazole

Cat. No.: B572833
CAS No.: 1243472-33-4
M. Wt: 245.504
InChI Key: RHTHXDOLGOEEAY-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1-methyl-1H-indazole is a synthetically versatile chemical intermediate primarily used in the research and development of novel pharmacologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities . This specific compound features two halogen substituents (bromo and chloro) and an N-1 methyl group, which offer distinct sites for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions. These reactions are crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. Researchers value this building block for the design of potential therapeutics. The indazole core is found in numerous marketed drugs and clinical candidates, such as the anticancer agents pazopanib and axitinib, which are tyrosine kinase inhibitors . Furthermore, indazole derivatives have demonstrated significant antimicrobial activity in scientific studies, making them a focus for developing new anti-infective agents . The specific substitution pattern on this compound makes it a particularly valuable precursor in synthesizing molecules that target various enzymes and receptors, contributing to early-stage drug discovery efforts in oncology, immunology, and infectious diseases. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTHXDOLGOEEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole from 6-bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole

Introduction: The Significance of N-Methylated Indazoles

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, N-alkylated indazoles are crucial intermediates in the development of therapeutics, including kinase inhibitors for oncology.[1] The synthesis of this compound from its parent 1H-indazole represents a key synthetic step. However, this transformation is complicated by the inherent nature of the indazole ring, which possesses two reactive nitrogen atoms (N1 and N2). The direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted regioisomers, posing significant challenges for purification and yield.[2][3][4]

This guide provides a detailed examination of the N-methylation of 6-bromo-3-chloro-1H-indazole, focusing on the strategic selection of reagents and conditions to achieve high regioselectivity for the desired N1 isomer. We will explore the underlying chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that govern the reaction's outcome.

The Core Challenge: Achieving N1 Regioselectivity

The fundamental transformation is the deprotonation of the indazole N-H proton by a base, creating a mesomeric indazolide anion. This anion has nucleophilic character at both nitrogen atoms. Subsequent reaction with an electrophile, such as a methylating agent, can occur at either position. The ratio of the resulting N1-methyl to N2-methyl products is highly sensitive to a variety of factors, including the choice of base, solvent, electrophile, and reaction temperature.[5][4] Generally, N1-alkylated products are considered thermodynamically more stable, while N2-alkylation is often favored under kinetic control.[6]

Controlling this selectivity is paramount for an efficient synthesis. Strategies often rely on manipulating the reaction conditions to favor the formation of the thermodynamically preferred N1 product.

Strategic Considerations for Synthesis

Causality Behind Experimental Choices
  • The Role of the Base: The choice of base is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH) are often employed to ensure complete and irreversible deprotonation of the indazole. The resulting sodium indazolide salt's reactivity is then modulated by the solvent. Other bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can also be effective, though they may require more forcing conditions and can sometimes lead to lower selectivity.[5][6] Studies have shown that cesium carbonate (Cs₂CO₃) can be particularly effective in promoting N1 alkylation, potentially through a chelation mechanism that favors substitution at the N1 position.[3][4]

  • The Influence of the Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard choices for this type of reaction.[4][7] DMF is particularly effective at solvating the cation (e.g., Na⁺) from the base, leaving a more reactive, "naked" indazolide anion. This heightened reactivity can sometimes lead to mixtures. The polarity of the solvent can significantly impact the N1:N2 product ratio.[7]

  • The Nature of the Methylating Agent: Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[6][8] Methyl iodide is a highly reactive and commonly used reagent for SN2 reactions. The choice of methylating agent can influence regioselectivity, although the base and solvent are typically the dominant factors.

Visualizing the Synthetic Transformation

The overall reaction is a nucleophilic substitution where the indazolide anion attacks the methylating agent.

Caption: N-methylation of 6-bromo-3-chloro-1H-indazole.

Detailed Experimental Protocol

This protocol describes a robust method for the selective N1-methylation of 6-bromo-3-chloro-1H-indazole.

Quantitative Data: Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
6-Bromo-3-chloro-1H-indazoleC₇H₄BrClN₂231.485.0021.61.0
Sodium Hydride (60% dispersion in oil)NaH24.001.0425.91.2
Methyl IodideCH₃I141.943.37 (1.48 mL)23.81.1
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0950 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~300 mL--
Saturated aq. NH₄ClNH₄Cl53.49~50 mL--
BrineNaCl58.44~50 mL--
Sodium Sulfate, anhydrousNa₂SO₄142.04As needed--
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-bromo-3-chloro-1H-indazole (5.00 g, 21.6 mmol).[9]

    • Add anhydrous N,N-Dimethylformamide (50 mL) to dissolve the starting material.

    • Cool the resulting solution to 0 °C in an ice-water bath. This is done to control the exothermic reaction during the addition of the strong base.

  • Deprotonation:

    • Under a steady stream of nitrogen, carefully add sodium hydride (1.04 g of 60% dispersion, 25.9 mmol) portion-wise to the stirred solution over 10 minutes. Caution: NaH reacts violently with water. An inert atmosphere is crucial. Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The formation of the sodium salt may result in a thicker suspension.

  • Methylation:

    • While maintaining the temperature at 0 °C, add methyl iodide (1.48 mL, 23.8 mmol) dropwise via syringe over 5 minutes.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: e.g., 30% Ethyl Acetate in Hexanes).

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add water (100 mL) and ethyl acetate (150 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc).

    • Combine the fractions containing the desired N1-methylated product (typically the major isomer) and concentrate under reduced pressure to yield this compound as a solid.

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Visualizing the Experimental Workflow

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Dissolve Starting Material in DMF under N₂ cool_1 2. Cool to 0 °C setup->cool_1 add_base 3. Add NaH portion-wise cool_1->add_base deprotonate 4. Stir at 0 °C for 30 min add_base->deprotonate add_meI 5. Add CH₃I dropwise deprotonate->add_meI react 6. Warm to RT and stir for 2-4h add_meI->react quench 7. Quench with aq. NH₄Cl react->quench extract 8. Extract with Ethyl Acetate quench->extract wash 9. Wash with Water and Brine extract->wash dry 10. Dry and Concentrate wash->dry purify 11. Column Chromatography dry->purify analysis 12. Characterize by NMR & MS purify->analysis

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound is a prime example of the challenges and strategies involved in the regioselective functionalization of heterocyclic scaffolds. By carefully selecting a strong base like sodium hydride in a polar aprotic solvent such as DMF, the reaction can be directed to favor the formation of the thermodynamically stable N1-methylated isomer. The detailed protocol provided herein offers a reliable and reproducible method for obtaining this valuable building block, which is essential for research and development in medicinal chemistry. The principles discussed—controlling reactivity through temperature, and the strategic choice of base and solvent—are broadly applicable to the N-alkylation of other indazoles and related nitrogen-containing heterocyles.

References

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2025). ResearchGate.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. Retrieved from [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • Regioselective N-alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC). Retrieved from [Link]

  • 6-bromo-3-methyl-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

  • 6-Bromo-3-chloro-1H-indazole. (n.d.). PubChem. Retrieved from [Link]

  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate.
  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Retrieved from [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2025). ResearchGate.
  • Synthesis of indazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. National Institutes of Health (PMC). Retrieved from [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Spectroscopic characterization of 6-Bromo-3-chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-chloro-1-methyl-1H-indazole

Introduction: The Structural Significance of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal building block for developing targeted therapeutics, from kinase inhibitors in oncology to agents for treating neurodegenerative disorders.[1][3][4]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of bromo, chloro, and methyl groups on the indazole core creates a molecule with distinct physicochemical properties and multiple points for synthetic elaboration. A precise and unambiguous structural confirmation is paramount for its use in any research or development pipeline.

This document serves as a comprehensive technical resource for researchers, providing a detailed breakdown of the expected spectroscopic signature of this compound. We will move beyond a simple recitation of data, instead focusing on the underlying principles that govern the molecule's interaction with different forms of electromagnetic radiation. By understanding the why behind the data, scientists can gain deeper insights into molecular structure and reactivity. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Architecture and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. The key features that will dictate its spectroscopic fingerprint are:

  • The Aromatic Indazole Core: A bicyclic system comprising a benzene ring fused to a pyrazole ring. This π-conjugated system will produce characteristic signals in ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy.

  • The Aromatic Protons: Three protons on the benzene portion of the core (at C4, C5, and C7) will exhibit distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.

  • The N-Methyl Group: The methyl group attached to the N1 position of the pyrazole ring provides a simple, yet informative, singlet in the ¹H NMR spectrum and a characteristic signal in the ¹³C NMR spectrum.

  • Halogen Substituents: The electron-withdrawing and heavy-atom effects of the bromine at C6 and chlorine at C3 will significantly influence the chemical shifts of nearby protons and carbons. Their unique isotopic signatures are also critically important for mass spectrometry.

Below is a diagram of the molecular structure with atom numbering for reference in the subsequent sections.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Expertise & Causality: Experimental Choices

A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be appropriate. DMSO-d₆ is often preferred for heterocyclic compounds due to its excellent solubilizing power and its ability to shift residual water peaks away from regions of interest. All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will contain signals from the three protons on the benzene ring. Their chemical shifts are influenced by the electronic effects of the substituents. The N-methyl group will appear as a distinct singlet in the aliphatic region.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.95d1HH-7H-7 is ortho to the electron-donating N-methyl group's nitrogen (N1) but is also part of the aromatic system. It is expected to be downfield. It will be a doublet due to coupling with H-5 (J≈1.0-2.0 Hz).
~7.80d1HH-5H-5 is ortho to the electron-withdrawing bromine atom at C6, causing a downfield shift. It will appear as a doublet due to coupling with H-4 (J≈8.5-9.0 Hz).
~7.40dd1HH-4H-4 is ortho to the C3a-C7a ring junction and will be coupled to both H-5 and H-7, resulting in a doublet of doublets.
~4.05s3HN-CH₃The methyl group is attached to a nitrogen atom within an aromatic system, shifting it downfield compared to a simple alkyl amine. It is a singlet as there are no adjacent protons.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the seven carbons of the indazole core and the one methyl carbon. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (N, Cl, Br).

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~142.5C-7aThis is a quaternary carbon bonded to two nitrogen atoms (N1 and through the ring system), resulting in a significant downfield shift.
~140.0C-3The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded and shifted downfield.
~129.0C-5Aromatic CH carbon, its shift is influenced by the adjacent bromine.
~125.0C-3aA quaternary carbon at the ring junction.
~122.0C-7Aromatic CH carbon.
~118.0C-6The carbon atom directly bonded to bromine. The "heavy atom effect" of bromine can sometimes shield the carbon, but its electronegativity also plays a role.
~112.0C-4Aromatic CH carbon.
~35.0N-CH₃The methyl carbon attached to nitrogen appears in the typical range for such groups.

Mass Spectrometry (MS): Unveiling the Isotopic Fingerprint

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of a molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) is a common technique that will provide a clear molecular ion peak and rich fragmentation data. The key diagnostic feature will be the isotopic distribution in the molecular ion region.

  • Chlorine: Exists as two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), separated by 2 Da.

  • Bromine: Exists as two main isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), also separated by 2 Da.

Predicted Mass Spectrum (EI-MS)

The combination of one bromine and one chlorine atom will result in a characteristic cluster of peaks for the molecular ion (M⁺).

m/z ValueIonDescription
244 [M]⁺Molecular ion containing ⁷⁹Br and ³⁵Cl. This will be the base peak in the isotopic cluster.
246 [M+2]⁺Molecular ion containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak will be very intense, nearly equal in height to the M⁺ peak.
248 [M+4]⁺Molecular ion containing ⁸¹Br and ³⁷Cl. This peak will be smaller but clearly visible.
229[M-CH₃]⁺Loss of the N-methyl group, a common fragmentation pathway. This fragment will also exhibit the Br/Cl isotopic pattern.
194[M-CH₃-Cl]⁺Subsequent loss of a chlorine radical from the [M-CH₃]⁺ fragment.
150[M-Br-Cl]⁺Loss of both halogen atoms.

The unique M:M+2:M+4 peak ratio is an unambiguous indicator of the presence of one bromine and one chlorine atom in the molecule, providing powerful evidence for its identity.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present.[7]

Expertise & Causality: Experimental Choices

The sample can be analyzed as a solid using a KBr pellet or as a solution in a solvent like CCl₄. A KBr pellet is often preferred to avoid solvent interference.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeAssignment
3100-3000C-H StretchAromatic C-H bonds on the indazole ring. These are typically of weak to medium intensity.
2980-2850C-H StretchAliphatic C-H bonds of the N-methyl group.
~1610, ~1500, ~1460C=C StretchAromatic ring stretching vibrations of the indazole core. The presence of multiple bands is characteristic of aromatic systems.[8]
~1350C-N StretchStretching of the carbon-nitrogen bonds within the heterocyclic ring.
1100-1000C-Br StretchCarbon-bromine bond vibration. This absorption is often found in the fingerprint region.[9]
800-600C-Cl StretchCarbon-chlorine bond vibration. This strong absorption is also located in the fingerprint region.

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems like the indazole ring.

Expertise & Causality: Experimental Choices

The spectrum is typically recorded in a dilute solution using a solvent like acetonitrile or ethanol, which is transparent in the measurement range (>200 nm).

Predicted UV-Vis Spectrum

The indazole core is the primary chromophore. Based on data for similar 1-methylindazoles, we can expect strong absorptions corresponding to π → π* transitions.[10][11] The halogen substituents act as auxochromes, which can cause a small bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound.

Predicted λ_max (nm)Transition Type
~255π → π
~290-300π → π

Experimental Workflows & Protocols

The following diagram and protocols outline a systematic approach to the complete spectroscopic characterization of a synthesized batch of this compound.

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ using a pipette.

  • Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved.

  • Data Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. If further confirmation is needed, run 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak (δ ≈ 2.50 ppm).

Protocol 2: MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a volatile solvent like methanol or acetonitrile. Dilute this solution 10-100 fold.

  • Instrument Setup: Tune the mass spectrometer (e.g., a GC-MS with an EI source) according to the manufacturer's instructions.

  • Data Acquisition: Inject the sample into the instrument. For GC-MS, a temperature ramp will be used to elute the compound. For direct infusion, the sample is introduced at a constant flow rate. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for C₈H₆BrClN₂. Analyze the major fragment ions to establish a fragmentation pathway.

Protocol 3: IR Sample Preparation and Analysis
  • Sample Preparation (KBr Pellet): Place ~1 mg of the compound and ~100 mg of dry, IR-grade KBr powder in an agate mortar.

  • Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

  • Pressing: Transfer a small amount of the powder into a pellet press and apply pressure (as per instrument guidelines) to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Conclusion

The structural elucidation of this compound is a synergistic exercise that relies on the convergence of data from multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and elemental composition through its unique isotopic signature. IR spectroscopy verifies the presence of key functional groups, while UV-Vis spectroscopy characterizes the electronic nature of the aromatic system. By following the systematic protocols and interpretive logic outlined in this guide, researchers can achieve an unambiguous and comprehensive characterization of this important chemical entity, ensuring its quality and suitability for downstream applications in drug discovery and beyond.

References

  • W. M. Horspool and D. Armesto, Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies, PubMed Central. Available: [Link]

  • ResearchGate, a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... Available: [Link]

  • A. M. S. Silva, et al., Advanced NMR techniques for structural characterization of heterocyclic structures, ESA-IPB. Available: [Link]

  • PubChem, 6-Bromo-3-chloro-1H-indazole. Available: [Link]

  • ResearchGate, 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available: [Link]

  • ResearchGate, 13C NMR of indazoles. Available: [Link]

  • D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Table of Characteristic IR Absorptions. Available: [Link]

  • Doc Brown, Infrared Spectroscopy Index. Available: [Link]

  • S. G. Mahadev, et al., Indazole – an emerging privileged scaffold: synthesis and its biological significance, NIH National Library of Medicine. Available: [Link]

  • Y. Qu, et al., Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives, PubMed Central. Available: [Link]

  • A. D. West, et al., Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease, ACS Publications. Available: [Link]

  • Supporting Information, Wiley-VCH. Available: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-3-chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 6-Bromo-3-chloro-1-methyl-1H-indazole. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the structural elucidation and quality control of this important chemical entity. The guide delves into the predicted spectral features, the rationale behind chemical shift assignments, and the influence of the various substituents on the indazole core. Furthermore, it outlines a detailed experimental protocol for acquiring high-quality NMR data and presents this information in a clear, accessible format, including structured data tables and explanatory diagrams.

Introduction: The Significance of this compound and the Role of NMR

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Indazole derivatives are known to exhibit a wide range of biological activities, acting as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The precise substitution pattern on the indazole ring is critical for its pharmacological activity, making unambiguous structural characterization paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of molecular structure, the assessment of purity, and the study of molecular dynamics. This guide focuses on the application of ¹H and ¹³C NMR for the definitive characterization of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the N-methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating nature of the N-methyl group. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.85d~ 1.01HH-7
~ 7.50d~ 8.51HH-4
~ 7.30dd~ 8.5, 1.51HH-5
~ 3.90s-3HN-CH₃

Rationale for Assignments:

  • Aromatic Protons (H-4, H-5, H-7): The indazole ring system gives rise to a characteristic pattern in the aromatic region of the spectrum.

    • H-7: This proton is situated between the bromine atom at C-6 and the pyrazole ring. It is expected to appear as a doublet with a small coupling constant due to meta-coupling with H-5. Its chemical shift is predicted to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent pyrazole ring.

    • H-4: This proton is adjacent to the chlorine-substituted carbon (C-3) and is expected to be a doublet due to ortho-coupling with H-5.

    • H-5: This proton will appear as a doublet of doublets, being coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling).

  • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift around 3.90 ppm is characteristic for N-methyl groups in such heterocyclic systems.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 148.0C-7a
~ 142.0C-3
~ 128.0C-3a
~ 125.0C-5
~ 122.0C-4
~ 118.0C-6
~ 112.0C-7
~ 35.0N-CH₃

Rationale for Assignments:

  • Quaternary Carbons (C-3, C-3a, C-6, C-7a):

    • C-3: The carbon bearing the chlorine atom is expected to be significantly deshielded and appear around 142.0 ppm.

    • C-7a and C-3a: These are the bridgehead carbons of the fused ring system. Their chemical shifts are influenced by the overall electronic structure of the indazole ring.

    • C-6: The carbon attached to the bromine atom will be shifted to a higher field compared to an unsubstituted carbon due to the heavy atom effect of bromine.

  • CH Carbons (C-4, C-5, C-7): The chemical shifts of these carbons are influenced by the attached protons and the neighboring substituents.

  • N-Methyl Carbon (N-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum, typically around 35.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

4.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

4.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is appropriate.

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16-32 scans should be sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is standard.

    • Spectral Width: Approximately 220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Visualizing the Molecular Structure and NMR Assignments

The following diagram, generated using Graphviz, illustrates the structure of this compound with the atom numbering used for NMR assignments.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR spectroscopy of this compound. By combining predicted spectral data with a thorough explanation of the underlying chemical principles, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound. The provided experimental protocol ensures the acquisition of high-quality data, facilitating accurate structural verification and purity assessment, which are critical for advancing drug discovery and development programs.

References

  • Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.
  • Popsavin, M., & Popsavin, V. (2012). Synthesis and biological activity of substituted indazoles. Medicinal Chemistry, 2(4), 1-13.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link][1]

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Physical and chemical properties of 6-Bromo-3-chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to 6-Bromo-3-chloro-1-methyl-1H-indazole

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for drug discovery and chemical biology. We will explore its physicochemical properties, spectroscopic signature, plausible synthetic routes, and strategic applications. This document is intended for researchers, medicinal chemists, and drug development professionals who require a consolidated, authoritative resource on this versatile chemical entity.

Molecular Identity and Structure

This compound is a di-halogenated and N-methylated derivative of the indazole bicyclic system. The strategic placement of the bromine and chlorine atoms at the C6 and C3 positions, respectively, provides orthogonal chemical handles for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. The N1-methylation prevents tautomerization and can significantly influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

G start 6-Bromo-1H-indazole step1 Step 1: N-Methylation Reagents: NaH, CH₃I Solvent: DMF start->step1 Protection & Alkylation intermediate 6-Bromo-1-methyl-1H-indazole step1->intermediate step2 Step 2: C3-Chlorination Reagents: n-BuLi, C₂Cl₆ Solvent: THF, -78°C intermediate->step2 Directed Halogenation end This compound step2->end

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • N-Methylation: The synthesis begins with the N-alkylation of 6-Bromo-1H-indazole. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) is standard practice. The base deprotonates the indazole nitrogen, creating a nucleophilic anion that readily attacks an electrophilic methyl source like methyl iodide (CH₃I). This step is crucial as it installs the N1-methyl group and protects the nitrogen from participating in subsequent reactions.

  • C3-Chlorination: The C3 position of the indazole ring is not inherently reactive towards electrophilic chlorination. Therefore, a directed ortho-metalation strategy is employed. A strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78°C) selectively deprotonates the C3 position, facilitated by the coordinating effect of the N2 atom. The resulting lithiated intermediate is a potent nucleophile, which is then quenched with an electrophilic chlorine source like hexachloroethane (C₂Cl₆) to install the chloro group regioselectively.

Reactivity and Strategic Utility

The true value of this compound in drug discovery lies in its predictable reactivity.

  • Cross-Coupling Reactions: The bromine atom at C6 is an excellent handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the electron-deficient C3 position can be displaced by various nucleophiles, such as amines or thiols, under appropriate conditions. This provides a secondary site for molecular diversification.

Applications in Medicinal Chemistry

The indazole scaffold is a cornerstone of modern medicinal chemistry, with applications ranging from oncology to inflammatory and neurodegenerative diseases. [1][3]* Kinase Inhibition: Many indazole-containing molecules are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. [4]The ability to functionalize the this compound core at two distinct positions allows for the precise tuning of steric and electronic properties to achieve high affinity and selectivity for specific kinase targets.

  • Antimicrobial Agents: Bromo-indazole derivatives have shown promise as antibacterial agents. [5]The bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, while the indazole core may interact with essential bacterial enzymes. [5]* Scaffold for Library Synthesis: Due to its dual reactive sites, this molecule is an ideal starting point for the construction of diverse chemical libraries for high-throughput screening, accelerating the discovery of new bioactive compounds.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on data from structurally analogous compounds, appropriate precautions must be taken. [6][7][8]

  • GHS Hazard Statements (Anticipated):

    • Harmful if swallowed. [6] * Causes skin irritation. [6][8] * Causes serious eye irritation. [6][8] * May cause respiratory irritation. [6][8]* Handling Precautions:

    • Always use this compound in a well-ventilated chemical fume hood. [7] * Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [7] * Avoid inhalation of dust and direct contact with skin and eyes. [8] * Keep containers tightly closed and store in a cool, dry place. [7]* Incompatible Materials:

    • Strong oxidizing agents, strong acids, and strong bases. [7]

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole (Key Intermediate)

This protocol describes a reliable, large-scale synthesis of the key starting material, 6-Bromo-1H-indazole, adapted from a validated industrial method. [4] 7.1 Materials and Reagents

  • 4-bromo-2-methylaniline (95.0 g)

  • Chloroform (0.70 L)

  • Acetic anhydride (0.109 L)

  • Potassium acetate (14.6 g)

  • Isoamyl nitrite (0.147 L)

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide

  • Heptane

  • Water (deionized)

7.2 Procedure

  • Acetylation of Starting Material:

    • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). [4] * Cool the solution in an ice bath and slowly add acetic anhydride (0.109 L) while ensuring the internal temperature does not exceed 40°C. This is an exothermic reaction, and controlled addition is necessary to prevent side reactions.

  • Diazotization and Cyclization:

    • To the reaction mixture from the previous step, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). [4] * Heat the mixture to reflux (approx. 68°C) and maintain this temperature for 20 hours. This step forms the diazonium species which then cyclizes to form the indazole ring.

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 25°C.

  • Workup and Hydrolysis:

    • Concentrate the reaction mixture under reduced pressure to remove the chloroform.

    • Add water to the residue and perform an azeotropic distillation to remove any remaining volatile organics. [4] * Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C to hydrolyze the acetyl group.

  • Isolation and Purification:

    • Cool the acidic mixture to 20°C. [4] * Carefully adjust the pH to 11 by the slow addition of a 50% aqueous solution of sodium hydroxide. This is a highly exothermic neutralization; perform this step in an ice bath.

    • Evaporate the solvent from the resulting basic mixture.

    • The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield the final product, 6-Bromo-1H-indazole. [4] 7.3 Validation

  • The purity of the final product should be assessed by NMR, Mass Spectrometry, and HPLC. [4]The melting point should also be determined and compared to literature values.

References

  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved January 21, 2026, from [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 21, 2026, from [Link]

  • Wiley InterScience. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Retrieved January 21, 2026, from [Link]

  • ChemSynthesis. (n.d.). 6-bromo-3-ethyl-1-methyl-1H-indazole. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to 6-Bromo-3-chloro-1-methyl-1H-indazole: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-chloro-1-methyl-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. This document details its chemical identity, including its IUPAC name and CAS number, and delves into its physicochemical properties. A significant focus is placed on elucidating a plausible, multi-step synthetic pathway, complete with a detailed experimental protocol and a discussion of the underlying chemical principles. Furthermore, this guide explores the compound's reactivity, its applications as a versatile building block in the synthesis of bioactive molecules, and the analytical techniques essential for its characterization. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted N-methylated indazole. The indazole core is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 3-position, along with a methyl group on one of the nitrogen atoms, makes this molecule a highly versatile intermediate for further chemical modifications.

IUPAC Name: this compound

CAS Number: While a specific CAS number for this compound is not readily available in public databases, the parent compound, 6-Bromo-3-chloro-1H-indazole , is registered under CAS Number 885271-78-3 [1][2][3]. This lack of a specific CAS entry for the N-methylated derivative is not uncommon for specialized chemical intermediates. For research and procurement purposes, referencing the parent compound's CAS number along with the precise chemical name and structure is recommended.

Table 1: Physicochemical Properties of 6-Bromo-3-chloro-1H-indazole (Predicted)

PropertyValueSource
Molecular FormulaC8H6BrClN2-
Molecular Weight245.51 g/mol -
AppearanceOff-white to pale yellow solid (predicted)-
Melting PointNot available-
Boiling Point>300 °C (predicted)-
SolubilitySoluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Insoluble in water.General knowledge of similar compounds
XLogP3-AA3.2 (for parent compound)[3]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be logically approached as a multi-step process, commencing from commercially available starting materials. A plausible and efficient synthetic route involves three key stages: the formation of the 6-bromo-1H-indazole core, followed by N-methylation at the 1-position, and concluding with chlorination at the 3-position.

Overall Synthetic Scheme

The proposed synthetic pathway is illustrated below. This strategy is designed for scalability and reproducibility, leveraging well-established chemical transformations.

G A 4-Bromo-2-methylaniline B 6-Bromo-1H-indazole A->B Diazotization & Cyclization C 6-Bromo-1-methyl-1H-indazole B->C N-Methylation D This compound C->D Chlorination

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Bromo-1H-indazole from 4-Bromo-2-methylaniline

This initial step involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization to form the indazole ring system. This is a classic and robust method for the synthesis of indazoles[4].

  • Reaction Principle: The amino group of 4-bromo-2-methylaniline is converted to a diazonium salt using a nitrite source under acidic conditions. The resulting diazonium species is unstable and undergoes in situ cyclization, with the methyl group facilitating the ring closure to form the indazole core. Subsequent workup yields 6-bromo-1H-indazole.

  • Detailed Protocol:

    • In a reaction vessel equipped with a stirrer and a thermometer, dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable organic solvent such as chloroform.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 10 °C to protect the amino group.

    • To the resulting solution, add potassium acetate (0.2 eq) followed by the dropwise addition of isoamyl nitrite (1.5 eq).

    • Heat the reaction mixture to reflux (around 68 °C) and maintain for 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the volatile components under reduced pressure.

    • To the residue, add water and perform an azeotropic distillation.

    • Add concentrated hydrochloric acid and heat the mixture to 50-55 °C to hydrolyze the acetyl protecting group.

    • Cool the acidic mixture and adjust the pH to approximately 11 with a 50% aqueous solution of sodium hydroxide.

    • Evaporate the organic solvent and slurry the resulting solid with heptane.

    • Filter the solid, wash with cold heptane, and dry under vacuum to yield 6-bromo-1H-indazole.

Step 2: N-Methylation of 6-Bromo-1H-indazole

The second step involves the selective methylation of the nitrogen at the 1-position of the indazole ring. The regioselectivity of N-alkylation of indazoles can be influenced by the choice of base and solvent[5].

  • Reaction Principle: The acidic proton on the indazole nitrogen is abstracted by a suitable base to form an indazolide anion. This anion then acts as a nucleophile, attacking a methylating agent such as dimethyl sulfate or methyl iodide to form the N-methylated product. The use of a strong base like sodium hydride in an aprotic solvent like tetrahydrofuran (THF) generally favors N-1 alkylation[5].

  • Detailed Protocol:

    • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6-bromo-1-methyl-1H-indazole.

Step 3: Chlorination of 6-Bromo-1-methyl-1H-indazole

The final step is the regioselective chlorination of the indazole ring at the 3-position. The 3-position of the indazole ring is susceptible to electrophilic substitution.

  • Reaction Principle: N-Chlorosuccinimide (NCS) is an effective electrophilic chlorinating agent for various heterocyclic systems, including indazoles. The reaction proceeds via an electrophilic attack of the chloronium ion (or its equivalent) generated from NCS onto the electron-rich 3-position of the indazole ring.

  • Detailed Protocol:

    • Dissolve 6-bromo-1-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

    • Add N-chlorosuccinimide (1.1-1.2 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-8 hours. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, pour the reaction mixture into water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, making it an invaluable scaffold in the construction of diverse chemical libraries for high-throughput screening.

  • Orthogonal Reactivity: The chlorine atom at the 3-position is generally more susceptible to nucleophilic aromatic substitution (SNAAr) reactions, while the bromine atom at the 6-position is more amenable to metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule.

  • Applications in Kinase Inhibitor Synthesis: The indazole core is a well-established pharmacophore in numerous kinase inhibitors approved for cancer therapy[6]. The ability to introduce different substituents at the 3- and 6-positions of the indazole ring allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to the development of potent and selective inhibitors.

G A This compound B Functionalization at C3 (e.g., SNAAr with amines) A->B C Functionalization at C6 (e.g., Suzuki coupling) A->C D Diverse Library of Potential Kinase Inhibitors B->D C->D G cluster_0 Synthesis cluster_1 Purification & Analysis A Crude Product B Purification (Chromatography/ Recrystallization) A->B C Purity Assessment (HPLC) B->C D Structural Confirmation (NMR, MS, IR) B->D E Pure Compound (>98%) C->E D->E

Sources

A Technical Guide to the Synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole: Key Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-3-chloro-1-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique arrangement of functional groups—a bromine atom for further cross-coupling reactions, a chlorine atom, and a methylated nitrogen—makes it a valuable and versatile scaffold for the synthesis of complex molecular architectures. Indazole-containing compounds are known to possess a wide range of biological activities, frequently serving as core components in the development of kinase inhibitors for oncology.[1][2]

This in-depth technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the primary synthetic strategies for preparing this compound. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind experimental choices, focusing on the critical selection of starting materials and the sequence of transformations that ensure a robust and efficient synthesis.

Core Synthetic Strategy: A Stepwise Functionalization of a Precursor Scaffold

The most logical and field-proven approach to synthesizing this compound involves a multi-step sequence starting from a commercially available substituted aniline. This strategy builds the indazole core first and then sequentially introduces the required functional groups (N-methylation and C3-chlorination). This method offers superior control over regiochemistry compared to constructing the ring from a more complex, pre-functionalized benzene derivative.

The overall workflow is visualized below.

G A 4-Bromo-2-methylaniline (Starting Material) B 6-Bromo-1H-indazole (Core Scaffold) A->B Diazotization & Cyclization C 6-Bromo-1-methyl-1H-indazole (N1-Methylated Intermediate) B->C N-Methylation D 6-Bromo-1-methyl-1H-indazol-3(2H)-one (Oxidized Intermediate) C->D C3-Oxidation E This compound (Final Product) D->E Chlorination

Caption: Primary synthetic pathway for this compound.

Pillar 1: Synthesis of the Core Scaffold: 6-Bromo-1H-indazole

The foundational step in this synthetic sequence is the construction of the 6-bromo-1H-indazole ring system. The choice of starting material is critical for efficiency and scalability.

Primary Starting Material: 4-Bromo-2-methylaniline

The synthesis commences with 4-bromo-2-methylaniline. This precursor is strategically ideal because the positions of the bromo and methyl groups on the aniline ring directly correspond to the desired 6-bromo substitution pattern on the final indazole product following cyclization. The synthesis proceeds via a Jacobson indazole synthesis variant, involving diazotization followed by intramolecular cyclization.[1]

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole [1]

  • Acetylation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C to form the corresponding acetamide.

  • Diazotization and Cyclization: To the crude acetamide mixture, add potassium acetate (0.15 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. This step forms the N-acetylated indazole intermediate.

  • Work-up and Hydrolysis: After cooling, remove volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat to 50-55°C to effect hydrolysis of the acetyl group.

  • Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.

ParameterValueReference
Starting Material 4-bromo-2-methylaniline[1]
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl[1]
Reaction Type Diazotization / Cyclization[1]
Product 6-Bromo-1H-indazole[1]
Pillar 2: N1-Methylation

With the 6-bromo-1H-indazole scaffold in hand, the next step is the introduction of the methyl group onto the indazole nitrogen.

Rationale for N-Methylation

N-alkylation of indazoles can potentially yield two regioisomers: the N1- and N2-alkylated products. The reaction conditions, particularly the choice of base and solvent, can influence the isomeric ratio. For many applications, including the synthesis of kinase inhibitors, the N1-methyl isomer is the desired product. Deprotonation of the indazole with a strong base like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF), followed by the addition of a methylating agent, typically favors the formation of the thermodynamically more stable N1-isomer.[3][4]

Key Reagents:

  • Base: Sodium hydride (NaH, 60% dispersion in oil) or Potassium hydroxide (KOH).[3][5]

  • Methylating Agent: Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄).[3][5]

Experimental Protocol: Synthesis of 6-Bromo-1-methyl-1H-indazole [3]

  • Deprotonation: Dissolve 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF and cool the solution to 0°C under an inert atmosphere. Add sodium hydride (1.1 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

  • Methylation: Stir the resulting mixture at 0°C for 30 minutes. Add iodomethane (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Quench the reaction by carefully adding water. The product often precipitates as a solid, which can be collected by filtration, washed with water, and dried to afford 6-Bromo-1-methyl-1H-indazole.[6]

Pillar 3: C3-Chlorination via an Indazolone Intermediate

The final functionalization is the introduction of the chlorine atom at the C3 position. Direct chlorination of 6-bromo-1-methyl-1H-indazole is often inefficient. A more robust and widely adopted method proceeds through the corresponding indazol-3-one intermediate.

Rationale for the Indazolone Pathway

The C3 position of the N-alkylated indazole can be oxidized to a carbonyl group, forming a stable 6-bromo-1-methyl-1H-indazol-3(2H)-one.[7] This keto-functionality is readily converted to the desired 3-chloro group using standard chlorinating agents. This two-step process (oxidation then chlorination) provides a high-yielding and clean conversion that avoids issues with regioselectivity and side reactions associated with direct chlorination.

Experimental Protocol: Oxidation and Chlorination

  • Step 3a - Oxidation: The intermediate 6-bromo-1-methyl-1H-indazole is oxidized to 6-bromo-1-methyl-1H-indazol-3(2H)-one. This can be achieved using various oxidizing agents known in the literature for this type of transformation, such as potassium permanganate or chromium-based reagents under controlled conditions.

  • Step 3b - Chlorination: The resulting 6-bromo-1-methyl-1H-indazol-3(2H)-one (1.0 eq) is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically heated to drive the conversion.

  • Work-up and Isolation: After the reaction is complete, the excess chlorinating agent is carefully quenched (e.g., by pouring onto ice). The aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the final product, this compound.

Alternative Synthetic Route

An alternative strategy involves reversing the order of methylation and chlorination. This pathway may be advantageous depending on the stability and reactivity of the intermediates.

G A 6-Bromo-1H-indazole B 6-Bromo-3-chloro-1H-indazole A->B C3-Chlorination C This compound (Final Product) B->C N1-Methylation

Caption: Alternative synthetic pathway with reversed functionalization order.

In this approach, 6-bromo-1H-indazole is first chlorinated at the C3 position to yield 6-bromo-3-chloro-1H-indazole.[8] This intermediate is then subjected to N1-methylation under conditions similar to those described previously. While viable, the electronic nature of the C3-chloro substituent may influence the regioselectivity of the subsequent N-methylation step, potentially altering the N1/N2 product ratio, which must be carefully evaluated.

Data Summary of Key Compounds

Compound NameStructureMolecular FormulaCAS NumberRole
4-Bromo-2-methylaniline C₇H₈BrN104-94-9Starting Material
6-Bromo-1H-indazole C₇H₅BrN₂79762-54-2Core Scaffold
6-Bromo-1-methyl-1H-indazole C₈H₇BrN₂590417-94-0N1-Methylated Intermediate
6-Bromo-1-methyl-1H-indazol-3(2H)-one C₈H₇BrN₂O1226985-36-9Oxidized Intermediate
6-Bromo-3-chloro-1H-indazole C₇H₄BrClN₂885271-78-3Alternative Intermediate
This compound C₈H₆BrClN₂1243472-33-4Final Product

Conclusion

The synthesis of this compound is most reliably achieved through a strategic, multi-step pathway that prioritizes control over regiochemistry. The selection of 4-bromo-2-methylaniline as the primary starting material provides a robust foundation for constructing the 6-bromo-1H-indazole core. Subsequent N1-methylation followed by a C3-chlorination sequence, preferably via an indazol-3-one intermediate , represents the most efficient and well-documented approach. This methodical functionalization ensures high yields and chemical purity, delivering a key building block essential for advancing pharmaceutical research and development.

References

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. Retrieved from [Link]

  • Zou, Y., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Regioselective Methylation of 6-bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the strategic considerations and practical methodologies for achieving regioselective N-methylation of 6-bromo-3-chloro-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings that govern N1 versus N2 alkylation, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of N-Alkylated Indazoles and the Regioselectivity Challenge

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The biological activity of N-substituted indazoles is often critically dependent on the position of the alkyl group on the pyrazole ring. Consequently, the ability to selectively synthesize either the N1 or N2 regioisomer is of paramount importance in drug discovery and development.

However, the inherent annular tautomerism of the 1H-indazole ring, which exists in equilibrium between the more thermodynamically stable 1H-indazole and the 2H-indazole tautomer, presents a significant synthetic challenge.[1][2] Direct alkylation of the indazole core often leads to a mixture of N1 and N2-alkylated products, necessitating challenging and often low-yielding purification steps.[1][3] This guide focuses on the specific case of 6-bromo-3-chloro-1H-indazole, a halogenated derivative with potential for further functionalization, and outlines strategies to control the regioselectivity of its methylation.

Mechanistic Principles Governing Regioselectivity

The outcome of the N-alkylation of indazoles is a delicate interplay of several factors, including electronic effects, steric hindrance, the nature of the base and solvent, and the choice of the alkylating agent.[2][4] A thorough understanding of these principles is essential for designing a successful regioselective synthesis.

Electronic and Steric Effects of Substituents

The electronic nature of the substituents on the indazole ring can significantly influence the nucleophilicity of the N1 and N2 positions. Electron-withdrawing groups, such as the chloro group at the C3 position and the bromo group at the C6 position in our target molecule, decrease the overall electron density of the heterocyclic system. This can impact the relative reactivity of the two nitrogen atoms.

Steric hindrance also plays a crucial role. Bulky substituents at the C7 position have been shown to favor N2 alkylation due to steric shielding of the N1 position.[5][6] In the case of 6-bromo-3-chloro-1H-indazole, the substituents are not in immediate proximity to the reactive nitrogens, suggesting that steric hindrance from the ring substituents themselves may be less of a directing factor compared to other variables.

The Role of the Base and Solvent System

The choice of base and solvent is arguably one of the most critical factors in controlling the regioselectivity of indazole alkylation. The nature of the counter-ion from the base and the polarity of the solvent can influence the formation of tight ion pairs versus solvent-separated ion pairs, which in turn can dictate the site of alkylation.[2][4]

  • For Preferential N1-Alkylation: The use of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to be highly effective for achieving N1 selectivity.[2][4][5] It is postulated that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich group (if present), sterically hindering the N2 position and directing the alkylating agent to the N1 position.[1]

  • For Preferential N2-Alkylation: Conditions that favor the formation of the less stable 2H-tautomer or expose the N2 nitrogen can lead to preferential N2 alkylation. Mitsunobu conditions, for instance, have been shown to favor the formation of the N2-alkylated product.[4][7] Additionally, certain acid-catalyzed conditions using specific alkylating agents like alkyl 2,2,2-trichloroacetimidates have demonstrated high selectivity for the N2 position.[8]

The following diagram illustrates the key decision points and influencing factors in the regioselective methylation of 6-bromo-3-chloro-1H-indazole.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Regioisomeric Products 6-bromo-3-chloro-1H-indazole 6-bromo-3-chloro-1H-indazole Base Base 6-bromo-3-chloro-1H-indazole->Base Deprotonation N1-methyl-6-bromo-3-chloro-1H-indazole N1-methyl-6-bromo-3-chloro-1H-indazole Base->N1-methyl-6-bromo-3-chloro-1H-indazole e.g., NaH in THF (N1-selective) N2-methyl-6-bromo-3-chloro-1H-indazole N2-methyl-6-bromo-3-chloro-1H-indazole Base->N2-methyl-6-bromo-3-chloro-1H-indazole e.g., K2CO3 in DMF (Mixture or N2-favored) Solvent Solvent Solvent->N1-methyl-6-bromo-3-chloro-1H-indazole Non-polar aprotic (e.g., THF) Solvent->N2-methyl-6-bromo-3-chloro-1H-indazole Polar aprotic (e.g., DMF) Methylating_Agent Methylating_Agent Methylating_Agent->N1-methyl-6-bromo-3-chloro-1H-indazole e.g., Methyl Iodide Methylating_Agent->N2-methyl-6-bromo-3-chloro-1H-indazole e.g., Methyl Tosylate

Caption: Factors influencing the regioselective methylation of 6-bromo-3-chloro-1H-indazole.

Experimental Protocols

The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies for achieving either N1 or N2 methylation of 6-bromo-3-chloro-1H-indazole.

Protocol for Selective N1-Methylation

This protocol is adapted from methodologies demonstrating high N1 selectivity using sodium hydride in tetrahydrofuran.[4][5]

Materials:

  • 6-bromo-3-chloro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-bromo-3-chloro-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N1-methyl-6-bromo-3-chloro-1H-indazole.

Protocol for N2-Methylation

Achieving high selectivity for N2-alkylation can be more challenging. The following protocol is a general approach that may favor the N2 isomer, but the ratio of N1 to N2 should be carefully determined. Using potassium carbonate in a polar aprotic solvent like DMF can lead to mixtures, with the N2 isomer sometimes being a significant product.[9] For higher N2 selectivity, specialized reagents might be necessary.[8]

Materials:

  • 6-bromo-3-chloro-1H-indazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous dimethylformamide (DMF)

  • Methyl iodide (CH₃I) or Methyl tosylate

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 6-bromo-3-chloro-1H-indazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Stir the suspension at room temperature and add methyl iodide or methyl tosylate (1.2 eq).

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Spectroscopic Characterization and Differentiation of N1 and N2 Isomers

The unambiguous structural assignment of the N1 and N2-methylated isomers is crucial. Advanced NMR techniques are invaluable for this purpose.[9]

  • ¹H NMR: The chemical shift of the proton at the C7 position can be a diagnostic indicator. In N1-alkylated indazoles, the C7-H proton often experiences a downfield shift compared to the corresponding N2 isomer due to the anisotropic effect of the pyrazole ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole core, particularly C3 and C7a, can differ between the two isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is one of the most definitive methods for distinguishing between the N1 and N2 isomers.[4][7]

    • For the N1-methyl isomer , a correlation will be observed between the protons of the N-methyl group and the C7a carbon of the indazole ring.

    • For the N2-methyl isomer , a correlation will be observed between the protons of the N-methyl group and the C3 carbon of the indazole ring.

The following diagram illustrates the key HMBC correlations for the differentiation of N1 and N2-methylated indazoles.

Caption: Diagnostic HMBC correlations for distinguishing N1 and N2-methyl indazole isomers.

Comparative Data Summary

The following table summarizes the expected outcomes for the regioselective methylation of 6-bromo-3-chloro-1H-indazole based on the discussed protocols.

ConditionPredominant IsomerExpected N1:N2 RatioKey Mechanistic Insight
Protocol 3.1: NaH, THFN1-methyl>95:5Formation of a tight ion pair with Na⁺ at N2, sterically directing methylation to N1.
Protocol 3.2: K₂CO₃, DMFMixture/N2-favoredVariableIncreased solvent polarity can favor the N2 isomer, but mixtures are common.
Mitsunobu Conditions N2-methylN1 < N2The reaction mechanism often favors attack at the N2 position.[4][7]
Acid-catalyzed (specialized) N2-methylHighly selectiveSpecific activation of the alkylating agent can lead to exclusive N2 alkylation.[8]

Conclusion

The regioselective methylation of 6-bromo-3-chloro-1H-indazole is a tractable synthetic challenge that can be addressed through the careful selection of reaction conditions. High N1 selectivity can be reliably achieved using sodium hydride in tetrahydrofuran. While achieving high N2 selectivity can be more complex and may require screening of various conditions or the use of specialized reagents, understanding the underlying mechanistic principles provides a rational basis for experimental design. The definitive characterization of the resulting isomers through advanced NMR techniques is essential to validate the success of the chosen synthetic strategy. This guide provides a robust framework for researchers to confidently approach the synthesis of these valuable N-methylated indazole building blocks.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021-08-02). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024-08-09). National Institutes of Health. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021-08-02). National Institutes of Health. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024-02-20). National Institutes of Health. [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024-07-14). PubMed. [Link]

  • BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]

  • Differentiation of regioisomeric N ‐alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques | Request PDF. (n.d.). ResearchGate. [Link]

  • Development of a selective and scalable N 1-indazole alkylation. (2024-02-20). RSC Publishing. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021-08-02). Beilstein Journals. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 6-Bromo-3-chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-chloro-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. Ensuring the chemical integrity of this reagent is paramount for the reproducibility of synthetic protocols and the quality of downstream products. This in-depth guide provides a comprehensive overview of the stability profile of this compound, detailing optimal storage and handling conditions. The recommendations herein are synthesized from established principles of chemical stability and data from analogous halogenated and N-methylated indazole systems, providing a framework for maintaining the compound's purity and reactivity over time.

Introduction: The Chemical Nature of this compound

This compound is a substituted indazole, a class of aromatic heterocyclic compounds. The stability of this molecule is influenced by the interplay of its core indazole structure and the electronic effects of its substituents: a bromo group at the 6-position, a chloro group at the 3-position, and a methyl group on the N1 nitrogen. The presence of two different halogen atoms on the bicyclic aromatic system makes it a versatile intermediate for a variety of cross-coupling reactions, which are central to modern drug discovery. However, these same features can also be sites of potential degradation if the compound is not stored or handled correctly. Understanding the intrinsic chemical liabilities of this structure is the foundation for establishing rational storage and handling protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₈H₆BrClN₂N/A
Molecular Weight 245.50 g/mol N/A
Appearance Typically an off-white to light yellow or brown solid/powderGeneral supplier information
Storage Temperature Room Temperature. Some suppliers recommend 2-8°C for long-term storage.[1][1]

Core Principles of Stability and Degradation Pathways

While specific, long-term stability studies on this compound are not extensively available in peer-reviewed literature, its stability profile can be inferred from the known chemistry of related halogenated aromatic and heterocyclic compounds. The primary factors that can compromise the integrity of this compound are temperature, light (photostability), moisture (hydrolytic stability), and atmospheric oxygen (oxidative stability).

Thermal Stability

Indazole and its derivatives are generally thermally stable crystalline solids. However, prolonged exposure to elevated temperatures can promote decomposition. For halogenated aromatic compounds, thermal stress can potentially lead to dehalogenation.

Photostability

Aromatic systems, particularly those with heteroatoms and halogen substituents, can be susceptible to photodegradation. UV irradiation is a known factor in the degradation of some azole-based compounds, where it can induce the substitution of halogen atoms with hydroxyl moieties. This suggests that exposure to direct sunlight or other sources of UV radiation should be minimized to prevent the formation of impurities.

Hydrolytic Stability

The this compound molecule does not contain readily hydrolyzable functional groups like esters or amides. However, the carbon-halogen bonds, particularly the C-Cl bond at the 3-position, which is adjacent to the pyrazole ring nitrogen, may have some susceptibility to nucleophilic attack under certain pH and temperature conditions, although this is generally not a rapid process. Therefore, storage in a dry environment is crucial to prevent slow hydrolysis over extended periods.

Oxidative Stability

The indazole ring is relatively stable to oxidation under normal conditions. However, strong oxidizing agents are incompatible and should be avoided. The presence of atmospheric oxygen, especially in combination with light or elevated temperatures, can potentially lead to slow degradation over time. Storing under an inert atmosphere, such as nitrogen or argon, is a best practice for long-term storage to mitigate oxidative degradation.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended to ensure the long-term stability of this compound.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration at 2-8°C is recommended.Minimizes the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[1]Prevents slow oxidative degradation.
Light Exposure Store in a tightly sealed, opaque container, protected from light.Prevents potential photodegradation.
Moisture Keep container tightly closed in a dry and well-ventilated place.Minimizes the risk of hydrolytic degradation.
Incompatible Materials

To prevent chemical reactions that could degrade the compound, avoid contact with:

  • Strong oxidizing agents [2]

  • Strong acids and bases [2]

  • Amines [2]

Handling Procedures
  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid dust formation.

  • After handling, wash hands thoroughly.

Experimental Workflow: Verification of Compound Integrity

Upon receiving a new batch of this compound or before using a sample that has been in storage for an extended period, it is prudent to verify its integrity. The following is a general workflow for such a verification.

Caption: Workflow for verifying the integrity of this compound.

Conclusion

While this compound is a relatively stable solid, its long-term integrity is contingent upon proper storage and handling. By adhering to the principles of minimizing exposure to heat, light, moisture, and reactive chemicals, researchers can ensure the reliability and reproducibility of their synthetic endeavors. The implementation of routine quality control checks, particularly for older samples, is a critical component of good laboratory practice when working with this and other valuable chemical intermediates.

References

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Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 6-Bromo-3-chloro-1-methyl-1H-indazole via Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2] The functionalization of this heterocyclic system is paramount for the development of new chemical entities with tailored pharmacological profiles. This document provides a comprehensive guide for researchers on the strategic use of the Suzuki-Miyaura cross-coupling reaction for the selective functionalization of 6-Bromo-3-chloro-1-methyl-1H-indazole. We will delve into the mechanistic principles governing chemoselectivity, outline optimized protocols, and provide expert insights to navigate potential challenges, enabling the synthesis of diverse C-6 arylated indazole derivatives.

Introduction: The Strategic Value of this compound

This compound is a highly valuable bifunctional building block. Its utility is exemplified by its role as a key intermediate in the synthesis of potent pharmaceutical agents, including the PARP inhibitor Niraparib.[3][4] The presence of two distinct halogen atoms at the C-3 and C-6 positions offers a unique opportunity for sequential and site-selective modifications.

The Suzuki-Miyaura cross-coupling is arguably one of the most powerful and versatile methods for forging C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][5] Mastering its application to a dihalogenated substrate like this compound is crucial for efficient library synthesis and lead optimization programs.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

The central challenge and opportunity when using this substrate lies in controlling the site of the reaction. The Suzuki coupling proceeds via a catalytic cycle where the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6][7][8] The reactivity of aryl halides in this step follows a well-established trend:

C–I > C–Br > C–OTf > C–Cl

This reactivity difference is primarily governed by the carbon-halogen bond dissociation energy (BDE). The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol), making it more susceptible to cleavage and oxidative addition by the Pd(0) catalyst.[9]

Therefore, under standard Suzuki conditions, the reaction will occur selectively at the more labile C-6 bromo position, leaving the C-3 chloro position intact for subsequent downstream transformations. Achieving coupling at the C-3 chloro position would require more forcing conditions or specialized catalyst systems designed for aryl chloride activation, a topic beyond the scope of this primary protocol.[10][11]

Figure 1. Chemoselectivity in the Suzuki coupling of this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A firm understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The widely accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a square-planar Pd(II) complex. This is typically the rate-limiting step and dictates the chemoselectivity.

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Br) (Oxidative Adduct) Pd0->OA_Complex 1. Oxidative     Addition ArBr Ar-Br (Indazole) ArBr->OA_Complex Trans_Complex Ar-Pd(II)L₂(R) OA_Complex->Trans_Complex 2. Transmetalation Boronic R-B(OH)₂ Boronic->Trans_Complex Base Base (e.g., CO₃²⁻) Base->Trans_Complex activates Trans_Complex->Pd0 Regeneration Product Ar-R (Coupled Product) Trans_Complex->Product 3. Reductive     Elimination

Figure 2. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: Key Parameter Selection

The success of the Suzuki coupling hinges on the judicious selection of four key components: the catalyst, ligand, base, and solvent.

ParameterSelection & Rationale
Palladium Source Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is often the catalyst of choice for heteroaromatic substrates.[2][12] The dppf ligand is both electron-rich and has a large bite angle, which promotes reductive elimination and stabilizes the catalyst, often leading to higher yields and cleaner reactions. Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is another effective, general-purpose catalyst, particularly under microwave conditions.[13][14]
Base A base is essential for the transmetalation step.[10] K₂CO₃ or Cs₂CO₃ are commonly used inorganic bases that are effective and generally well-tolerated.[2][13] Cesium carbonate is more soluble in organic solvents and more basic, which can sometimes accelerate the reaction, especially with less reactive boronic acids. An aqueous solution of the base is typically required.
Solvent System A mixture of an organic solvent and water is standard. 1,4-Dioxane/H₂O or Dimethoxyethane (DME)/H₂O are excellent choices.[2][5] The organic solvent solubilizes the substrates and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Boron Reagent Boronic acids (RB(OH)₂) are the most common coupling partners. While generally stable, they can be prone to protodeboronation (loss of the boron group). Pinacol esters (RBpin) offer enhanced stability, making them easier to handle, purify, and store, and are excellent alternatives.[6]

Experimental Protocol: Selective C-6 Arylation

This protocol provides a reliable method for the selective Suzuki-Miyaura coupling at the C-6 bromo position of this compound.

G start Start reagents 1. Combine Substrates & Catalyst - Indazole (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Pd(dppf)Cl₂ (2-5 mol%) - Solvent (e.g., Dioxane) start->reagents degas 2. Degas Mixture (Ar bubbling or freeze-pump-thaw) Critical to remove O₂ reagents->degas add_base 3. Add Base Solution (e.g., aq. K₂CO₃, 2.0 eq) degas->add_base heat 4. Heat Reaction (80-100 °C, 2-16 h) Monitor by TLC/LC-MS add_base->heat workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc & H₂O - Separate layers heat->workup purify 6. Purification (Silica Gel Chromatography) workup->purify characterize 7. Characterization (NMR, HRMS) purify->characterize end End (Pure Product) characterize->end

Figure 3. Standard experimental workflow for the selective C-6 Suzuki coupling reaction.
Materials & Equipment
  • This compound

  • Arylboronic acid (or pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • TLC plates, ethyl acetate, hexanes, celite

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv., 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe (to achieve a concentration of approx. 0.1 M with respect to the indazole).

  • Degassing: Bubble argon gas through the stirred solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.

  • Base Addition: In a separate vial, dissolve potassium carbonate (2.0 equiv.) in deionized water (the volume of water should be about 1/4 to 1/3 of the dioxane volume). Degas this aqueous solution by bubbling with argon for 10 minutes.

  • Initiate Reaction: Add the degassed base solution to the reaction flask via syringe. The mixture will typically change color.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-3-chloro-1-methyl-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxidized Pd).- Insufficiently degassed system.- Poor quality boronic acid.- Ensure rigorous degassing of all solvents and solutions.- Use a fresh bottle of catalyst or a different batch.- Check the purity of the boronic acid; consider using the corresponding pinacol ester for better stability.
Protodeboronation - The boronic acid is unstable under the reaction conditions (hydrolytic cleavage of the C-B bond).- Use the more stable boronic pinacol ester instead of the acid.- Use a milder base like potassium fluoride (KF) or a phosphate base (K₃PO₄).- Minimize reaction time once starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction.- Use of a Pd(II) precatalyst without complete reduction to Pd(0).- Improve the degassing procedure significantly.[6]- Add a small amount of a reducing agent or ensure the catalyst system generates Pd(0) efficiently.
Reaction Stalls - Catalyst deactivation over time.- Base is consumed or not effective.- Add a fresh portion of the catalyst (e.g., another 1 mol%).- Consider a stronger or more soluble base like Cs₂CO₃.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the C-6 functionalization of this compound. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can achieve high chemoselectivity under well-established catalytic conditions. The protocols and insights provided in this guide serve as a robust starting point for researchers in drug discovery and synthetic chemistry to confidently and efficiently synthesize novel indazole-based molecules.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Vyas, D. J., et al. (2015). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Online] Available at: [Link]

  • Wikipedia Contributors. (2023). Suzuki reaction. Wikipedia. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Migliorini, A., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Online] Available at: [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Online] Available at: [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Online] Available at: [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Online] Available at: [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Online] Available at: [Link]

  • BenchChem. (2025).
  • Köhler, K., et al. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Advanced Synthesis & Catalysis. [Online] Available at: [Link]

  • Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Online] Available at: [Link]

  • Reddy, L. H., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Online] Available at: [Link]

  • Google Patents. (2020). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • Google Patents. (2021). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Hawkins, J. M., et al. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Online] Available at: [Link]

  • Li, S., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Online] Available at: [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Online] Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Online] Available at: [Link]

  • Thomas, A. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Online] Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Online] Available at: [Link]

Sources

Application Note: A Protocol for the Regioselective N-Methylation of 6-bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] The N-alkylation of the indazole scaffold is a critical step in the synthesis of these molecules, but it presents a significant challenge: controlling the regioselectivity between the N1 and N2 positions.[2] Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the overall yield of the desired isomer.[1][3] This application note provides a detailed, field-proven protocol for the N-methylation of 6-bromo-3-chloro-1H-indazole, a versatile building block in drug discovery. We will delve into the mechanistic rationale behind the choice of reagents and conditions to favor the thermodynamically stable N1-methylated product, present a step-by-step experimental guide, and outline methods for product characterization.

Introduction: The Challenge of Indazole N-Alkylation

The indazole ring system exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[1] The nitrogen atoms at positions 1 and 2 are both nucleophilic, leading to competitive alkylation. The outcome of the reaction—the ratio of N1 to N2 products—is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile (alkylating agent).[2]

  • Thermodynamic vs. Kinetic Control: Generally, N1-alkylated indazoles are the thermodynamically more stable products. In contrast, the N2 position can sometimes be more kinetically accessible, leading to it being the favored product under certain conditions.[3]

  • The Role of the Base and Solvent: The selection of the base and solvent system is paramount for directing the regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are highly effective for promoting N1-alkylation.[2] The base deprotonates the indazole to form an indazolide anion. The counter-ion (e.g., Na+) and the solvent polarity then influence the site of subsequent alkylation.

This protocol leverages a NaH/DMF system to achieve high regioselectivity for the desired N1 isomer, 6-bromo-3-chloro-1-methyl-1H-indazole.

Reaction Mechanism and Pathway

The N-methylation of 6-bromo-3-chloro-1H-indazole proceeds via a nucleophilic substitution (SN2) mechanism. The key step involves the deprotonation of the indazole N-H by a strong base, followed by the attack of the resulting indazolide anion on the methylating agent.

G Start 6-bromo-3-chloro-1H-indazole Anion Indazolide Anion (Resonance Stabilized) Start->Anion  + NaH (Base)  - H₂ (gas)  in DMF (Solvent) mid1 Anion->mid1 mid2 Anion->mid2 N1_Product This compound (N1 Isomer - Thermodynamic Product) N2_Product 6-bromo-3-chloro-2-methyl-2H-indazole (N2 Isomer - Kinetic Product) mid1->N1_Product + CH₃I (Sₙ2 Attack from N1) mid2->N2_Product + CH₃I (Sₙ2 Attack from N2)

Caption: General reaction pathway for the N-methylation of 6-bromo-3-chloro-1H-indazole.

Materials and Reagents

Proper preparation and handling of reagents are crucial for the success and safety of the experiment. All operations should be conducted in a well-ventilated fume hood.

ReagentFormulaMW ( g/mol )CAS No.Key Properties / Role
6-bromo-3-chloro-1H-indazoleC₇H₄BrClN₂231.48885271-78-3Starting Material[4][5]
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Strong, non-nucleophilic base
Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2Polar aprotic solvent
Iodomethane (Methyl Iodide)CH₃I141.9474-88-4Methylating agent (electrophile)
Saturated Aqueous Ammonium ChlorideNH₄Cl (aq)--Quenching agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent
Brine (Saturated NaCl solution)NaCl (aq)--Washing agent
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent

Detailed Experimental Protocol

This protocol is designed for a ~1 mmol scale reaction. Quantities can be adjusted proportionally for larger or smaller scales.

Safety Precaution: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Iodomethane is toxic and a suspected carcinogen. Always handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.

Caption: Step-by-step experimental workflow for N-methylation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-bromo-3-chloro-1H-indazole (231 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 44 mg, 1.1 mmol) in small portions.

    • Causality Insight: Adding NaH portion-wise at 0 °C controls the rate of hydrogen gas evolution and prevents an exothermic reaction. Stirring for 30 minutes ensures complete deprotonation to form the sodium indazolide salt.

  • Methylation: While maintaining the temperature at 0 °C, add iodomethane (69 µL, 1.1 mmol) dropwise via syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution (~5 mL) to quench the excess NaH.

    • Causality Insight: Quenching at low temperature is a critical safety step to manage the vigorous reaction between any remaining NaH and the aqueous solution.

  • Workup and Extraction: Transfer the mixture to a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 15 mL) and then with brine (15 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the N1 and N2 isomers and any other impurities. The N1 isomer is generally less polar than the N2 isomer.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the final product and to verify the regiochemical outcome.

AnalysisExpected Result for this compound (N1 Isomer)
Molecular Formula C₈H₆BrClN₂
Molecular Weight 245.50 g/mol [6]
Mass Spec (ESI+) Expected m/z: 244.9476 [M+H]⁺, 246.9455 [M+2+H]⁺ (characteristic isotopic pattern for Br/Cl)
¹H NMR (400 MHz, CDCl₃) Expect a singlet for the N-CH₃ group around δ 4.0-4.2 ppm. Aromatic protons will appear as distinct signals in the δ 7.2-7.8 ppm range.
¹³C NMR (101 MHz, CDCl₃) Expect a signal for the N-CH₃ carbon around δ 35-38 ppm. Additional signals will be present for the aromatic and indazole ring carbons.
Appearance Typically an off-white to pale yellow solid.

Note: The exact chemical shifts (δ) in NMR spectra can vary slightly depending on the solvent and concentration. The mass-to-charge ratio (m/z) for the N2-isomer, 6-bromo-3-chloro-2-methyl-2H-indazole, would be identical, but its NMR spectrum, particularly the chemical shifts of the aromatic protons and the N-methyl group, would be different.[7]

Conclusion

This application note details a robust and regioselective protocol for the N1-methylation of 6-bromo-3-chloro-1H-indazole. By carefully selecting a strong base (NaH) and a polar aprotic solvent (DMF), the reaction is directed towards the thermodynamically favored N1-substituted product, which is often the desired isomer in drug development campaigns. The provided step-by-step methodology, coupled with mechanistic insights and characterization guidelines, offers researchers a reliable method for accessing this valuable chemical intermediate.

References

  • PubChemLite. 6-bromo-3-chloro-2-methyl-2h-indazole. National Center for Biotechnology Information.
  • Smolecule. 6-Bromo-3-methyl-1-tosyl-1H-indazole. Smolecule.
  • Tummatorn, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
  • BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
  • PubChem. 6-bromo-3-chloro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-bromo-3-chloro-1h-indazole (C7H4BrClN2). PubChemLite.
  • Capot Chemical. Specifications of this compound. Capot Chemical.
  • ResearchGate. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Available from: [Link]

  • Alam, M. M., & Keating, T. A. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 1845–1857. Available from: [Link]

Sources

Application Notes and Protocols: 6-Bromo-3-chloro-1-methyl-1H-indazole as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as an effective mimic of purine bases, enabling interaction with a wide array of biological targets, particularly protein kinases.[2] Kinase inhibitors have revolutionized the treatment of various diseases, most notably cancer, by targeting dysregulated signaling pathways that drive cell proliferation and survival.[3]

Within the diverse chemical space of indazole derivatives, 6-bromo-3-chloro-1-methyl-1H-indazole emerges as a highly versatile and strategic intermediate for the synthesis of compound libraries aimed at kinase inhibitor discovery. The carefully orchestrated placement of its functional groups provides distinct handles for sequential and selective chemical modifications:

  • C3-Chloro Group: The chlorine atom at the 3-position offers a reactive site for nucleophilic substitution, although it is less reactive than the C6-bromo position in cross-coupling reactions. This differential reactivity is key for selective functionalization.

  • C6-Bromo Group: The bromine atom at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, and amine moieties, which are crucial for modulating potency and pharmacokinetic properties.

  • N1-Methyl Group: The methyl group at the 1-position prevents tautomerization and provides a fixed point of reference for structure-activity relationship (SAR) studies.[2] It also enhances metabolic stability in many cases.

This application note provides a comprehensive guide to the synthesis and application of this compound, including detailed protocols for its derivatization and insights into its strategic use in drug discovery workflows.

Synthesis of this compound: A Proposed Route

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and efficient multi-step synthesis can be proposed based on established methodologies for indazole synthesis and functionalization. The following workflow outlines a logical synthetic pathway.

G cluster_synthesis Proposed Synthesis Workflow Start 6-Bromo-1H-indazole Step1 Step 1: Chlorination (C3) Start->Step1 Intermediate1 6-Bromo-3-chloro-1H-indazole Step1->Intermediate1 Step2 Step 2: Methylation (N1) Intermediate1->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 6-Bromo-3-chloro-1H-indazole (Intermediate 1)

This step introduces the chloro group at the C3 position.

Materials:

  • 6-Bromo-1H-indazole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Standard workup and purification equipment

Procedure:

  • To a solution of 6-bromo-1H-indazole (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-bromo-3-chloro-1H-indazole.

Protocol 2: Synthesis of this compound (Final Product)

This step introduces the methyl group at the N1 position.

Materials:

  • 6-Bromo-3-chloro-1H-indazole (from Protocol 1)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Dissolve 6-bromo-3-chloro-1H-indazole (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add methyl iodide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this compound lies in its capacity for selective derivatization. The C6-bromo position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C3-chloro position, allowing for precise and predictable functionalization at the C6 position.

G cluster_derivatization Derivatization Workflow Intermediate This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Intermediate->Buchwald Product_Suzuki 6-Aryl/Heteroaryl-3-chloro- 1-methyl-1H-indazole Suzuki->Product_Suzuki Product_Buchwald 6-Amino-3-chloro- 1-methyl-1H-indazole Buchwald->Product_Buchwald

Caption: Selective derivatization of the intermediate via cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C6-Position

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups.

Rationale for Conditions:

  • Catalyst: A palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., Pd(dppf)Cl₂) is chosen for its high efficiency in coupling aryl bromides.[4]

  • Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without promoting unwanted side reactions.[4]

  • Solvent: A mixture of an organic solvent like dimethoxyethane (DME) and water is often used to dissolve both the organic and inorganic reagents.[4]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (or boronic ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethoxyethane (DME) and Water

  • Inert atmosphere (Nitrogen or Argon)

  • Microwave reactor or conventional heating setup

Procedure:

  • To a reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add degassed DME and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100°C (conventional heating) or 120-150°C (microwave irradiation) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to obtain the 6-aryl/heteroaryl-3-chloro-1-methyl-1H-indazole product.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid3-Chloro-1-methyl-6-phenyl-1H-indazole85-95
24-Methoxyphenylboronic acid3-Chloro-6-(4-methoxyphenyl)-1-methyl-1H-indazole80-90
3Pyridine-3-boronic acid3-Chloro-1-methyl-6-(pyridin-3-yl)-1H-indazole70-85
4Thiophene-2-boronic acid3-Chloro-1-methyl-6-(thiophen-2-yl)-1H-indazole75-90
Protocol 4: Buchwald-Hartwig Amination at the C6-Position

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.

Rationale for Conditions:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., RuPhos, Xantphos) is crucial for efficient C-N bond formation.[5] The choice of ligand can be critical and may require screening for optimal results with specific amines.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and catalyst deactivation.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., RuPhos, Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq) to a reaction vessel.

  • Add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat to 80-110°C until the reaction is complete as monitored by LC-MS.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the desired 6-amino-3-chloro-1-methyl-1H-indazole product.

Data Presentation: Representative Buchwald-Hartwig Aminations

EntryAmineProductTypical Yield (%)
1Morpholine4-(3-Chloro-1-methyl-1H-indazol-6-yl)morpholine90-98
2AnilineN-(3-Chloro-1-methyl-1H-indazol-6-yl)aniline80-90
3Piperidine1-(3-Chloro-1-methyl-1H-indazol-6-yl)piperidine85-95
4BenzylamineN-Benzyl-3-chloro-1-methyl-1H-indazol-6-amine75-85

Strategic Application in Kinase Inhibitor Drug Discovery

The derivatized products from the Suzuki-Miyaura and Buchwald-Hartwig reactions serve as advanced intermediates for the synthesis of potential kinase inhibitors. The remaining C3-chloro group can be displaced by various nucleophiles, often amines, to install moieties that interact with the hinge region of the kinase active site.

G cluster_kinase_inhibitor Kinase Inhibitor Synthesis Strategy Start 6-Aryl-3-chloro- 1-methyl-1H-indazole Reaction Nucleophilic Aromatic Substitution (SNAr) with R-NH₂ Start->Reaction Product Kinase Inhibitor Candidate (6-Aryl-3-amino- 1-methyl-1H-indazole) Reaction->Product

Caption: Final step in the synthesis of a potential kinase inhibitor.

This sequential functionalization strategy allows for the rapid generation of a diverse library of compounds. The C6-substituent, introduced via the cross-coupling reactions, can be varied to explore the solvent-exposed region of the ATP-binding pocket, influencing solubility, cell permeability, and selectivity. The C3-substituent can be tailored to optimize interactions with the critical hinge region, thereby modulating the potency of the inhibitor.

Conclusion

This compound is a valuable and strategically designed intermediate for drug discovery, particularly in the field of kinase inhibitors. Its distinct reactive sites at the C6 and C3 positions allow for controlled, sequential diversification through robust and well-understood palladium-catalyzed cross-coupling and nucleophilic substitution reactions. The protocols and strategic insights provided in this application note are intended to empower researchers and drug development professionals to efficiently utilize this intermediate in the synthesis of novel and potent therapeutic agents.

References

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-3-chloro-1H-indazole. PubChem. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences. Retrieved from [Link]

  • MDPI. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Amazon AWS. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs incorporating 1-aryl-1H-indazoles. Retrieved from [Link]

  • National Institutes of Health. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromo-3-chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the utilization of 6-Bromo-3-chloro-1-methyl-1H-indazole as a versatile starting material in the development of kinase inhibitors. The inherent differential reactivity of the bromine and chlorine substituents on the indazole core allows for selective and sequential functionalization, making it a valuable scaffold in medicinal chemistry.

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole moiety is a well-established "privileged scaffold" in drug discovery, particularly in the design of kinase inhibitors.[1][2] Its bicyclic aromatic structure allows it to mimic the purine core of ATP, enabling it to bind to the ATP-binding site of a wide range of kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[2]

The subject of this guide, this compound, offers medicinal chemists a strategic advantage. The presence of two distinct halogen atoms at the C6 and C3 positions opens up avenues for sequential and site-selective cross-coupling reactions. This allows for the systematic and modular construction of diverse chemical libraries to explore the structure-activity relationships (SAR) of novel kinase inhibitors.

Strategic Synthesis: Leveraging Halogen Reactivity

The successful synthesis of kinase inhibitors from this compound hinges on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such transformations is I > Br > Cl.[4] This principle dictates the synthetic strategy, where the more reactive C6-Br bond can be selectively functionalized while leaving the C3-Cl bond intact for subsequent modification.

A common and effective strategy involves a two-step sequence:

  • Suzuki-Miyaura Coupling at C6: The initial step typically involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C6 position. This reaction is generally performed under conditions that favor the oxidative addition of palladium to the C-Br bond over the more robust C-Cl bond.

  • Buchwald-Hartwig Amination at C3: Following the successful modification at C6, the less reactive C3-Cl bond can be targeted for a Buchwald-Hartwig amination to introduce a variety of amine-containing fragments. This step is crucial for building out the molecule and establishing key interactions with the target kinase.

This sequential approach allows for a high degree of molecular diversity and control over the final structure of the kinase inhibitor.

Caption: General synthetic strategy for kinase inhibitors from this compound.

Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a hypothetical, yet representative, kinase inhibitor based on the 3-amino-6-aryl-1-methyl-1H-indazole scaffold.

Protocol 1: Synthesis of this compound

While not extensively detailed in the immediate search results, the synthesis of the starting material is a crucial first step. A plausible route can be adapted from known indazole syntheses.[4] One common method involves the diazotization of an appropriately substituted aniline followed by cyclization. A related patent describes the synthesis of 6-bromo-3-chloromethyl-1H-indazole, which could potentially be converted to the desired starting material.[5]

Note: As a specific protocol for the direct synthesis of this compound was not found, this section outlines a general approach. Researchers should consult relevant literature for detailed experimental conditions.

Protocol 2: Suzuki-Miyaura Coupling at the C6 Position

This protocol details the selective arylation at the C6 position of this compound.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compoundN/A247.481.01.0
Arylboronic AcidVariesVaries1.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.740.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.993.03.0
1,4-Dioxane123-91-188.11--
Water7732-18-518.02--

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 5 mL total volume).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-chloro-1-methyl-1H-indazole.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency in coupling aryl bromides.[6]

  • Base: Sodium carbonate is a common and effective base for Suzuki couplings. The aqueous conditions facilitate the transmetalation step.

  • Solvent: A mixture of dioxane and water is a standard solvent system that ensures the solubility of both the organic and inorganic reagents.

  • Temperature: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition step.

Protocol 3: Buchwald-Hartwig Amination at the C3 Position

This protocol describes the amination of the C3-chloro position of the intermediate synthesized in Protocol 2.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
6-Aryl-3-chloro-1-methyl-1H-indazoleVariesVaries1.01.0
AmineVariesVaries1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.0250.025
Xantphos161265-03-8578.680.050.05
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.02.0
Toluene108-88-392.14--

Procedure:

  • In a glovebox, add 6-Aryl-3-chloro-1-methyl-1H-indazole (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and cesium carbonate (2.0 mmol) to a dry reaction tube.

  • Add anhydrous, degassed toluene (e.g., 5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the final kinase inhibitor.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the Buchwald-Hartwig amination of aryl chlorides, which are generally less reactive than aryl bromides.[7]

  • Base: Cesium carbonate is a strong, non-nucleophilic base often used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.

  • Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.

Application: Targeting Kinase Signaling Pathways

The 3-amino-6-aryl-1-methyl-1H-indazole scaffold is a versatile core for developing inhibitors against various kinase families. For instance, derivatives of this scaffold have been explored as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and as positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4), which can indirectly influence kinase signaling.[8][9]

TAK1 is a key mediator in the inflammatory response and cell survival pathways. Its inhibition has therapeutic potential in inflammatory diseases and certain cancers.[10]

TAK1_Signaling_Pathway cluster_0 Upstream Activators cluster_1 TAK1 Complex cluster_2 Downstream Pathways cluster_3 Cellular Response TNF-α TNF-α TAK1 TAK1 TNF-α->TAK1 IL-1β IL-1β IL-1β->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MKKs MKKs TAK1->MKKs TAB1 TAB1 TAB2 TAB2 NF-κB Activation NF-κB Activation IKK Complex->NF-κB Activation JNK/p38 Activation JNK/p38 Activation MKKs->JNK/p38 Activation Inflammation & Survival Inflammation & Survival NF-κB Activation->Inflammation & Survival JNK/p38 Activation->Inflammation & Survival Kinase_Inhibitor 3-Amino-6-aryl-1-methyl- 1H-indazole Derivative Kinase_Inhibitor->TAK1 Inhibition

Caption: Simplified TAK1 signaling pathway and the point of intervention for a synthesized inhibitor.

Structure-Activity Relationship (SAR) Insights

The modular synthesis enabled by the this compound scaffold allows for systematic exploration of the SAR. Key areas for modification include:

  • The C6-Aryl/Heteroaryl Group: This group often occupies a hydrophobic pocket in the kinase active site. Varying its size, electronics, and substitution pattern can significantly impact potency and selectivity.

  • The C3-Amino Moiety: The amine at this position can form crucial hydrogen bonds with the hinge region of the kinase. The nature of the substituent on the amine can be tailored to optimize these interactions and to extend into solvent-exposed regions, potentially improving physicochemical properties.

  • The N1-Methyl Group: The methyl group at the N1 position prevents the formation of regioisomers during synthesis and can influence the overall conformation of the inhibitor, impacting its binding affinity.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. By leveraging the differential reactivity of the two halogen atoms, a wide array of structurally diverse compounds can be efficiently prepared. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in their efforts to discover and develop the next generation of targeted therapeutics.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). PubMed Central. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (n.d.). PubMed Central. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). PubMed Central. [Link]

  • CN104130191A - Indazole compound and preparation method thereof. (n.d.).
  • New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. (n.d.). Europe PMC. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. (n.d.). Academia.edu. [Link]

  • Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity. (n.d.). ResearchGate. [Link]

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  • RESEARCH ARTICLE. (2023). RSC Medicinal Chemistry. [Link]

  • (PDF) Oxindole derivatives as inhibitors of TAK1 kinase. (n.d.). Academia.edu. [Link]

  • Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. (2008). CityUHK Scholars. [Link]

  • 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. (n.d.). ResearchGate. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). PubMed Central. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. [Link]

  • WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). [Link]

  • Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead. (n.d.). PubMed Central. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. [Link]

  • Allosteric Modulators for mGlu Receptors. (n.d.). PubMed Central. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PubMed Central. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar. [Link]

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Application Note & Protocols: Leveraging the 6-Bromo-3-chloro-1-methyl-1H-indazole Scaffold for Novel Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents that operate via new mechanisms of action[1]. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the indazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous compounds with a wide array of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities[2][3][4]. Derivatives of the indazole core have shown potent efficacy against clinically significant pathogens, underscoring their potential in addressing the AMR crisis[3][5].

This guide focuses on the 6-Bromo-3-chloro-1-methyl-1H-indazole core, a specifically substituted scaffold designed for synthetic versatility and targeted biological activity. The strategic placement of a bromine atom at the C6-position provides a reactive handle for extensive derivatization via cross-coupling reactions, while the chloro group at C3 and the methyl group at N1 modulate the electronic and steric properties of the molecule. Evidence suggests that indazole derivatives can act as potent inhibitors of bacterial DNA gyrase (GyrB), a clinically validated target distinct from that of fluoroquinolones, offering a pathway to overcome existing resistance mechanisms[1].

Herein, we provide a comprehensive set of protocols for the synthesis, derivatization, and antimicrobial evaluation of novel compounds based on this promising scaffold. The methodologies are designed to be robust and reproducible, providing researchers with a validated workflow from chemical synthesis to biological characterization.

Section 1: Chemical Synthesis & Library Development

The foundational step in this drug discovery workflow is the efficient and verifiable synthesis of the core scaffold and its subsequent diversification into a chemical library. The rationale behind a multi-step synthesis is to build complexity in a controlled manner, with purification and characterization at each stage to ensure the integrity of the final compounds.

Workflow for Synthesis and Derivatization

The overall strategy involves the synthesis of the core scaffold followed by parallel synthesis techniques to generate a library of diverse analogs for biological screening.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Library Generation (Example) A Starting Material (e.g., 6-Bromo-1H-indazole) B Step 1: Chlorination at C3 (e.g., with NCS) C Step 2: Methylation at N1 (e.g., with DMS) D Core Scaffold This compound F Step 3: Suzuki Cross-Coupling (Pd-catalyzed) D->F E Array of Boronic Acids (R-B(OH)2) G Purification & QC (LC-MS, NMR) H Final Compound Library (Diverse Analogs)

Caption: Workflow for scaffold synthesis and library generation.

Protocol 1.1: Synthesis of this compound

This protocol details the N-methylation of a precursor, 6-bromo-3-chloro-1H-indazole. The choice of a strong base like potassium hydroxide (KOH) is critical for deprotonating the indazole nitrogen, forming a nucleophilic anion that readily reacts with the methylating agent, dimethyl sulfate (DMS). The reaction is performed at low temperatures to control reactivity and minimize side reactions.

Materials:

  • 6-Bromo-3-chloro-1H-indazole

  • Potassium hydroxide (KOH)

  • Dimethyl sulfate (DMS)

  • N,N-dimethyl-formamide (DMF), anhydrous

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 6-bromo-3-chloro-1H-indazole in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 1.1 equivalents of powdered potassium hydroxide (KOH) to the stirred solution. Maintain the temperature at 0°C and stir for 5 minutes to allow for the formation of the indazolide anion.

  • Add 1.1 equivalents of dimethyl sulfate (DMS) dropwise to the reaction mixture. Caution: DMS is toxic and a suspected carcinogen; handle with appropriate personal protective equipment in a chemical fume hood.

  • Allow the reaction to stir at 0°C for 15 minutes, then let it warm to room temperature (approx. 20°C) and continue stirring for an additional 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the final product, 1H-Indazole, 6-bromo-3-chloro-1-methyl-.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This methylation protocol is adapted from procedures for analogous indazole systems[6].

Protocol 1.2: Library Synthesis via Suzuki Cross-Coupling

The bromine at the C6 position is an ideal handle for diversification. The Suzuki coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between the scaffold and various boronic acids, enabling the introduction of a wide range of functional groups. This diversity is crucial for exploring the structure-activity relationship (SAR)[7][8].

Materials:

  • This compound (Core Scaffold)

  • A diverse set of aryl or heteroaryl boronic acids (1.2 equivalents each)

  • Pd(PPh₃)₄ (Palladium catalyst, 0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Solvent mixture (e.g., Dioxane and Water, 4:1)

Procedure (for a single reaction in a parallel synthesis format):

  • To a reaction vial, add the core scaffold (1.0 eq), a selected boronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture to 90-100°C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting derivative using preparative HPLC or column chromatography.

  • Characterize each library member to confirm identity and assess purity (>95%) before biological screening.

Section 2: Antimicrobial Activity Profiling

Once a library of compounds is synthesized and purified, the next critical phase is to evaluate their biological activity. The primary screening assay is typically the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[9].

Workflow for Antimicrobial Screening

The screening cascade is designed to efficiently identify the most promising compounds for further study.

G A Synthesized Compound Library B Prepare Stock Solutions (e.g., 10 mM in DMSO) A->B C Primary Screening: MIC Determination B->C E Data Analysis: Identify 'Hits' (Low MIC) C->E D Bacterial Panel (Gram+, Gram-, Resistant Strains) D->C F Secondary Assays (e.g., Time-Kill, Cytotoxicity) E->F G Mechanism of Action Studies (e.g., Gyrase Assay) E->G H Lead Candidate F->H G->H

Caption: High-level workflow for antimicrobial screening.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[10][11][12].

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Test compounds dissolved in DMSO

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and relevant resistant strains like MRSA)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or dedicated plate reader

Procedure:

  • Bacterial Inoculum Preparation: a. From an overnight culture plate, select several well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[10]. c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: a. In the first column of a 96-well plate, add 100 µL of MHB to all wells except the first one (A1). b. Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL in MHB with 2% DMSO) to well A1. c. Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3, and so on, down the column. Discard 100 µL from the last well. This creates a concentration gradient (e.g., 128, 64, ..., 0.25 µg/mL). d. Repeat for each test compound, positive control, and a solvent (DMSO) control.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the serially diluted compounds. b. Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only). c. Seal the plates and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth[13]. This can be assessed by eye or with a plate reader measuring optical density at 600 nm. b. The results should be validated by checking for robust growth in the growth control well and no growth in the sterility control well.

Data Presentation: Sample MIC Data

Quantitative data from MIC assays should be tabulated to facilitate the analysis of structure-activity relationships.

Compound IDR Group at C6MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. E. coli
Scaffold -Br>128>128>128
Analog-01 -Phenyl6464>128
Analog-02 -4-Fluorophenyl1632>128
Analog-03 -Pyridin-3-yl88128
Analog-04 -Thiophen-2-yl3232>128
Ciprofloxacin (Positive Control)0.5160.25

Section 3: Mechanistic Considerations

The indazole scaffold has been identified as a promising inhibitor of bacterial type II topoisomerases, specifically the ATPase subunit of DNA gyrase (GyrB)[1]. This target is essential for bacterial DNA replication and is distinct from the GyrA subunit targeted by fluoroquinolones, making it an attractive target for developing drugs that are not susceptible to existing resistance mechanisms.

G cluster_0 Inside Bacterium A Indazole Analog (e.g., Analog-03) C DNA Gyrase (GyrB) A->C Inhibits B Bacterial Cell D ATP Binding & Hydrolysis E DNA Supercoiling C->E Required for D->E Enables F DNA Replication Blocked D->F Leads to G Bacterial Cell Death F->G

Caption: Proposed mechanism of action via DNA Gyrase B inhibition.

Further studies, such as enzymatic assays with purified GyrB, can be employed to confirm this mechanism of action for active compounds identified from the initial MIC screening.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel antimicrobial agents. The synthetic protocols provided herein offer a robust pathway for creating diverse chemical libraries, while the standardized antimicrobial screening protocols ensure the generation of reliable and comparable biological data. By targeting validated bacterial pathways such as DNA gyrase, derivatives of this scaffold have the potential to yield next-generation antibiotics capable of combating drug-resistant pathogens.

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • New indazole–1,2,3–triazoles as potent antimicrobial agents: Design, synthesis, molecular modeling and in silico ADME profiles. Journal of Molecular Structure. [Link]

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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 6-Bromo-3-chloro-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] This document provides a comprehensive guide for conducting structure-activity relationship (SAR) studies on a specific, highly functionalized indazole series: 6-bromo-3-chloro-1-methyl-1H-indazole derivatives. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a strategic workflow, grounding experimental design in established principles of kinase inhibitor development. We will explore the rationale behind synthetic strategies, detail robust protocols for biological evaluation, and provide a framework for systematic data analysis to drive the optimization of lead compounds.

Introduction: The Strategic Value of the this compound Scaffold

The 1H-indazole core is a bioisostere of indole and is prevalent in a multitude of biologically active compounds.[2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of kinase active sites have cemented its role in the design of targeted therapies.[3] The this compound scaffold offers a highly strategic starting point for a kinase inhibitor discovery program for several reasons:

  • N1-Methylation: The methyl group at the N1 position prevents tautomerization and provides a consistent vector for substituents, simplifying SAR interpretation. It also blocks a potential metabolic liability and can enhance cell permeability.

  • C3-Chloro Group: The chlorine atom at the C3 position serves as a crucial synthetic handle. It can be readily displaced by various nucleophiles (e.g., amines, thiols) or participate in cross-coupling reactions, allowing for the introduction of diverse chemical functionalities to probe the solvent-exposed region of the ATP-binding pocket.

  • C6-Bromo Group: The bromine atom at the C6 position is a versatile functional group for late-stage diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[2] This allows for the exploration of the hydrophobic pocket adjacent to the hinge region, which is critical for enhancing potency and modulating selectivity.[4]

This guide will provide the necessary protocols to synthesize a library of analogs based on this scaffold and evaluate their potential as kinase inhibitors.

Synthetic Strategy and Library Design

A successful SAR campaign relies on a convergent and flexible synthetic route that allows for the systematic modification of the core scaffold. The following proposed workflow is based on established methodologies for the synthesis of substituted indazoles.

Diagram: Proposed Synthetic Workflow

G A Starting Material (e.g., 4-Bromo-2-fluoro-benzonitrile) B Step 1: Indazole Formation (Hydrazine hydrate) A->B C Step 2: N1-Methylation (e.g., Methyl iodide, K2CO3) B->C D Step 3: Chlorination at C3 (e.g., SO2Cl2 or NCS) C->D E Core Scaffold This compound D->E F SAR Library Generation E->F Diversification G Modification at C3 (Nucleophilic Aromatic Substitution or Suzuki Coupling) F->G H Modification at C6 (Suzuki, Sonogashira, or Buchwald-Hartwig Coupling) F->H I Final Analog Library G->I H->I

Caption: Proposed synthetic workflow for the generation of a diverse library of this compound analogs for SAR studies.

Protocol 1: Synthesis of the Core Scaffold (this compound)

This protocol is a generalized procedure based on common synthetic routes for indazoles.[1][5] Researchers should optimize conditions based on their specific starting materials.

  • Synthesis of 6-Bromo-1H-indazole: Start with a suitable precursor like 4-bromo-2-fluorobenzonitrile. React with hydrazine hydrate in a suitable solvent (e.g., n-butanol) under reflux to facilitate cyclization to form 6-bromo-1H-indazole.

  • N1-Methylation: To a solution of 6-bromo-1H-indazole in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃). Add methyl iodide dropwise and stir at room temperature until the reaction is complete (monitored by TLC). This step is crucial for establishing the 1-methyl substitution.

  • Chlorination at C3: The 1-methyl-6-bromo-1H-indazole intermediate is then subjected to chlorination. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in a solvent like dichloromethane (DCM) can be used to install the chloro group at the C3 position. Purification by column chromatography will yield the desired this compound core scaffold.

SAR Library Design: Points of Diversification

Systematic modification of the core scaffold is essential to understand the SAR. The following diagram illustrates the key positions for diversification.

Diagram: Key Positions for SAR Exploration

Caption: Key diversification points on the this compound scaffold for SAR studies.

  • R1 (C3-position): Introduce a variety of small to medium-sized amines (aliphatic, cyclic, and aromatic) via nucleophilic aromatic substitution. This position often interacts with the solvent-exposed region of the kinase active site.

  • R2 (C6-position): Utilize Suzuki or Sonogashira coupling to introduce a range of aryl, heteroaryl, or alkynyl groups. This position often probes a hydrophobic pocket, and modifications here can significantly impact potency and selectivity.[6]

  • Other positions (C4, C5, C7): While C3 and C6 are primary vectors for SAR, substitutions at other positions can be explored to fine-tune physicochemical properties like solubility or to address potential metabolic liabilities.[7]

Biological Evaluation: A Tiered Approach

A tiered approach to biological evaluation is recommended to efficiently screen the synthesized library and identify promising candidates.

Tier 1: In Vitro Kinase Inhibition Assays

The primary goal is to determine the inhibitory activity of the compounds against a target kinase or a panel of kinases.

Protocol 2: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents and Materials: Target kinase, substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Tier 2: Cellular Assays

Promising compounds from the in vitro screen should be evaluated in cell-based assays to assess their cellular potency and mechanism of action.

Protocol 3: Cell Proliferation/Viability Assay (MTT Assay) [8]

  • Cell Seeding: Seed cancer cell lines relevant to the target kinase in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Target Engagement and Pathway Modulation (Western Blotting) [8]

  • Cell Treatment and Lysis: Treat cells with the test compounds for a defined period. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the target kinase and its downstream substrates, as well as total protein levels as a control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent to which the compound inhibits the phosphorylation of its target in a cellular context.

Data Interpretation and SAR Analysis

The data generated from the biological assays should be systematically organized to facilitate SAR analysis.

Table 1: Template for Summarizing SAR Data

Compound IDR1 (C3-substituent)R2 (C6-substituent)Kinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
Scaffold -Cl-Br>10,000>50
Analog-1 -NH-cyclopropyl-Br5,20025.5
Analog-2 -Cl-phenyl8,50042.1
Analog-3 -NH-cyclopropyl-phenyl1501.2
... ............

By analyzing the trends in this table, researchers can deduce the following:

  • Impact of C3 substitutions: Does increasing the size or basicity of the R1 group improve potency?

  • Impact of C6 substitutions: Are electron-donating or electron-withdrawing groups on the R2-aryl ring preferred? Is there a size limitation for this pocket?

  • Synergistic effects: Do certain combinations of R1 and R2 lead to a significant improvement in activity?

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic handles at the C3 and C6 positions provide ample opportunities for chemical exploration and optimization. By employing the systematic workflow of synthesis, tiered biological evaluation, and rigorous data analysis outlined in these application notes, research teams can efficiently navigate the SAR of this compound class and identify potent and selective drug candidates. The provided protocols serve as a robust foundation for these studies, though it is incumbent upon the diligent researcher to optimize and adapt these methods to their specific kinase target and cellular models.

References

  • PrepChem. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available from: [Link]

  • Zhang, Y., et al. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available from: [Link]

  • Sawant, S. D., et al. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available from: [Link]

  • Cao, J., et al. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available from: [Link]

  • Li, J., et al. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Available from: [Link]

  • Mitchell, J. P., et al. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PubMed Central. Available from: [Link]

  • Hsieh, H. P., et al. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available from: [Link]

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  • El-Adl, K., et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available from: [Link]

  • Liu, G., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available from: [Link]

  • Lopes, F. C., et al. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. Available from: [Link]

  • Wang, T., et al. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. Available from: [Link]

  • Scapin, G., et al. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available from: [Link]

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  • Chilin, A., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]

  • Foloppe, N., et al. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. PubMed. Available from: [Link]

  • Da-Ano, R., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. Available from: [Link]

  • De la Fuente, J. A., et al. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. Available from: [Link]

  • Wang, D., et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available from: [Link]

Sources

Application Note: High-Throughput Screening of 6-Bromo-3-chloro-1-methyl-1H-indazole Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2] Analogs of 6-Bromo-3-chloro-1-methyl-1H-indazole, in particular, represent a promising chemical space for the discovery of novel therapeutics targeting aberrant kinase activity implicated in oncology and inflammatory diseases.[3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish a robust high-throughput screening (HTS) campaign for this compound class. We detail a universal, luminescence-based assay, the ADP-Glo™ Kinase Assay, which quantitatively measures the activity of virtually any ADP-generating enzyme, making it an ideal platform for primary screening against diverse kinases.[5][6] The protocols herein cover the entire workflow, from compound library preparation and assay validation to data analysis and hit identification, ensuring scientific integrity and reproducibility.

Introduction: The Indazole Scaffold and Kinase Targeting

Protein kinases have become one of the most important classes of targets for modern drug discovery.[7] The indazole core is a key pharmacophore that has been successfully utilized in the design of specific inhibitors for a wide range of kinases, including tyrosine kinases and serine/threonine kinases.[1] Several approved anticancer drugs, such as Axitinib and Pazopanib, feature this versatile scaffold.[1]

The this compound core provides a rigid framework with specific halogen substitutions that can be exploited for creating diverse chemical libraries through various coupling chemistries.[8] The primary goal of an HTS campaign is to screen such a library of analogs to identify "hits"—compounds that modulate the activity of a specific kinase target.

Why Choose a Universal Assay? When screening a novel analog library, the specific kinase targets may be diverse or not fully elucidated. Therefore, a universal assay platform that is not dependent on specific antibodies or substrates is highly advantageous. The ADP-Glo™ Kinase Assay measures the enzymatic production of adenosine diphosphate (ADP), a universal product of all kinase reactions.[5][9] This makes it applicable to virtually any kinase, substrate (protein, peptide, lipid, etc.), and ATP concentration.[5][6]

Assay Principle: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Assay is a two-step, homogeneous, luminescence-based assay that measures ADP produced during a kinase reaction.[5][10] Its simplicity and robustness make it ideal for automated HTS.[5]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed. Test compounds (indazole analogs), kinase, substrate, and ATP are incubated together. After the reaction reaches completion, ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining, unconsumed ATP.[10]

  • ADP to ATP Conversion & Signal Generation: In the second step, Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial amount of ADP.[5][10] The luminescent signal is stable, with a long half-life, allowing for batch processing of plates.[10]

Signaling Pathway & Inhibition Diagram

Kinase_Inhibition_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP pSubstrate Phospho-Substrate Kinase->pSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Indazole Indazole Analog (Inhibitor) Indazole->Kinase Inhibition Detection_Reagent Kinase Detection Reagent ADP->Detection_Reagent Converts ADP to new ATP Light Luminescent Signal Luciferase Luciferase/ Luciferin Detection_Reagent->Luciferase Luciferase->Light

Caption: Mechanism of kinase inhibition by indazole analogs and detection by the ADP-Glo™ assay.

High-Throughput Screening Workflow

A successful HTS campaign requires a well-planned workflow, from initial assay development to hit confirmation.

HTS_Workflow A 1. Assay Development & Optimization B 2. Compound Library Preparation & Plating A->B Z' > 0.5 C 3. Primary HTS (Single Concentration) B->C D 4. Data Analysis & Hit Identification C->D E 5. Hit Confirmation & Dose-Response (IC50) D->E Identify 'Hits' F 6. Secondary Assays (Orthogonal Methods) E->F Confirm Activity

Caption: A typical workflow for a kinase inhibitor high-throughput screening campaign.

Materials and Reagents

  • Assay Plates: 384-well, solid white, low-volume plates (e.g., Corning #3572).

  • Reagent Plates: Polypropylene plates for serial dilutions.

  • Compound Library: this compound analogs dissolved in 100% DMSO.

  • Kinase: Purified, active kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • ATP: Ultra-Pure ATP, 10mM solution (Promega #V9151).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega #V9101 or similar).

  • Buffers: Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA, 0.1% Triton X-100). Buffer composition should be optimized for the specific kinase.

  • Control Inhibitor: A known potent inhibitor for the kinase target (e.g., Staurosporine) for positive controls.

  • Equipment:

    • Multichannel pipettes or automated liquid handler.

    • Plate shaker/orbital mixer.

    • Luminometer capable of reading 384-well plates.

    • Incubator set to the optimal temperature for the kinase reaction (often 25°C or 37°C).

Detailed Experimental Protocols

Assay Validation & Quality Control: The Z'-Factor

Before initiating the full screen, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[11][12] It reflects the dynamic range of the signal and the data variation.[11]

Z'-Factor Calculation:



Where:

  • 
     = standard deviation of the positive control (minimum signal, e.g., high inhibition).
    
  • 
     = standard deviation of the negative control (maximum signal, e.g., no inhibition).
    
  • 
     = mean of the positive control.
    
  • 
     = mean of the negative control.
    
Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and well-suited for HTS.[12][13]
0 to 0.5MarginalThe assay may be acceptable but has a small separation band.[12][13]
< 0UnacceptableSignal from controls overlaps; the assay is not suitable for screening.[13]

To validate, run several plates with columns dedicated to negative controls (DMSO only) and positive controls (saturating concentration of a known inhibitor). Aim for a Z' > 0.5 before proceeding.[14]

Protocol for a 384-Well Plate (5 µL Kinase Reaction)

This protocol is a template and should be optimized for the specific kinase being assayed. The final reaction volume will be 20 µL.[15]

1. Compound Plating: a. Prepare serial dilutions of the indazole analog library in 100% DMSO. b. Using an acoustic dispenser or liquid handler, transfer 25-50 nL of compound solution from the library plates to the bottom of the 384-well white assay plates. This results in a final compound concentration range appropriate for screening (e.g., 10 µM for a primary screen). c. For controls, dispense 100% DMSO for negative controls (Max Signal) and a known inhibitor for positive controls (Min Signal).

2. Kinase/Substrate Addition: a. Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The final concentration of kinase and substrate should be optimized based on enzyme kinetics (e.g., determine the Km for the substrate). b. Add 2.5 µL of the 2X Kinase/Substrate mix to each well of the assay plate containing the pre-spotted compounds. c. Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

3. Initiate Kinase Reaction: a. Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km of the kinase to sensitively detect ATP-competitive inhibitors. b. To start the reaction, add 2.5 µL of the 2X ATP solution to all wells. The total reaction volume is now 5 µL. c. Mix the plate on an orbital shaker for 30-60 seconds. d. Incubate the plate at the desired temperature (e.g., 25°C) for the determined reaction time (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.

4. Stop Reaction & Deplete ATP: a. Equilibrate the plate to room temperature if the incubation was at an elevated temperature.[15] b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[10][15] c. Mix on a plate shaker and incubate at room temperature for 40 minutes.[10][15]

5. Generate Luminescent Signal: a. Add 10 µL of Kinase Detection Reagent to each well.[10][15] b. Mix on a plate shaker and incubate at room temperature for 30-60 minutes to allow the signal to develop and stabilize.[10]

6. Read Plate: a. Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[15]

Data Analysis and Hit Identification

1. Normalization: Raw luminescence data (RLU) must be normalized to determine the percent inhibition for each compound.

  • Negative Control (0% Inhibition): Average RLU from wells with DMSO only.

  • Positive Control (100% Inhibition): Average RLU from wells with a saturating concentration of a control inhibitor.

Percent Inhibition Calculation:



2. Hit Calling: A "hit" is a compound that shows a statistically significant level of inhibition. A common threshold for a primary screen is a percent inhibition that is three standard deviations (3σ) above the mean of the sample population. For example, compounds exhibiting >50% inhibition might be selected as primary hits.

3. Data Presentation for Primary Hits:

Compound ID% InhibitionZ-ScoreHit Status
IND-0018.20.45Inactive
IND-00265.73.89Hit
IND-00392.15.43Hit
IND-004-5.3-0.31Inactive

4. Follow-Up Studies: Primary hits must be confirmed through subsequent studies:

  • Dose-Response Curves: Test hits in a serial dilution to determine their potency (IC₅₀ value).

  • Orthogonal Assays: Confirm activity using a different assay technology (e.g., TR-FRET) to rule out artifacts from the primary screen.[16][17] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an excellent alternative, as they rely on a different detection principle involving energy transfer between a donor and acceptor fluorophore.[18][19]

Conclusion

This application note provides a robust and validated framework for conducting a high-throughput screen of this compound analogs against protein kinase targets. By leveraging the universal and highly sensitive ADP-Glo™ Kinase Assay, researchers can efficiently and reliably identify novel kinase inhibitors from large chemical libraries. Rigorous assay validation using the Z'-factor metric is critical for ensuring data quality and minimizing false positives. The outlined workflow, from primary screening to hit confirmation, establishes a clear path for advancing promising compounds in the drug discovery pipeline.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from NC State University. [Link]

  • Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Mochizuki, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 920-927. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from GraphPad FAQ. [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. [Link]

  • Yasri, A. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods in Molecular Biology, 2129, 1-13. [Link]

  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Laotian Times. (2026, January 20). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. [Link]

  • Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Materials Chemistry B, 9(31), 6140-6173. [Link]

  • Mal, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Molecular Systems Design & Engineering, 7(11), 1335-1364. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. [Link]

  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 220, 113482. [Link]

  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. Retrieved from PubChem Compound Summary for CID 24728895. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]

  • Yu, D., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 15(1), 184-197. [Link]

Sources

Application Notes & Protocols: A Modular Platform for the Synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole and its Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive, in-depth technical protocol for the synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole, a highly versatile intermediate. We further detail its application as a molecular linchpin in the construction of diverse derivative libraries through robust and scalable palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.[3][4] The methodologies presented are designed for researchers, scientists, and drug development professionals, with a focus on the causal logic behind experimental choices, ensuring reproducibility and scalability.

Strategic Overview: The Synthetic Blueprint

The synthetic strategy is bifurcated into two principal stages. Part I focuses on the construction of the core intermediate, this compound, from the commercially available 6-Bromo-1H-indazole. This phase involves a sequential chlorination at the C3 position followed by a regioselective N-methylation. Part II leverages the reactivity of the bromine atom at the C6 position, employing it as a synthetic handle for diversification via palladium-catalyzed cross-coupling reactions to generate libraries of novel indazole derivatives.

G cluster_part1 Part I: Core Intermediate Synthesis cluster_part2 Part II: Derivative Synthesis A 6-Bromo-1H-indazole (Starting Material) B 6-Bromo-3-chloro-1H-indazole A->B Protocol 1: C3-Chlorination C This compound (Core Intermediate) B->C Protocol 2: N1-Methylation D C-C Coupled Derivatives C->D Protocol 3: Suzuki-Miyaura Coupling E C-N Coupled Derivatives C->E Protocol 4: Buchwald-Hartwig Amination

Figure 1: Overall synthetic workflow.

Part I: Synthesis of the Core Intermediate

Principle and Rationale

The construction of the target intermediate requires precise control over two key transformations: chlorination and N-alkylation.

  • C3-Chlorination: The C3 position of the indazole ring is susceptible to electrophilic halogenation. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its moderate reactivity, ease of handling compared to gaseous chlorine, and high selectivity, minimizing over-chlorination or side reactions on the benzene ring.

  • N1-Methylation & Regioselectivity: The N-alkylation of indazoles can yield a mixture of N1 and N2 isomers.[5] Achieving high regioselectivity is critical. The choice of base and solvent system is paramount in directing the alkylation to the desired N1 position. Strong bases like sodium hydride (NaH) in an aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) deprotonate the indazole nitrogen. The resulting indazolide anion's reactivity is influenced by sterics and electronics. For many substituted indazoles, kinetic alkylation under these conditions preferentially yields the N1-alkylated product, which is often the thermodynamically more stable isomer.[5] We will adapt a proven method using potassium hydroxide in DMF with dimethyl sulfate, a potent and efficient methylating agent.[6]

Experimental Protocol 1: Synthesis of 6-Bromo-3-chloro-1H-indazole

This protocol details the chlorination of 6-Bromo-1H-indazole at the C3 position.

ParameterValueRationale / Reference
Starting Material 6-Bromo-1H-indazoleCommercially available key precursor.
Key Reagents N-Chlorosuccinimide (NCS)Mild and selective chlorinating agent.
Solvent Acetonitrile (ACN)Aprotic polar solvent, solubilizes reactants well.
Reaction Temp. 80 °C (Reflux)Provides sufficient thermal energy to overcome activation barrier.
Reaction Time 4-6 hoursTypical duration for complete conversion, monitored by TLC.
Work-up Aqueous washTo remove unreacted NCS and succinimide byproduct.
Purification Recrystallization or Column ChromatographyTo achieve high purity of the intermediate product.

Step-by-Step Methodology:

  • To a stirred solution of 6-Bromo-1H-indazole (1.0 eq) in acetonitrile, add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure 6-Bromo-3-chloro-1H-indazole.[7]

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Experimental Protocol 2: N1-Methylation of 6-Bromo-3-chloro-1H-indazole

This protocol describes the regioselective methylation at the N1 position.

ParameterValueRationale / Reference
Starting Material 6-Bromo-3-chloro-1H-indazoleProduct from Protocol 1.[7]
Base Potassium Hydroxide (KOH), powderedStrong base to deprotonate the indazole N-H.[6]
Methylating Agent Dimethyl sulfate (DMS)Highly reactive and efficient methyl source.[6]
Solvent N,N-Dimethylformamide (DMF)Aprotic polar solvent, facilitates the Sₙ2 reaction.
Reaction Temp. 0 °C to Room TemperatureControls the exothermic deprotonation and subsequent alkylation.
Reaction Time 1-2 hoursReaction is typically rapid.
Work-up Ice-water quenchTo decompose excess DMS and precipitate the product.
Purification Filtration and washingThe product often precipitates in high purity.

Step-by-Step Methodology:

  • CAUTION: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Suspend powdered potassium hydroxide (1.5 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool the mixture to 0 °C in an ice bath.

  • Add a solution of 6-Bromo-3-chloro-1H-indazole (1.0 eq) in anhydrous DMF dropwise to the cooled suspension. Stir for 10-15 minutes at 0 °C.

  • Add dimethyl sulfate (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, washing thoroughly with water to remove residual DMF and salts.

  • Dry the solid under vacuum to yield the final core intermediate, this compound.

  • Characterization: Confirm structure, regiochemistry, and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Part II: Synthesis of Derivatives via Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent serves as an ideal handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis.[4][8]

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond.[9][10]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR)₂ Base pd2_boronate Ar-Pd(II)L₂(R) transmetalation->pd2_boronate reductive_elimination Reductive Elimination pd2_boronate->reductive_elimination reductive_elimination->pd0 Ar-R (Product) center

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.

General Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst. A highly effective catalyst for this transformation is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), used at 2-5 mol %.[11]

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the residue by flash column chromatography to obtain the desired C-C coupled product.

Example Boronic AcidExpected Product Type
Phenylboronic acid6-Phenyl derivative
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl) derivative
Thiophene-2-boronic acid6-(Thiophen-2-yl) derivative
Pyridine-3-boronic acid6-(Pyridin-3-yl) derivative
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[3][8][12]

Buchwald_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L(Br) oxidative_addition->pd2_complex amine_coordination Amine Binding & Deprotonation pd2_complex->amine_coordination R₂'NH Base amido_complex Ar-Pd(II)L(NR₂') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂' (Product)

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

General Protocol:

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol %).

  • Add this compound (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the desired primary or secondary amine (1.1-1.3 eq) followed by a degassed, anhydrous solvent such as toluene or 1,4-dioxane.

  • Heat the mixture to 90-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography to yield the C-N coupled derivative.

Example AmineExpected Product Type
Morpholine6-Morpholinyl derivative
Aniline6-(Phenylamino) derivative
Benzylamine6-(Benzylamino) derivative
Piperidine6-Piperidinyl derivative

References

  • BenchChem. (2025).
  • Lin, M. H., Liu, H. J., Lin, W. C., Kuo, C. K., & Chuang, T. H. (2015). Synthesis of indazoles. Organic & Biomolecular Chemistry, 13, 11376.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Gorja, S. K., Dulla, B., Mukkanti, K., & Pal, M. (2014). Synthesis of 1H-Indazole, 6-bromo-3-iodo-1-methyl-. Journal of Heterocyclic Chemistry, 51(2), 374-382. (Referenced in ChemicalBook for synthesis of 1H-Indazole, 6-bromo-3-iodo-1-methyl-)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4388-4398. (Referenced in ResearchGate for Suzuki coupling on bromoindazoles)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-3-chloro-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this multi-step synthesis and ultimately improve your reaction yields and product purity.

Introduction to the Synthetic Challenge

The synthesis of this compound is a nuanced process that requires careful control over reaction conditions to achieve high yields and regioselectivity. The primary challenges lie in the selective N-methylation of the indazole core and the subsequent chlorination at the C3 position. This guide will break down the synthesis into its key stages and address potential pitfalls at each step.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route involves a three-step process starting from 6-bromo-1H-indazole:

  • N-methylation: Selective methylation at the N1 position of 6-bromo-1H-indazole to form 6-bromo-1-methyl-1H-indazole.

  • Chlorination: Introduction of a chlorine atom at the C3 position of 6-bromo-1-methyl-1H-indazole.

  • Purification: Removal of unreacted starting materials, regioisomers, and other byproducts.

Q2: Why is regioselectivity an issue during the N-methylation step?

A2: The indazole ring has two nitrogen atoms, and alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[1] The 1H-tautomer is generally more stable than the 2H-tautomer.[2][3] The formation of the N1-substituted product is often thermodynamically favored, while the N2-product can be the kinetic product in some cases.[1] Controlling the regioselectivity is crucial for maximizing the yield of the desired N1-methylated product.

Q3: What are the key factors influencing N1 vs. N2 selectivity in indazole alkylation?

A3: Several factors determine the ratio of N1 to N2 alkylation:

  • Base and Solvent System: This is a critical factor. For example, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor N1-alkylation.[4][5]

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and favor N2 alkylation.

  • Electronic Effects: Electron-withdrawing groups on the benzene ring of the indazole can influence the nucleophilicity of the nitrogen atoms.[4][5]

  • Reaction Temperature: Temperature can affect the thermodynamic versus kinetic control of the reaction.[6]

Q4: What are the most common impurities I should look for?

A4: Common impurities include:

  • Unreacted 6-bromo-1H-indazole.

  • The undesired N2-methylated regioisomer (6-bromo-2-methyl-1H-indazole).

  • Over-halogenated byproducts (e.g., di-chloro species).

  • Residual starting materials from the initial synthesis of 6-bromo-1H-indazole, such as 4-bromo-2-methylaniline.[7]

  • Residual solvents from the reaction and purification steps.[8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.

Problem 1: Low Yield of 6-bromo-1-methyl-1H-indazole after N-methylation

Possible Causes & Solutions

Possible Cause Explanation & Recommended Action
Incomplete Deprotonation The indazole nitrogen is weakly acidic and requires a strong enough base for complete deprotonation. Action: Ensure you are using a sufficiently strong base like sodium hydride (NaH). Use freshly opened or properly stored NaH as it can be deactivated by moisture.
Suboptimal Base/Solvent Combination The choice of base and solvent significantly impacts the reaction outcome.[6] Action: For preferential N1-alkylation, a combination of NaH in THF is often effective.[4][9] Cesium carbonate (Cs₂CO₃) in DMF can also be used to achieve high N1 selectivity.[10]
Low Reaction Temperature While lower temperatures can sometimes improve selectivity, they may also lead to incomplete reactions. Action: If the reaction is sluggish, consider gradually increasing the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
Degradation of Methylating Agent The methylating agent (e.g., methyl iodide, dimethyl sulfate) can degrade over time. Action: Use a fresh bottle of the methylating agent. Add it to the reaction mixture at a controlled rate, as the reaction can be exothermic.
Problem 2: Poor N1:N2 Regioselectivity during N-methylation

Possible Causes & Solutions

Possible Cause Explanation & Recommended Action
Kinetic vs. Thermodynamic Control N2-alkylation can be kinetically favored under certain conditions.[11] Action: To favor the thermodynamically more stable N1-isomer, you can try running the reaction at a slightly elevated temperature for a longer duration to allow for equilibration.[9]
Incorrect Base/Solvent System Certain polar aprotic solvents can promote the formation of the N2-isomer. Action: As mentioned, NaH in THF is a reliable system for promoting N1-alkylation.[4][9] Avoid highly polar solvents if you are observing significant N2-isomer formation.
Problem 3: Low Yield during C3-Chlorination

Possible Causes & Solutions

Possible Cause Explanation & Recommended Action
Ineffective Chlorinating Agent The reactivity of chlorinating agents can vary. Action: N-Chlorosuccinimide (NCS) is a commonly used and effective reagent for the chlorination of indazoles at the C3 position.
Suboptimal Reaction Conditions The reaction may require specific conditions to proceed efficiently. Action: The chlorination can be performed in a solvent like acetonitrile. Some protocols suggest that the reaction can be catalyzed by DMSO.
Steric Hindrance The N1-methyl group might slightly hinder the approach of the chlorinating agent to the C3 position. Action: Ensure adequate reaction time and temperature. Monitor the reaction progress closely to determine the point of maximum conversion.

Experimental Protocols

Protocol 1: N1-Methylation of 6-bromo-1H-indazole

This protocol is designed to favor the formation of the N1-methylated product.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-bromo-1H-indazole (1 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Slowly add methyl iodide (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with ethyl acetate.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: C3-Chlorination of 6-bromo-1-methyl-1H-indazole
  • Preparation: In a round-bottom flask, dissolve 6-bromo-1-methyl-1H-indazole (1 equivalent) in acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by recrystallization or column chromatography to obtain the final product, this compound.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: C3-Chlorination A 6-bromo-1H-indazole B NaH, Methyl Iodide THF, 0°C to RT A->B Reacts with C 6-bromo-1-methyl-1H-indazole (N1-isomer) B->C Forms (major) D 6-bromo-2-methyl-1H-indazole (N2-isomer, byproduct) B->D Forms (minor) E 6-bromo-1-methyl-1H-indazole C->E Purified Intermediate F NCS Acetonitrile, RT E->F Reacts with G This compound (Final Product) F->G Forms

Caption: Synthetic workflow for this compound.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
  • ResearchGate. (2025). The improvement of two kinds of synthetic methods of indazoles.
  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
  • ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation.
  • ChemicalBook. (n.d.). 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • Smolecule. (n.d.). 6-Bromo-3-methyl-1-tosyl-1H-indazole.
  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Minimizing Regioisomer Formation.
  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole.
  • National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Benchchem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • Benchchem. (n.d.). Application Note: Large-Scale Synthesis and Purification of 6-bromo-1H-indazol-4-amine.
  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazol-3-amine.
  • Lead Sciences. (n.d.). 6-Bromo-1-methyl-1H-indazol-3(2H)-one.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-indazol-3-amine.
  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.

Sources

Technical Support Center: N-Methylation of 6-bromo-3-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of indazole derivatives. This guide is specifically tailored to address the challenges and frequently encountered issues during the N-methylation of 6-bromo-3-chloro-1H-indazole. As drug development professionals and researchers, achieving high regioselectivity and yield is paramount. This document provides in-depth troubleshooting, validated protocols, and mechanistic insights to empower you to optimize your synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter during the N-methylation of 6-bromo-3-chloro-1H-indazole in a question-and-answer format.

Q1: After my methylation reaction, I see two distinct spots on my TLC and two major products in my LC-MS, both corresponding to the correct mass. What is happening?

A1: This is the most common challenge in the N-alkylation of indazoles. You are observing the formation of regioisomers. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, and methylation can occur at either position, leading to a mixture of 6-bromo-3-chloro-1-methyl-1H-indazole (the N1 isomer) and 6-bromo-3-chloro-2-methyl-2H-indazole (the N2 isomer).[1][2][3][4][5] The 1H-tautomer is generally the more thermodynamically stable form of the parent indazole.[2][5][6] However, under reaction conditions, both nitrogens can be deprotonated and act as nucleophiles.

Q2: My primary goal is the N1-methylated isomer, but I am getting a significant amount of the N2 isomer. How can I improve the N1:N2 ratio?

A2: Achieving high N1-selectivity is a matter of carefully controlling the reaction conditions to favor either thermodynamic or kinetically controlled pathways, often influenced by steric and electronic factors.[1][2][7] Here are several strategies to enhance the formation of the desired N1-alkylated product:

  • Choice of Base and Solvent: This is arguably the most critical factor. Using a strong, non-nucleophilic hydride base in an aprotic, non-polar solvent has been shown to be highly effective for directing alkylation to the N1 position. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for achieving high N1-selectivity.[1][2][3] The rationale is that the sodium cation from NaH may coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and thus favoring attack at N1.[4] In contrast, using conditions like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) often leads to a mixture of isomers.[8]

  • Thermodynamic Control: The N1-substituted indazole is typically the more thermodynamically stable isomer.[2][6] By choosing reaction conditions that allow for equilibration, such as elevated temperatures and longer reaction times, you may favor the formation of the N1 product.

  • Alternative Methylating Agents: While methyl iodide and dimethyl sulfate are common, their reactivity can influence the isomer ratio. For some substrates, alternative methods like a two-step reductive amination process have been shown to provide exclusive N1 selectivity.[9][10]

Q3: I have a low overall yield and my reaction is not going to completion. What are the potential causes?

A3: Low yields or incomplete reactions in your N-methylation can stem from several factors beyond isomer formation:

  • Insufficient Deprotonation: The pKa of the indazole N-H is such that a sufficiently strong base is required for complete deprotonation. If you are using a weaker base like potassium carbonate, the equilibrium may not fully favor the indazolide anion, leading to incomplete reaction. Ensure you are using at least one equivalent of a strong base like NaH.

  • Reaction Temperature: While higher temperatures can sometimes drive the reaction to completion, they can also lead to degradation of the starting material or product, especially with sensitive functional groups. It is crucial to find the optimal temperature for your specific substrate.[11]

  • Quality of Reagents: Ensure your solvent is anhydrous, as water will quench the hydride base. The methylating agent should also be of high purity.

Q4: The separation of the N1 and N2 isomers by column chromatography is proving to be very difficult. Are there any alternative purification strategies?

A4: The similar polarity of the N1 and N2 isomers often makes their separation by silica gel chromatography challenging and can lead to low isolated yields of the desired product.[8] An alternative and potentially more scalable method is recrystallization . A patent suggests that using a mixed solvent system can effectively separate indazole isomers.[12] You may need to screen several solvent combinations (e.g., methanol/water, ethanol/water, acetone/heptane) to find the optimal conditions for selectively crystallizing one isomer while leaving the other in the mother liquor.[12]

Visualizing the Reaction: N1 vs. N2 Methylation

The following diagram illustrates the competing reaction pathways in the methylation of 6-bromo-3-chloro-1H-indazole.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Start 6-bromo-3-chloro-1H-indazole Anion Indazolide Anion (Resonance Stabilized) Start->Anion + Base - H+ N1_Product N1-methyl Isomer (Thermodynamically Favored) Anion->N1_Product + CH3I (or (CH3)2SO4) (N1 Attack) N2_Product N2-methyl Isomer (Kinetically Favored) Anion->N2_Product + CH3I (or (CH3)2SO4) (N2 Attack)

Caption: Competing N1 and N2 methylation pathways.

Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific experimental setup and analytical observations.

Protocol 1: N1-Selective Methylation using NaH/THF

This protocol is designed to maximize the yield of the N1-methylated isomer.

Materials:

  • 6-bromo-3-chloro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add 6-bromo-3-chloro-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add dimethyl sulfate (1.1 eq) dropwise, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the N1 and N2 isomers.

Protocol 2: Purification via Recrystallization

Procedure:

  • Dissolve the crude product (mixture of N1 and N2 isomers) in a minimal amount of a hot solvent in which the product is soluble (e.g., methanol, ethanol, or acetone).

  • Slowly add a co-solvent in which the desired isomer is less soluble (e.g., water or heptane) until the solution becomes slightly turbid.

  • Heat the mixture again until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

  • Analyze the purity of the crystals and the mother liquor by TLC/LC-MS to assess the efficiency of the separation.

Data Summary Table

The regioselectivity of indazole alkylation is highly dependent on the reaction conditions. The following table summarizes general trends observed in the literature.

BaseSolventGeneral OutcomeReference
NaHTHFHigh N1-selectivity[1][2][3]
K₂CO₃DMFMixture of N1 and N2 isomers[8]
Cs₂CO₃DMFOften gives mixtures, can favor N1[5][6]

Workflow for Optimization

The following diagram outlines a logical workflow for optimizing the N-methylation of 6-bromo-3-chloro-1H-indazole.

G start Start: 6-bromo-3-chloro-1H-indazole reaction N-Methylation Reaction start->reaction analysis TLC / LC-MS Analysis reaction->analysis decision Is N1:N2 Ratio > 95:5? analysis->decision decision2 Is reaction complete and yield acceptable? decision->decision2 Yes optimize_conditions Optimize Conditions: - Change Base/Solvent (e.g., NaH/THF) - Vary Temperature decision->optimize_conditions No decision2->optimize_conditions No purification Purification: - Recrystallization - Column Chromatography decision2->purification Yes optimize_conditions->reaction final_product Pure N1-Isomer purification->final_product

Sources

Technical Support Center: Purification of 6-Bromo-3-chloro-1-methyl-1H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Bromo-3-chloro-1-methyl-1H-indazole using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this specific separation process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatographic purification of this compound.

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For compounds like this compound, which possesses moderate polarity due to the presence of the indazole core and halogen atoms, standard silica gel (60-120 or 230-400 mesh) is the most common and effective stationary phase.[1] The silanol groups on the silica surface provide the necessary polarity for interaction and separation.[2] In cases of compound instability, where the acidic nature of silica gel might cause degradation, neutral or basic alumina could be considered as an alternative.[3]

Q2: How do I select an appropriate mobile phase (eluent) for the column?

A2: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis.[3] A good starting point is a non-polar solvent with a moderately polar modifier. A common combination is a mixture of a hydrocarbon solvent like hexane or heptane with ethyl acetate. The optimal ratio should provide a retention factor (Rf) for the target compound in the range of 0.25-0.35 on the TLC plate to ensure good separation on the column. For halogenated indazoles, a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can be effective in separating the desired product from less polar and more polar impurities.[4][5]

Q3: My crude product is not dissolving well in the initial mobile phase. How should I load it onto the column?

A3: If your crude this compound is poorly soluble in the non-polar solvent system used for elution, you have two primary options for loading the sample:

  • Wet Loading: Dissolve the crude material in a minimal amount of a slightly more polar solvent, such as dichloromethane or a small amount of the mobile phase with a higher concentration of the polar component.[6] Pipette this solution directly and evenly onto the top of the silica gel bed.[6]

  • Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent completely to obtain a free-flowing powder.[6] This silica-adsorbed sample can then be carefully added to the top of the column.[6] This method is often preferred as it can lead to better band sharpness and separation.

Q4: What are the potential co-eluting impurities I should be aware of?

A4: During the synthesis of this compound, several impurities can form that may co-elute with the product. A significant challenge in the synthesis of N-alkylated indazoles is the formation of constitutional isomers, specifically the N1 and N2 alkylated products.[7] In this case, the 6-Bromo-3-chloro-2-methyl-2H-indazole is a likely isomeric impurity that may have a very similar polarity to the desired N1-methylated product, making separation difficult.[7][8] Other potential impurities could include unreacted starting materials or byproducts from side reactions.

II. Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving specific issues encountered during the column chromatography of this compound.

Problem 1: Poor Separation of the Desired Product from an Impurity (Likely the N2-isomer)

Symptoms:

  • TLC analysis of collected fractions shows overlapping spots for the product and a closely running impurity.

  • NMR analysis of the "pure" fractions indicates the presence of a mixture of isomers.

Causality and Solution Workflow:

G cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase Modification cluster_2 Technique Refinement start Poor Isomer Separation option1 Decrease Polarity Gradient start->option1 Fine-tune selectivity option2 Change Solvent System (e.g., Hexane/DCM or Toluene/EtOAc) start->option2 Alter interaction dynamics option3 Use Finer Mesh Silica Gel (e.g., 230-400 mesh) start->option3 Increase surface area option4 Consider Alternative Stationary Phases (e.g., Alumina or a bonded phase) start->option4 Change adsorbent properties option5 Reduce Sample Load start->option5 Prevent column overloading option6 Dry Load the Sample start->option6 Improve initial band end Improved Separation option1->end option2->end option3->end option4->end option5->end option6->end

Caption: Troubleshooting workflow for poor isomer separation.

Detailed Steps:

  • Optimize the Mobile Phase:

    • Slower Gradient: If using a gradient elution, make the increase in polarity more gradual. This can enhance the resolution between closely eluting compounds.

    • Alternative Solvent Systems: Experiment with different solvent systems on TLC. Sometimes, switching one of the solvents can alter the selectivity of the separation. For example, replacing ethyl acetate with dichloromethane or methyl tert-butyl ether might change the elution order or improve the separation factor between the isomers.[9]

  • Modify the Stationary Phase:

    • Finer Mesh Silica: Using a higher mesh silica gel (e.g., 230-400 mesh) increases the surface area and can lead to better separation efficiency.[10]

    • Alternative Adsorbents: If silica gel proves ineffective, consider using neutral alumina. The different surface chemistry of alumina might provide the required selectivity to separate the N1 and N2 isomers.

  • Refine Your Technique:

    • Reduce Column Loading: Overloading the column is a common cause of poor separation.[3] As a general rule, the amount of crude material should be 1-2% of the mass of the stationary phase for difficult separations.

    • Dry Loading: As mentioned in the FAQs, dry loading your sample can result in a more uniform starting band, which is crucial for separating closely related compounds.[6]

Problem 2: The Compound is Not Eluting from the Column

Symptoms:

  • After passing a large volume of the mobile phase, the desired product is not detected in the collected fractions.

Causality and Solution Workflow:

G cluster_0 Possible Causes cluster_1 Solutions start Compound Not Eluting cause1 Mobile Phase Too Non-Polar start->cause1 cause2 Compound Degradation on Silica start->cause2 cause3 Incorrect Solvent Composition start->cause3 solution1 Drastically Increase Mobile Phase Polarity (e.g., flush with 100% Ethyl Acetate or add Methanol) cause1->solution1 Increase elution strength solution2 Perform a Stability Test on a TLC Plate cause2->solution2 Diagnose instability solution3 Switch to a Neutral Stationary Phase (Alumina) cause2->solution3 Mitigate degradation solution4 Double-check Solvent Bottles and Mixture cause3->solution4 Verify eluent end Successful Elution solution1->end solution2->solution3 solution3->end solution4->end

Caption: Troubleshooting workflow for non-eluting compounds.

Detailed Steps:

  • Increase Eluent Polarity: The most common reason for a compound not eluting is that the mobile phase is not polar enough.[3]

    • Gradually increase the percentage of the polar solvent in your mobile phase.

    • If necessary, a "flush" with a much stronger solvent system (e.g., 100% ethyl acetate or even ethyl acetate with 1-5% methanol) can be used to elute highly retained compounds.

  • Check for Compound Degradation: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds.[4]

    • TLC Stability Test: Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you observe new spots or streaking that were not present initially, your compound may be unstable on silica.[3]

    • Switch to a Different Stationary Phase: If instability is confirmed, repeat the purification using a less acidic stationary phase like neutral alumina.[3]

Problem 3: Low Recovery of the Purified Product

Symptoms:

  • The isolated yield of this compound is significantly lower than expected, even with clean separation.

Causality and Potential Solutions:

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. This can be exacerbated by highly active sites on the silica gel.

    • Solution: Deactivating the silica gel by adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can help to cap the highly acidic silanol groups and improve recovery.[3] This is particularly useful for nitrogen-containing heterocyclic compounds.

  • Product is Highly Diluted: The compound may have eluted, but the fractions are too dilute to be detected by TLC.

    • Solution: Try concentrating a range of fractions where you would expect your compound to elute and then re-run the TLC analysis.[4]

  • Co-elution with a UV-inactive Impurity: A non-UV active impurity might be co-eluting, making the fractions appear pure by UV-TLC, but contributing to a lower-than-expected mass of the desired product.

    • Solution: Use a different visualization technique for TLC, such as staining with potassium permanganate or iodine, to check for hidden impurities.

III. Experimental Protocol: A General Guideline

This section provides a step-by-step methodology for the column chromatography purification of this compound.

1. Preparation of the Column:

  • Select a glass column of appropriate size. A general guideline for the silica gel to crude material ratio is 50:1 to 100:1 by weight.

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, non-polar mobile phase (e.g., hexane).

  • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6]

2. Sample Loading:

  • Choose either the wet or dry loading method as described in the FAQs, based on the solubility of your crude product.[6]

3. Elution and Fraction Collection:

  • Begin eluting with the initial non-polar mobile phase.

  • If a gradient elution is required, gradually increase the proportion of the polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate, and then progressively to higher concentrations of ethyl acetate.

  • Collect fractions of a consistent volume.

4. Monitoring the Separation:

  • Analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate.

  • Visualize the spots under a UV lamp (typically at 254 nm).

  • Combine the fractions that contain the pure desired product.

5. Isolation of the Product:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation: Example Solvent Systems

The following table provides starting points for mobile phase selection, which should be optimized using TLC.

Solvent System (v/v)PolarityPotential Application
Hexane / Ethyl Acetate (95:5 to 80:20)Low to MediumGood starting point for initial trials.
Hexane / Dichloromethane (80:20 to 50:50)Low to MediumAlternative system that may offer different selectivity.
Toluene / Ethyl Acetate (98:2 to 90:10)LowCan be effective for separating closely related aromatic compounds.

IV. References

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • Solvent selection in liquid chromatography. Molnar Institute. Available at: [Link]

  • troubleshooting column chromatography. Reddit. Available at: [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. The Royal Society of Chemistry. Available at: [Link]

  • Selection of mobile phase in high-performance liquid chromatographic determination for medicines. PubMed. Available at: [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Method for separating and purifying substituted indazole isomers. Google Patents. Available at:

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Available at: [Link]

  • Isolation And Purification Of Substance By Column Chromatography. ResearchGate. Available at: [Link]

  • 6-Bromo-3-chloro-1H-indazole. PubChem. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Silica Gel for Column Chromatography. Nacalai Tesque, Inc. Available at: [Link]

  • A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. PubMed. Available at: [Link]

  • Silica gel functionalized with imidazolium group via click chemistry –new stationary phase for ion chromatography. ResearchGate. Available at: [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]

  • Silica Gel Packing Material: Basic Terminology. Shimadzu Asia Pacific. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 6-Bromo-3-chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Bromo-3-chloro-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you overcome common challenges in crystallization.

Introduction to Crystallization of Halogenated Indazoles

This compound is a substituted heterocyclic compound, and its purification by recrystallization is a critical step to ensure the removal of starting materials, by-products, and regioisomers. The presence of bromine, chlorine, and a methyl group on the indazole core influences its solubility profile, making solvent selection a crucial first step. The principles of "like dissolves like" and the differential solubility of the target compound in a hot versus cold solvent are the cornerstones of a successful recrystallization.

For many indazole derivatives, particularly those with halogen substituents, mixed solvent systems involving a polar organic solvent and water are often effective.[1][2] This is because the organic solvent can dissolve the compound at elevated temperatures, while the addition of water as an anti-solvent reduces the solubility upon cooling, promoting crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

A1: The most critical first step is solvent screening. The ideal solvent (or solvent system) should dissolve your crude this compound completely at an elevated temperature (near the solvent's boiling point) but show very limited solubility at low temperatures (e.g., 0-4 °C). This differential solubility is the driving force for high recovery of the purified compound.

Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too saturated or cooling too rapidly.[3] To resolve this, you can:

  • Add more solvent: Re-heat the mixture to dissolve the oil and add a small amount of the primary ("good") solvent to decrease the saturation level.[3]

  • Slow down the cooling rate: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.[3]

  • Change the solvent system: The chosen solvent may not be appropriate. Experiment with a different solvent or adjust the ratio in your mixed solvent system.

Q3: I'm getting a very low yield after recrystallization. What are the common causes?

A3: Low yield can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[3] Try reducing the initial volume of solvent used.

  • Premature crystallization: If crystals form too early during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling and that the final temperature is low enough.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Use ice-cold mother liquor or the "poor" solvent from your system for washing.

Q4: How do I remove colored impurities from my crude product?

A4: If your crude this compound has a noticeable color, this often indicates the presence of highly conjugated impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your target compound, leading to reduced yield.

Solvent System Screening Guide

Based on established protocols for structurally similar halogenated indazoles, the following solvent systems are recommended as starting points for screening.[1][2] The ideal choice will depend on the specific impurities present in your crude material.

Solvent System (v/v)Compound Class ExampleRationale & CommentsSource
Methanol/Water 7-Bromo-4-chloro-1H-indazol-3-amineA proven system for a closely related bromo-chloro-indazole. An 80/20 ratio was found to be optimal.[1]
Ethanol/Water Substituted Indazole IsomersEthanol is a versatile solvent for many organic compounds. Water acts as an effective anti-solvent.[2]
Acetone/Water Substituted Indazole IsomersAcetone has strong solvating power, which can be modulated by the addition of water.[2]
Isopropanol (IPA)/Water Substituted Indazole IsomersIPA is another good option, with slightly lower polarity than ethanol.[2]
Toluene 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazoleFor less polar impurities, a non-polar solvent like toluene may be effective, especially for some N-methylated derivatives.
Hexane/Ethyl Acetate General Organic CompoundsA common non-polar/polar mixture effective for a wide range of purities.[4]

Experimental Protocol: A General Method for Recrystallization

This protocol provides a robust, step-by-step methodology that can be adapted based on your solvent screening results.

Step 1: Dissolution

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of your chosen primary solvent (e.g., methanol).

  • Heat the mixture gently on a hot plate with stirring.

  • Continue adding the primary solvent in small portions until the compound fully dissolves. Causality Note: Using the minimum amount of hot solvent is key to maximizing recovery.[3]

  • If using a mixed solvent system, add the primary solvent until dissolution, then add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). Re-heat to achieve a clear solution again.

Step 2: (Optional) Decolorization

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Re-heat the mixture to boiling for a few minutes. Expertise Note: The high surface area of charcoal adsorbs colored impurities.

Step 3: Hot Filtration

  • Pre-heat a separate flask and a funnel (with fluted filter paper) by placing them on the hot plate.

  • Quickly filter the hot solution to remove any insoluble impurities (or the activated charcoal). Trustworthiness Note: This step must be done quickly to prevent premature crystallization in the funnel.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass.

  • Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

Step 5: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (either the recrystallization solvent or the "poor" solvent).

  • Allow the crystals to dry on the filter paper under vacuum.

  • Transfer the crystals to a watch glass for final air-drying or dry in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

IssueQuestionAnswer / Solution
No Crystals Form "My solution is clear and cold, but no crystals have appeared."The solution is likely unsaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3] If that fails, boil off some of the solvent to increase the concentration and cool again.[3] Adding a "seed crystal" from a previous batch is also a highly effective method.
Oiling Out "A sticky oil has formed at the bottom of my flask instead of solid crystals."This indicates the compound is precipitating from a supersaturated solution at a temperature above its melting point. Re-heat to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.[3] Using a more dilute solution from the start can prevent this.
Colored Crystals "My final crystals are still colored."The impurity may have similar solubility properties to your compound. Consider a second recrystallization or using a different solvent system. If not already attempted, a decolorizing charcoal step may be necessary. It's also possible that the color is inherent to the pure compound.
Poor Recovery "I've lost a significant amount of my material."This is most commonly due to using an excessive volume of solvent.[3] Ensure you are using the minimum amount required for dissolution at high temperature. Also, check that your cooling step is adequate and that you are washing the collected crystals with an ice-cold, minimal volume of solvent.

Visualizing the Workflow

Recrystallization Workflow Diagram```dot

Recrystallization_Workflow

Caption: Decision tree for common recrystallization issues.

References

  • Yao, W., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Shaikh, R. A., et al. (2023). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24728895, 6-Bromo-3-chloro-1H-indazole. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Troubleshooting regioselectivity issues in indazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indazole Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions.

Troubleshooting Guide: Regioselectivity in Indazole Alkylation

Direct N-alkylation of the indazole scaffold is a cornerstone of medicinal chemistry, yet it frequently leads to a mixture of N1 and N2 regioisomers, complicating purification and reducing yields.[1] This guide addresses the most common issues encountered during this critical transformation.

Q1: My indazole alkylation is producing a mixture of N1 and N2 isomers with poor selectivity. How can I favor the N1-alkylated product?

A: Achieving high N1-selectivity often involves shifting the reaction from simple SN2 conditions, which frequently yield isomer mixtures[2], to a mechanism guided by chelation and ion pair effects. The combination of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent is a well-established system for promoting N1-alkylation, particularly for indazoles with specific substituents.[3][4]

Underlying Mechanism: Chelation Control

The prevailing hypothesis for this selectivity is the formation of a "tight ion pair" between the sodium cation (Na⁺) and the deprotonated indazole.[5] For this to be effective, the indazole must typically possess a substituent at the C3 position that can act as a chelating agent (e.g., ester, carboxamide, ketone).[3][6]

The proposed mechanism proceeds as follows:

  • NaH, an irreversible base, deprotonates the 1H-indazole to form an indazolyl anion.

  • In a non-polar solvent like THF, the Na⁺ cation forms a tight ion pair. It coordinates with both the N2 nitrogen and the oxygen atom of the C3 substituent.[1][5]

  • This chelation effectively blocks the N2 position from electrophilic attack.

  • The alkylating agent (R-X) is then directed to attack the more accessible and sterically unhindered N1 position.[7]

G Indazole C3-Substituted 1H-Indazole Anion Indazolyl Anion (Resonance Forms) Indazole->Anion  + NaH - H₂ TIP Tight Ion Pair (TIP) Na⁺ chelated by N2 and C3=O Anion->TIP Coordination N1_Product N1-Alkylated Indazole TIP->N1_Product  + R-X (Electrophile) N2_Blocked N2 Sterically Blocked by Chelation TIP->N2_Blocked

Recommended Protocol for N1-Selectivity: This protocol is optimized for C3-substituted indazoles.

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the C3-substituted indazole (1.0 equiv).

  • Solvent: Add anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.1 equiv, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50 °C for 16-24 hours, monitoring by TLC or LC-MS.[3]

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Purify by column chromatography.

ConditionBaseSolventTypical Selectivity (N1:N2)Reference
Optimized for N1 NaHTHF>99:1 for 3-CO₂Me, 3-COMe, 3-tBu[3]
Standard ConditionsK₂CO₃ / Cs₂CO₃DMF1.5:1 to 1:1 (highly variable)[2][3]
Standard ConditionsNaHDMF1:1.2 (selectivity diminishes)[5][8]
Q2: I need to synthesize the N2-alkylated isomer, but my reactions keep favoring N1 or giving mixtures. What strategies can I use to promote N2-alkylation?

A: Favoring the N2 position requires overcoming the thermodynamic preference for the 1H-indazole tautomer and often involves different mechanisms than N1-alkylation.[1] Key strategies include exploiting steric and electronic effects of the indazole core, or changing the reaction type entirely.

Strategy 1: Exploiting Substituent Effects

Indazole substituents, particularly at the C7 position, can sterically hinder the N1 position and electronically favor N2. Electron-withdrawing groups like nitro (NO₂) or carboxylates (CO₂Me) at the C7 position have been shown to confer excellent N2 regioselectivity (≥96%).[3][4] The steric bulk at C7 physically obstructs the approach of the alkylating agent to the N1 nitrogen.

Strategy 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway that often shows a strong preference for the N2 isomer. For example, alkylation of methyl 5-bromo-1H-indazole-3-carboxylate under Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate like DBAD) yielded the N2 product in a 2.5:1 ratio over the N1 isomer.[3][9] The mechanism is thought to involve a phosphine intermediate that may provide a different chelation or steric environment favoring N2 attack.[8]

Strategy 3: Acid-Catalyzed Alkylation

A highly selective method for N2 alkylation involves using alkyl 2,2,2-trichloroacetimidates as alkylating agents under acidic conditions (e.g., TfOH).[10] The proposed mechanism involves protonation of the trichloroacetimidate, which is then attacked by the N2 nitrogen of the indazole. Quantum mechanics calculations show that the transition state for N2 attack is significantly lower in energy than for N1 attack, leading to high N2 selectivity.[10]

G cluster_0 Route A: C7-Substituent Effect cluster_1 Route B: Mitsunobu Reaction Indazole 1H-Indazole C7_Sub Indazole with C7-EWG (e.g., NO₂) Mitsunobu Alcohol (R-OH) PPh₃, DBAD/DEAD N2_A N2-Alkylated Product (High Selectivity) C7_Sub->N2_A  Base (e.g., Cs₂CO₃) + R-X, DMF N2_B N2-Alkylated Product (Good Selectivity) Mitsunobu->N2_B

Frequently Asked Questions (FAQs)

Q3: How do solvent and base choice fundamentally alter the N1/N2 ratio?

A: The interplay between the base's counter-ion and the solvent's polarity is critical.

  • Solvent: In non-polar aprotic solvents like THF , the cation from the base (e.g., Na⁺ from NaH) and the indazolide anion form a tight ion pair (TIP). This close association facilitates chelation control, promoting N1 selectivity as described above.[11] In polar aprotic solvents like DMF or DMSO , the solvent molecules solvate the cation, creating solvent-separated ion pairs (SSIPs).[11] This disrupts chelation, and the alkylation outcome is then governed more by the intrinsic nucleophilicity and sterics of the N1 and N2 positions, often leading to mixtures.[5]

  • Base/Counter-ion: Strong bases with small cations (e.g., LiH, NaH) are more likely to form the tight ion pairs needed for N1-directing chelation in THF.[5] Bases with larger cations (e.g., K₂CO₃, Cs₂CO₃) form looser ion pairs even in THF, resulting in poorer selectivity. Cesium carbonate (Cs₂CO₃) in DMF is a common combination for general indazole alkylation but rarely provides high selectivity without other directing factors.[1][5]

Q4: What is the most reliable way to distinguish N1 and N2-alkylated isomers?

A: Unambiguous characterization is essential and is most reliably achieved using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[3][9]

  • Principle: HMBC detects long-range (2-3 bond) correlations between protons and carbons. The key is to look for a correlation between the protons on the CH₂ group attached to the nitrogen and specific carbons in the indazole core.

  • For N1-Isomers: A correlation will be observed between the N-CH₂ protons and the C7a carbon of the indazole ring.[9]

  • For N2-Isomers: A correlation will be observed between the N-CH₂ protons and the C3 carbon of the indazole ring.[9]

¹H NMR can also provide clues, as the H3 proton of a 2H-indazole (N2-substituted) is typically more deshielded and appears at a higher chemical shift compared to the corresponding 1H-indazole (N1-substituted).[12] However, HMBC provides definitive proof of connectivity.

Q5: Are there any "directing groups" that can be temporarily installed to control regioselectivity?

A: Yes, this is a valid strategy, though it adds steps to the synthesis. Acylation, for instance, is known to be highly regioselective for the N1 position. The resulting N1-acylindazole can then be subjected to further transformations. It has been noted that N2-acylindazoles can isomerize to the more thermodynamically stable N1-acyl regioisomer.[5] This N1-acyl group can then be removed or transformed. For example, a highly regioselective, kilogram-scale synthesis of N1-alkylindazoles was developed via the reductive acetylation–deacetoxylation of an N1-acylindazole intermediate.[5]

References

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
  • Alam, M. M., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, M. M., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society. Retrieved from MPG.PuRe. [Link]

  • Alam, M. M., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Semantic Scholar. [Link]

  • Alam, M. M., & Keeting, S. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles. [Link]

  • This is a placeholder reference.
  • Smith, J. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. [Link]

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • This is a placeholder reference.
  • This is a placeholder reference.
  • Bookser, B. C. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. ACS Publications. [Link]

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society. Retrieved from MPG.PuRe. [Link]

Sources

Technical Support Center: Identification of Impurities in 6-Bromo-3-chloro-1-methyl-1H-indazole Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 6-Bromo-3-chloro-1-methyl-1H-indazole. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this important pharmaceutical intermediate. Ensuring the purity of this compound is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the most probable process-related impurities in my this compound sample?

A1: Understanding the synthetic route is paramount to predicting potential impurities. This compound is typically synthesized via N-methylation of 6-Bromo-3-chloro-1H-indazole.[1] This final step, along with the synthesis of the precursor, introduces several potential impurities.

  • Starting Material: The most obvious impurity is the unreacted precursor, 6-Bromo-3-chloro-1H-indazole . Its presence indicates an incomplete methylation reaction.

  • Isomeric Impurity: The N-alkylation of indazoles is rarely perfectly selective.[2][3] The indazole nitrogen atoms (N1 and N2) are both nucleophilic, leading to the formation of a regioisomer. Therefore, 6-Bromo-3-chloro-2-methyl-2H-indazole is a highly probable impurity. The ratio of N1 to N2 isomers is heavily dependent on the reaction conditions (base, solvent, methylating agent).[2][3][4]

  • Reagents and Byproducts: Depending on the methylating agent used (e.g., methyl iodide, dimethyl sulfate), residual reagents or their byproducts may be present.

  • Precursor-Related Impurities: Impurities from the synthesis of 6-Bromo-3-chloro-1H-indazole can also carry over. For instance, if the precursor is made via diazotization of an aniline derivative, related isomers or incompletely reacted intermediates could be present.[5]

A summary of these potential process-related impurities is provided in Table 1.

Table 1: Potential Process-Related Impurities in this compound

Impurity Name Structure Origin
6-Bromo-3-chloro-1H-indazole C7H4BrClN2 Unreacted starting material for methylation.
6-Bromo-3-chloro-2-methyl-2H-indazole C8H6BrClN2 Isomeric byproduct of N-methylation.
Precursor Isomers (e.g., 4-Bromo-3-chloro-1H-indazole) C7H4BrClN2 Impurity from the synthesis of the indazole core.

| Residual Solvents (e.g., DMF, THF) | Varies | Used during reaction and purification steps. |

Q2: My HPLC chromatogram shows an unexpected peak. What is a systematic approach to identify it?

A2: A structured approach is crucial for efficiently identifying unknown peaks, saving both time and resources. The goal is to gather orthogonal data points that collectively build a confident structural assignment.

Causality: The identification process is a funnel. We start with broad, easily obtainable information (like UV and molecular weight) and move towards more definitive, resource-intensive techniques (like NMR) only when necessary. This ensures efficiency.

The recommended workflow is visualized in the diagram below.

G cluster_0 Initial Investigation cluster_1 Primary Identification cluster_2 Confirmation / Deeper Analysis cluster_3 Conclusion A Unexpected Peak Observed in HPLC-UV B Review Synthetic Route & Predict Potential Impurities A->B C Perform LC-MS Analysis A->C D Obtain Molecular Weight (MW) of the Impurity C->D E Does MW match a predicted impurity? D->E F Spike Sample with Reference Standard E->F Yes H Perform High-Resolution MS (HRMS) for Elemental Formula E->H No G Does Retention Time & Mass Match? F->G G->H No K Impurity Confirmed G->K Yes I Isolate Impurity via Prep-HPLC H->I J Perform Structural Elucidation (NMR, FTIR) I->J L Impurity Identified J->L

Caption: Systematic workflow for unknown impurity identification.

Step-by-Step Explanation:

  • Review Synthesis: Always start by examining the synthetic pathway to hypothesize potential structures (as in Q1).

  • LC-MS Analysis: This is the most powerful initial step. Couple your HPLC to a mass spectrometer to get the molecular weight of the unknown peak. This immediately narrows down the possibilities.

  • Match with Predictions: Compare the obtained molecular weight with the masses of your predicted impurities.

  • Confirmation with Standards: If a match is found and a reference standard for the suspected impurity is available, spike your sample with a small amount of the standard. If the peak area of your unknown increases without the appearance of a new peak, you have strong confirmation.

  • High-Resolution Mass Spectrometry (HRMS): If no match is found, or if multiple structures share the same nominal mass, HRMS is the next step. It provides a highly accurate mass measurement, allowing you to determine the elemental formula of the impurity.

  • Isolation and NMR: For absolute structural confirmation, especially for isomers, isolation of the impurity is required. This is typically done using preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like HMBC) can provide unambiguous structural elucidation.[3][6]

Q3: How can I predict and identify potential degradation products?

A3: Degradation products are impurities that form over time due to exposure to environmental factors like heat, light, humidity, acid, base, and oxidation.[7] To proactively identify these, forced degradation (or stress testing) studies are conducted as mandated by regulatory bodies like the ICH.[8][9]

The Rationale: By subjecting the drug substance to harsher conditions than it would normally encounter, we accelerate the degradation process.[10] This allows us to generate detectable levels of potential degradants in a short period, enabling the development of a "stability-indicating" analytical method—a method proven to separate the API from all potential degradation products.[11][12][13]

A typical set of forced degradation conditions is outlined in Table 2. The goal is to achieve 5-20% degradation of the active ingredient; over-stressing can lead to secondary degradants that are not relevant to real-world stability.[10]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Typical Duration Purpose
Acid Hydrolysis 0.1 M HCl 2-24 hours at RT or 60°C To identify acid-labile degradants.
Base Hydrolysis 0.1 M NaOH 2-24 hours at RT or 60°C To identify base-labile degradants.
Oxidation 3% H₂O₂ 2-24 hours at RT To identify products of oxidation.
Thermal 80°C (Dry Heat) 24-72 hours To assess intrinsic thermal stability.

| Photolytic | ICH Q1B conditions (UV/Vis light) | Varies | To identify light-sensitive degradants. |

After exposure, the stressed samples are analyzed by a suitable method, typically HPLC with a photodiode array (PDA) and mass spectrometry detector, to profile the resulting degradants.

Q4: I suspect the presence of the N2-methyl isomer. How can I definitively distinguish it from my N1-methyl product?

A4: Distinguishing between N1 and N2-alkylated indazole isomers is a classic challenge. While they can often be separated chromatographically, co-elution is possible. The most definitive technique for structural confirmation is NMR spectroscopy , specifically 2D-NMR.[6]

The Scientific Principle: The key difference lies in the connectivity of the methyl group to the indazole ring. A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "see" which nitrogen the methyl group is attached to.[3]

  • For the N1-isomer (this compound): You will observe an HMBC correlation between the N-methyl protons and the C7a carbon of the indazole ring.

  • For the N2-isomer (6-Bromo-3-chloro-2-methyl-2H-indazole): You will observe an HMBC correlation between the N-methyl protons and the C3 carbon of the indazole ring.

This difference in correlation provides an unambiguous assignment, as illustrated in the diagram below.

Caption: Differentiating N1 and N2 indazole isomers using HMBC NMR. (Note: Image placeholders would be replaced with actual chemical structures in a live version).

Additionally, Nuclear Overhauser Effect (NOESY) experiments can be used to differentiate isomers based on through-space proximity of protons.[6][14]

Troubleshooting Guides & Protocols

Protocol 1: General Purpose Stability-Indicating HPLC-UV/MS Method

This reversed-phase HPLC method serves as an excellent starting point for the impurity profiling of this compound and its related substances.

Rationale: A C18 column is chosen for its versatility in retaining moderately non-polar compounds like halogenated indazoles. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. Formic acid is used as a mobile phase modifier to improve peak shape by suppressing the ionization of free silanols on the silica support.

Table 3: Recommended Starting HPLC-UV/MS Conditions

Parameter Recommended Setting
Column C18, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm and Photodiode Array (PDA) scan 200-400 nm
MS Detector Electrospray Ionization (ESI), Positive Mode

| Diluent | Acetonitrile/Water (50:50) |

Experimental Protocol:

  • Standard Preparation: Accurately prepare a stock solution of your this compound reference standard at 1.0 mg/mL in the diluent. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Accurately prepare a sample solution at approximately 1.0 mg/mL in the diluent. Ensure the sample is fully dissolved, using sonication if necessary.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A / 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a diluent blank to ensure the system is clean.

    • Inject the working standard solution six times to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution.

  • Data Analysis: Integrate all peaks. Use the PDA detector to check for peak purity and compare UV spectra against the main peak. Use the MS data to obtain molecular weights for any impurity peaks exceeding the reporting threshold (e.g., 0.05%).

References

  • PubChem. 6-Bromo-3-chloro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Rath, F., et al. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry.
  • McCann, L. C., & Murphy, P. V. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Savaniya, N. P., et al. (2021). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
  • Savaniya, N. P., et al. (2025).
  • Bethanamudi, P., et al. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
  • Bethanamudi, P., et al. (2012).
  • Jain, N., et al. (2025). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole.
  • McCann, L. C., & Murphy, P. V. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein-Institut.
  • PubChem. 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Kumar, V. V., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology.
  • C-Lherondel, J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
  • Ramanji, R., et al. (2018). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS. Journal of Advanced Scientific Research.
  • Claramunt, R. M., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Taddei, M., et al. (2018). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry.
  • Bajaj, S., et al. (2004). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Elks, J., et al. (1974). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1.
  • Patel, S., et al. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Drug Development and Research.
  • McCann, L. C., & Murphy, P. V. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Patel, K., et al. (2022). Forced Degradation – A Review. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Chen, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • El-Ragehy, N. A., et al. (2015). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed. [Link]

  • Li, M. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Gafur, M. A., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Chemistry.
  • Wang, Z., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Bernard, C., et al. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.

Sources

Overcoming poor solubility of 6-Bromo-3-chloro-1-methyl-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-3-chloro-1-methyl-1H-indazole

Introduction

Welcome to the technical support guide for this compound. This substituted indazole is a key intermediate in various synthetic pathways within pharmaceutical and materials science research. A common challenge reported by users is its characteristically low solubility in a wide range of common organic solvents. This poor solubility is primarily due to its rigid heterocyclic structure, the presence of halogen substituents which contribute to a strong crystal lattice energy, and its relatively nonpolar nature.

This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to overcoming these solubility challenges. We will move from basic troubleshooting to advanced solubilization strategies, explaining the scientific principles behind each technique to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Dissolution Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: I am having difficulty achieving a complete solution of this compound in my chosen reaction solvent. What should my first steps be?

A1: The initial approach should be a systematic solvent screening process combined with thermal energy. The principle of "like dissolves like" is a useful starting point, but the high crystal lattice energy of this compound often requires more aggressive solvents.

Recommended Action:

  • Solvent Screening: Test solubility in a small panel of solvents with varying polarities and properties. This will help you identify the most promising solvent class for your application.

  • Thermal Application: For many compounds, solubility increases with temperature as the added energy helps overcome the crystal lattice forces.[1][2][3] Always test for thermal degradation, as prolonged heating can lead to decomposition, especially in complex molecules.

Experimental Protocol 1: Systematic Solvent Screening
  • Preparation: Dispense 1-2 mg of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a common solvent from the list below in 0.1 mL increments.

  • Observation: After each addition, vortex the vial for 30-60 seconds. Observe for dissolution. Note the approximate volume of solvent required to fully dissolve the compound.

  • Heating: If the compound remains insoluble at room temperature after adding 1 mL of solvent, gently heat the vial to 40-50°C in a water bath or on a heating block. Observe any changes in solubility. Caution: Ensure vials are properly capped to avoid solvent evaporation.

  • Data Collection: Record your qualitative observations in a table similar to the one below.

Data Presentation: Solvent Screening Reference Table
Solvent ClassSolvent ExampleExpected Solubility (Room Temp)Notes & Rationale
Polar Aprotic Dimethylformamide (DMF)HighExcellent ability to solvate a wide range of solutes. Often a go-to solvent for difficult compounds.
Dimethyl Sulfoxide (DMSO)HighSimilar to DMF, very effective but can be difficult to remove and may interfere with some reactions.
Tetrahydrofuran (THF)ModerateA good starting point for many organic reactions.
Chlorinated Dichloromethane (DCM)Low to ModerateMay be effective, especially if the reaction requires a non-polar, low-boiling solvent.
Ethers 2-Methyltetrahydrofuran (2-MeTHF)Low to ModerateA greener alternative to THF with similar properties.[4]
Alcohols Isopropanol (IPA)LowThe hydroxyl group can interact with the indazole nitrogens, but overall polarity may not be optimal.
Hydrocarbons TolueneVery LowUnlikely to be effective unless used in a co-solvent system.

Q2: I managed to dissolve my compound with heating, but it crashed out of solution upon cooling. How can I maintain solubility?

A2: This phenomenon, known as recrystallization or precipitation, occurs when a solution becomes supersaturated as the temperature drops. To prevent this, a co-solvent system is often the most effective strategy. A co-solvent is a mixture of a primary solvent (in which the drug has good solubility) and a secondary, miscible solvent that helps maintain the solute in solution.[5][6][7][8]

Recommended Action:

Develop a co-solvent system by introducing a secondary solvent. The goal is to find a ratio that keeps the compound dissolved at your target temperature without negatively impacting your downstream processes.

Diagram: Co-Solvency Mechanism

cluster_0 Poor Solvent Alone cluster_1 Co-Solvent System Drug_Crystal Drug Crystal Solvent1 Solvent Drug_Crystal->Solvent1 Low Interaction Drug_Solubilized Solubilized Drug Solvent2 Primary Solvent Drug_Solubilized->Solvent2 Strong Interaction CoSolvent Co-Solvent Drug_Solubilized->CoSolvent Strong Interaction

Caption: Mechanism of co-solvency to enhance solubility.

Experimental Protocol 2: Developing a Co-Solvent System
  • Primary Solvent Selection: From your screening (Protocol 1), select the solvent that best dissolved the compound, even if it required heat (e.g., DMF). This is your primary solvent.

  • Secondary Solvent Selection: Choose a miscible secondary solvent that is compatible with your experimental conditions (e.g., THF or DCM).

  • Dissolution: Dissolve a known quantity of this compound in the minimum required volume of the primary solvent at a slightly elevated temperature (e.g., 40°C).

  • Titration: While stirring, slowly add the secondary solvent to the solution at the same temperature.

  • Equilibration: Once you have a stable solution, slowly cool it to room temperature.

  • Observation: Observe for any signs of precipitation. If the solution remains clear, you have identified a viable co-solvent ratio. If it precipitates, repeat the process with a higher proportion of the primary solvent.

Q3: I've tried common solvents and co-solvents, but solubility is still too low for my required concentration. What advanced techniques can I explore?

A3: When standard methods are insufficient, more advanced formulation strategies, often borrowed from pharmaceutical sciences, can be employed. These involve altering the compound's immediate environment to favor dissolution.

Recommended Advanced Strategies:

  • pH Modification: Although less common for organic reactions, the basic nitrogen atoms in the indazole ring can be protonated by an acid. This creates a salt form which may have drastically different solubility properties.[9][10][11] This is highly dependent on your reaction's tolerance for acidic conditions.

  • Use of Solubilizing Excipients: These are additives that help keep a compound in solution.

    • Surfactants: Molecules like Tween 80 or Span can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the bulk solvent.[9][12][13]

    • Polymers: Polymeric excipients such as PVP (Polyvinylpyrrolidone) or PEG (Polyethylene glycol) can create solid dispersions, where the drug is dispersed in an amorphous state within a polymer matrix, preventing crystallization and improving dissolution.[14][15][16]

Frequently Asked Questions (FAQs)

Q: Why is this specific indazole derivative so poorly soluble?

A: The poor solubility arises from a combination of molecular factors:

  • High Crystal Lattice Energy: The planar indazole ring, combined with strong intermolecular interactions from the bromine and chlorine atoms, allows the molecules to pack very tightly into a stable crystal lattice. A significant amount of energy is required to break these interactions.

  • Lack of Hydrogen Bond Donors: The methylation at the N1 position removes the N-H bond present in the parent indazole[17][18], eliminating a key site for hydrogen bonding with protic solvents like water or alcohols.

  • Molecular Weight and Lipophilicity: The addition of bromine, chlorine, and a methyl group increases the molecular weight and the nonpolar surface area of the molecule, favoring solubility in less polar solvents, which may not be suitable for all applications.

Q: Are there any safety concerns when heating solvents to dissolve this compound?

A: Yes. Always use caution.

  • Pressure Buildup: Never heat a tightly sealed vial. Use a cap that allows for pressure release or perform heating in an open or refluxing system.

  • Solvent Volatility & Flammability: Be aware of the boiling point and flash point of your chosen solvent.[19] Perform heating in a well-ventilated fume hood, away from ignition sources.

  • Thermal Stability: As mentioned, the compound itself may degrade at high temperatures. It is recommended to perform a preliminary stability test by heating a small sample in solution and analyzing it by LC-MS or TLC to check for the appearance of degradation products.

Q: My synthesis involves this indazole. At what stage should I be most concerned about its solubility?

A: Solubility is critical at two main stages:

  • During the Reaction: Inadequate solubility can lead to slow or incomplete reactions, as the reactants cannot interact effectively in the solution phase. This can result in lower yields and the formation of side products.

  • During Work-up and Purification: Poor solubility can make extraction and crystallization difficult. The compound may precipitate prematurely during an extraction or require very large volumes of solvent for chromatographic purification, which is often impractical.

Diagram: Solubility Troubleshooting Workflow

start Start: Compound is Insoluble solvent_screen Q1: Perform Systematic Solvent Screening start->solvent_screen add_heat Q2: Apply Gentle Heat (40-60°C) solvent_screen->add_heat check1 Is it Soluble? add_heat->check1 cosolvent Q3: Develop a Co-Solvent System check1->cosolvent No, or precipitates when cooled success Success: Proceed with Experiment check1->success Yes check2 Does it stay in solution upon cooling? cosolvent->check2 advanced Q4: Consider Advanced Techniques (e.g., Excipients, pH) check2->advanced No check2->success Yes check3 Is it Soluble? advanced->check3 check3->success Yes fail Consult with Technical Support for further strategies check3->fail No

Caption: A logical workflow for troubleshooting solubility issues.

References

  • Vertex AI Search. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved January 21, 2026.
  • SEN Pharma. (2024, August 8). Excipients for Enhancing Drug Solubility. Retrieved January 21, 2026.
  • Lubrizol. (n.d.).
  • Dattatraya, M., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved January 21, 2026.
  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved January 21, 2026.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 21, 2026.
  • Hart, M. L., et al. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. Retrieved January 21, 2026.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved January 21, 2026.
  • ResearchGate. (2025, August 8). Solubility enhancement techniques: A comprehensive review. Retrieved January 21, 2026.
  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement Techniques: Updates and Prospectives. Retrieved January 21, 2026.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved January 21, 2026.
  • NIH. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved January 21, 2026.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 21, 2026.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved January 21, 2026.
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved January 21, 2026.
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  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved January 21, 2026.
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Preventing decomposition of 6-Bromo-3-chloro-1-methyl-1H-indazole during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of this and structurally related indazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles and optimize your experimental outcomes.

Indazole derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis, particularly of poly-halogenated analogs like this compound, can be fraught with challenges, including product decomposition, low yields, and purification difficulties.[2][3] This guide provides practical, experience-driven advice to navigate these issues.

Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the synthesis of halogenated indazoles, providing potential causes and recommended solutions.[3]

Q1: My reaction to produce a halogenated indazole is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in indazole synthesis can stem from several factors, including suboptimal reaction conditions, the reactivity of your starting materials, and product degradation.[3] Key parameters to investigate are:

  • Temperature: Temperature is critical. While increased temperature can enhance reaction rates, excessive heat can lead to side reactions and decomposition, thereby decreasing the overall yield.[3] It is essential to identify the optimal temperature for your specific transformation through systematic optimization.

  • Solvent Choice: The reaction solvent can significantly influence the outcome. For instance, in certain indazole syntheses, the controlled addition of water to an alcohol solvent has been shown to dramatically increase yield.[3]

  • Base Selection: The choice and stoichiometry of the base are crucial. The appropriate base will depend on the specific reaction, with some syntheses requiring a mild base while others necessitate a stronger one. Base selection can also impact the regioselectivity of N-alkylation.[3]

Q2: I'm observing significant product decomposition during the work-up and purification of my this compound. What steps can I take to minimize this?

A: Halogenated indazoles can be sensitive to prolonged exposure to certain conditions. To mitigate decomposition:

  • Minimize Exposure to Light: Brominated compounds can be susceptible to photodegradation.[4][5] It is advisable to protect the reaction mixture and the isolated product from light by using amber glassware or covering the apparatus with aluminum foil.

  • Control pH: The stability of the indazole ring can be pH-dependent.[6] During aqueous work-up, avoid strongly acidic or basic conditions unless required by the specific protocol. Use of buffered solutions can help maintain a stable pH environment.

  • Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and a moderate temperature. For temperature-sensitive compounds, freeze-drying (lyophilization) can be a gentler alternative for solvent removal.

Q3: My final product of this compound is showing impurities that are difficult to remove by standard column chromatography. What are my options?

A: When standard silica gel chromatography is insufficient, consider the following:

  • Alternative Stationary Phases: Explore different stationary phases for chromatography, such as alumina (basic or neutral) or reverse-phase silica gel (C18).

  • Crystallization: This is a powerful technique for purifying solid compounds. A systematic approach to screening for a suitable crystallization solvent or solvent system is often successful in removing closely related impurities.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, purification method.[7]

Troubleshooting Guide: Common Synthetic Challenges

This section provides a more detailed breakdown of potential issues, their root causes, and corrective actions.

Issue Potential Cause Recommended Action
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.[3]
Poor quality of reagents or solvents.Ensure that all reagents are of high purity and that solvents are anhydrous, where necessary.
Formation of Isomeric Byproducts Lack of regioselectivity in the reaction.The formation of N1 versus N2 substituted indazoles is a common challenge.[8][9] The choice of base and solvent can influence this selectivity. A thorough literature search for your specific reaction type is recommended to identify conditions that favor the desired isomer.
Product Discoloration (Yellowing/Browning) Decomposition of the product.Halogenated and nitro-substituted aromatic compounds can be prone to degradation.[10] Prepare fresh solutions for reactions and analysis. Store stock solutions and the final compound at low temperatures (2-8°C), under an inert atmosphere (nitrogen or argon), and protected from light.[10]
Precipitation of Product from Solution During Storage Temperature fluctuations, solvent evaporation, or degradation into less soluble byproducts.Ensure storage containers are well-sealed. If precipitation occurs upon cooling, gently warm the solution before use. If degradation is suspected, it is best to prepare a fresh solution.[10]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction by TLC
  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of heptane and ethyl acetate).

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • Also spot the starting material(s) for comparison.

  • Place the TLC plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under UV light (254 nm and/or 365 nm).

  • If necessary, stain the plate with a suitable developing agent (e.g., potassium permanganate) to visualize non-UV active compounds.

  • Assess the consumption of starting material and the formation of the product spot to determine the reaction's progress.

Protocol 2: Stability Assessment of this compound
  • Prepare a stock solution of the compound in a relevant solvent (e.g., DMSO, DMF).

  • Divide the stock solution into several amber vials.

  • Store the vials under different conditions:

    • Room temperature, exposed to light.

    • Room temperature, protected from light.

    • Refrigerated (2-8°C), protected from light.

    • Frozen (-20°C), protected from light.

  • At regular time intervals (e.g., 24h, 48h, 1 week), analyze an aliquot from each vial by HPLC or LC-MS.

  • Compare the chromatograms to assess the appearance of new peaks (degradation products) and the decrease in the area of the main product peak. This will provide a clear indication of the compound's stability under various storage conditions.

Visualizing Decomposition Pathways and Workflow

To better understand the potential points of failure and the logical flow of troubleshooting, the following diagrams are provided.

Potential Decomposition Pathways

Indazole This compound Decomposition_Products Decomposition Products Indazole->Decomposition_Products Light (Photodegradation) Indazole->Decomposition_Products Heat (Thermal Degradation) Indazole->Decomposition_Products Strong Acid/Base Indazole->Decomposition_Products Oxidizing/Reducing Agents

Caption: Potential degradation pathways for halogenated indazoles.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Optimize_Solvent Optimize Solvent System Optimize_Temp->Optimize_Solvent Optimize_Base Optimize Base Optimize_Solvent->Optimize_Base Check_Workup Review Work-up & Purification Optimize_Base->Check_Workup Success Improved Yield Check_Workup->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
  • Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • PubMed. (2022). Photolytic degradation of novel polymeric and monomeric brominated flame retardants: Investigation of endocrine disruption, physiological and ecotoxicological effects.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives.
  • ResearchGate. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage.
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  • ResearchGate. (2025). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper.
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  • (n.d.). Analytical Methods.
  • PubMed Central. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation.
  • ResearchGate. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • EvitaChem. (n.d.). Buy 5-Bromo-4-chloro-1-methyl-1H-indazole (EVT-6492291) | 1785427-70-4.
  • Benchchem. (n.d.). stability issues with 3-Bromo-6-chloro-4-nitro-1H-indazole in solution.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole.
  • ResearchGate. (n.d.). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PubMed. (n.d.). Degradation of halogenated aromatic compounds.
  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
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Navigating the Synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Bromo-3-chloro-1-methyl-1H-indazole is a critical process in the development of various pharmaceutical compounds. Its successful and scalable production is often hampered by challenges related to regioselectivity, reaction control, and product purification. This technical support center provides a comprehensive guide to navigate the complexities of this multi-step synthesis, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we present this guide with a focus on the underlying chemical principles to empower you to not only execute the synthesis but also to effectively troubleshoot and optimize the process for your specific needs.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a three-step sequence starting from a suitable indazole precursor. The general workflow involves:

  • Bromination: Introduction of a bromine atom at the 6-position of the indazole ring.

  • N-Methylation: Regioselective methylation at the N1 position of the indazole.

  • Chlorination: Introduction of a chlorine atom at the 3-position of the N-methylated indazole.

This guide will delve into the specifics of each of these critical steps, providing insights into potential pitfalls and strategies for success.

Synthesis_Workflow Start Indazole Precursor Step1 Step 1: Bromination Start->Step1 Intermediate1 6-Bromo-1H-indazole Step1->Intermediate1 Step2 Step 2: N-Methylation Intermediate1->Step2 Intermediate2 6-Bromo-1-methyl-1H-indazole Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct N_Alkylation cluster_0 Alkylation Conditions cluster_1 Product Ratio Base Base N1-isomer N1-isomer Base->N1-isomer Strong, non-nucleophilic N2-isomer N2-isomer Base->N2-isomer Weaker bases Solvent Solvent Solvent->N1-isomer Polar aprotic (e.g., DMF) Solvent->N2-isomer Less polar Alkylating Agent Alkylating Agent Alkylating Agent->N1-isomer e.g., Methyl iodide

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Methyl vs. 2-Methyl Isomers of 6-Bromo-3-Chloro-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylation in the Biological Profile of Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] The therapeutic potential of indazole derivatives is often finely tuned by the substitution pattern on the bicyclic ring system. A critical determinant of a compound's biological activity is the site of N-alkylation. The indazole ring possesses two nitrogen atoms, N1 and N2, and the position of the alkyl substituent profoundly influences the molecule's physicochemical properties, such as basicity and dipole moment, which in turn dictates its interaction with biological targets.[1]

This guide provides a comprehensive comparison of the predicted biological activities of the 1-methyl and 2-methyl isomers of 6-bromo-3-chloro-indazole. While direct comparative experimental data for these specific isomers is not extensively available in the public domain, this document will leverage established principles of structure-activity relationships (SAR) for N1- and N2-substituted indazoles to provide a scientifically grounded predictive analysis. We will delve into the regioselective synthesis of each isomer, present a comparative analysis of their likely biological activities, and provide detailed experimental protocols for their synthesis and evaluation.

Regioselective Synthesis: A Tale of Two Nitrogens

The synthesis of either the 1-methyl or 2-methyl isomer of 6-bromo-3-chloro-indazole requires a careful selection of reaction conditions to control the site of methylation. The outcome of the N-alkylation of indazoles is influenced by factors such as the choice of base, solvent, and the nature of the electrophile.[2][3]

Synthesis of 1-Methyl-6-bromo-3-chloro-indazole (N1-alkylation)

Thermodynamically controlled conditions typically favor the formation of the N1-alkylated product, as the 1H-indazole tautomer is generally more stable.[2] A common strategy involves the use of a strong base in a polar aprotic solvent.

Experimental Protocol: Synthesis of 1-Methyl-6-bromo-3-chloro-indazole

  • Reaction Setup: To a solution of 6-bromo-3-chloro-1H-indazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the indazolide anion.

  • Methylation: Add methyl iodide (CH₃I, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 1-methyl-6-bromo-3-chloro-indazole.

Synthesis of 2-Methyl-6-bromo-3-chloro-indazole (N2-alkylation)

Kinetically controlled conditions or the use of specific alkylating agents can favor the formation of the N2-isomer. The N2 lone pair is often considered more sterically accessible for neutral indazoles.[4]

Experimental Protocol: Synthesis of 2-Methyl-6-bromo-3-chloro-indazole

  • Reaction Setup: In a sealed tube, dissolve 6-bromo-3-chloro-1H-indazole (1 equivalent) in a suitable solvent such as acetonitrile.

  • Methylation: Add methyl p-toluenesulfonate (1.2 equivalents) to the solution.

  • Reaction Progression: Heat the mixture at 80-100 °C for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N2-isomer from any unreacted starting material and the N1-isomer byproduct.

Synthesis_of_Isomers indazole 6-bromo-3-chloro-1H-indazole n1_isomer 1-methyl-6-bromo-3-chloro-indazole indazole->n1_isomer  NaH, CH₃I, DMF (Thermodynamic Control) n2_isomer 2-methyl-6-bromo-3-chloro-indazole indazole->n2_isomer  Methyl p-toluenesulfonate, Acetonitrile, Heat (Kinetic Control)

Caption: Regioselective synthesis of 1-methyl and 2-methyl isomers of 6-bromo-3-chloro-indazole.

Comparative Biological Activity: A Predictive Analysis

The positioning of the methyl group at either the N1 or N2 position is expected to have a significant impact on the biological activity of 6-bromo-3-chloro-indazole. This is due to the altered electronic distribution, steric hindrance, and hydrogen bonding capacity of the resulting isomers.

Anticancer Activity

Indazole derivatives are well-documented as potent anticancer agents, often acting as kinase inhibitors.[5] The orientation of the N-alkyl group can influence the binding affinity and selectivity of the compound for the ATP-binding pocket of various kinases.

Table 1: Predicted Comparative Anticancer Activity Profile

Feature1-Methyl-6-bromo-3-chloro-indazole2-Methyl-6-bromo-3-chloro-indazoleRationale
Predicted Potency Potentially higherPotentially lowerN1-substitution can sometimes lead to a more favorable orientation for interaction with key residues in the kinase hinge region.
Potential Targets Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR), Serine/Threonine Kinases (e.g., ERK)Similar kinase families, but with potentially different selectivity profiles.The indazole scaffold is a known kinase inhibitor pharmacophore.[6] The specific isomer may favor binding to different kinase subfamilies.
Mechanism of Action Competitive ATP inhibition, induction of apoptosis, cell cycle arrest.Similar mechanisms are expected, but the efficacy may vary.These are common mechanisms for indazole-based anticancer agents.[5]

A comparative guide on other indazole derivatives has shown that in some cases, 1H-indazole derivatives exhibit different IC₅₀ values against various cancer cell lines compared to their 2H-counterparts.[1] For instance, a 1H-indazole derivative showed an IC₅₀ of 5.15 µM against the K562 chronic myeloid leukemia cell line, while being less active against other cell lines.[1] This highlights the importance of the substitution pattern in determining the specific anticancer profile.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8][9][10]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1-methyl and 2-methyl isomers of 6-bromo-3-chloro-indazole for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with indazole isomers A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC₅₀ values E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

Kinase Inhibition

The indazole scaffold is a common feature in many approved kinase inhibitor drugs. The N1 and N2 isomers of 6-bromo-3-chloro-indazole are likely to exhibit inhibitory activity against various kinases. The specific kinase selectivity profile will depend on the subtle differences in their three-dimensional shape and electronic properties.

Table 2: Predicted Kinase Inhibition Profile

Feature1-Methyl-6-bromo-3-chloro-indazole2-Methyl-6-bromo-3-chloro-indazoleRationale
Binding Mode Likely Type I or Type II kinase inhibitorLikely Type I or Type II kinase inhibitorIndazole-based inhibitors typically bind to the ATP-binding site.
Selectivity May exhibit a distinct selectivity profile across the kinome.May have a different selectivity profile compared to the N1-isomer.The position of the methyl group will influence interactions with residues in the kinase active site, affecting selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of assay formats can be used to determine kinase inhibition, such as fluorescence-based assays or radiometric assays.[11][12][13][14][15]

  • Reaction Setup: In a microplate, combine the target kinase, a suitable substrate, and the indazole isomer at various concentrations in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a method appropriate for the assay format (e.g., measuring fluorescence or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Indazole 1- or 2-methyl-6-bromo-3-chloro-indazole Indazole->RTK Inhibits

Sources

A Researcher's Guide to Halogenated Indazoles: A Comparative Analysis of 6-Bromo-3-chloro-1-methyl-1H-indazole and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Indazoles in Medicinal Chemistry

The indazole core is a privileged scaffold in modern drug discovery, forming the structural foundation of numerous therapeutic agents, including potent kinase inhibitors like Pazopanib and Niraparib.[1][2] This bicyclic heterocycle is a bioisostere of indole and its unique electronic properties and hydrogen bonding capabilities make it an ideal framework for interacting with a wide range of biological targets.[3][4] However, the true synthetic power of the indazole scaffold is unlocked through halogenation.

The introduction of halogen atoms (F, Cl, Br, I) onto the indazole ring is a cornerstone strategy in medicinal chemistry.[5] Far from being mere placeholders, halogens serve multiple critical functions: they act as powerful modulators of physicochemical properties such as lipophilicity and metabolic stability; they can participate in specific, high-affinity halogen bonds with protein targets[6]; and, most importantly, they serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation.

This guide provides an in-depth comparison of 6-Bromo-3-chloro-1-methyl-1H-indazole with other key halogenated indazole derivatives. We will dissect their relative reactivity, explore their applications, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to strategically select and utilize these powerful building blocks for the synthesis of novel chemical entities.

Dissecting the Subject: this compound

The structure of this compound presents a fascinating case study in synthetic strategy. It possesses two different halogen atoms at electronically distinct positions: a bromine at the C-6 position on the benzene ring and a chlorine at the C-3 position on the pyrazole ring. This di-halogenation is not redundant; it is a deliberate design that enables orthogonal chemistry.

The fundamental principle governing its utility is the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[7][8] This hierarchy allows for the site-selective functionalization of the indazole core. A chemist can selectively react at the more labile C-Br bond while leaving the more robust C-Cl bond intact for a subsequent, distinct transformation. This sequential approach is a powerful tool for building molecular complexity and rapidly generating compound libraries for structure-activity relationship (SAR) studies.

Caption: Structure and differential reactivity sites of this compound.

Comparative Analysis: Reactivity, Properties, and Strategic Use

The choice of a halogenated indazole building block is a critical decision in a synthesis campaign. The identity and position of the halogens dictate the synthetic routes available and can profoundly influence the biological properties of the final compound.

Physicochemical and Reactivity Profile Comparison

The following table summarizes key properties of our subject compound and compares it with other relevant halogenated indazoles. This data-driven comparison highlights the subtle yet significant impact of halogen substitution.

Compound Structure MW ( g/mol ) cLogP (approx.) Reactivity Hierarchy for Cross-Coupling
This compound C₈H₆BrClN₂245.503.5C6-Br > C3-Cl
6-Bromo-3-iodo-1H-indazole C₇H₄BrIN₂322.93[9]3.8C3-I >> C6-Br[8][9]
4-Bromo-6-chloro-1H-indazole C₇H₄BrClN₂231.48[10]3.3C4-Br > C6-Cl
6-Bromo-1H-indazole C₇H₅BrN₂197.032.6C6-Br

Note: cLogP values are estimations and can vary based on the calculation method. The key takeaway is the trend of increasing lipophilicity with heavier halogens.

Deep Dive into Site-Selectivity

The ability to perform selective cross-coupling reactions is the primary reason for using di-halogenated heterocycles.[11]

  • Bromo vs. Chloro (e.g., this compound): Standard palladium-catalyzed conditions, such as those employing Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a carbonate base, will typically favor oxidative addition at the C-Br bond.[8] This allows for the introduction of an aryl, heteroaryl, or amine group at the 6-position. Functionalizing the remaining C-Cl bond then requires more forcing conditions, such as a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) and a stronger base (e.g., NaOtBu or K₃PO₄), often at higher temperatures.[12][13]

  • Iodo vs. Bromo (e.g., 6-Bromo-3-iodo-1H-indazole): The reactivity difference here is even more pronounced.[7][8] The C-I bond is significantly more labile, allowing for highly selective Suzuki, Sonogashira, or Buchwald-Hartwig reactions at the C-3 position under very mild conditions, leaving the C-Br bond completely untouched.[9][14] This makes iodo-bromo derivatives premium building blocks for complex, multi-step syntheses where exquisite control is required.

The following workflow illustrates the strategic, sequential functionalization of a di-halogenated indazole.

Sequential_Coupling_Workflow cluster_0 Step 1: Selective Coupling at the More Reactive Site cluster_1 Step 2: Coupling at the Less Reactive Site A 6-Bromo-3-iodo-1H-indazole C Mild Suzuki Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) A->C B Arylboronic Acid (R¹-B(OH)₂) B->C D 6-Bromo-3-(R¹-aryl)-1H-indazole C->D F Buchwald-Hartwig Conditions (e.g., Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110°C) D->F Intermediate from Step 1 E Amine (R²-NH₂) E->F G 6-(R²-amino)-3-(R¹-aryl)-1H-indazole (Final Product) F->G

Caption: Workflow for sequential Suzuki and Buchwald-Hartwig reactions on a di-halo-indazole.

Field-Proven Experimental Protocols

The following protocols are provided as robust starting points. As with any chemical reaction, optimization for specific substrates may be required. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Protocol 1: Large-Scale Synthesis of 6-Bromo-1H-indazole

This procedure is based on the well-established diazotization of 4-bromo-2-methylaniline followed by cyclization, adapted for laboratory scale.[15]

  • Materials: 4-bromo-2-methylaniline, Acetic anhydride, Potassium acetate, Isoamyl nitrite, Chloroform, Heptane, Hydrochloric acid.

  • Step 1: Acetylation: In a 1 L round-bottom flask, dissolve 4-bromo-2-methylaniline (50.0 g, 0.269 mol) in chloroform (350 mL). Cool the solution in an ice bath and add acetic anhydride (28 mL, 0.296 mol) dropwise, ensuring the internal temperature remains below 20°C. Stir for 1 hour at room temperature.

  • Step 2: Diazotization and Cyclization: To the mixture from Step 1, add potassium acetate (7.9 g, 0.081 mol) followed by isoamyl nitrite (73 mL, 0.538 mol). Heat the mixture to a gentle reflux (~65-68°C) and maintain for 20 hours. Monitor reaction completion by TLC or LC-MS.

  • Step 3: Work-up and Hydrolysis: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove volatile components. To the residue, add concentrated hydrochloric acid (250 mL) and heat the mixture to 55°C for 2 hours to effect hydrolysis.

  • Step 4: Isolation and Purification: Cool the acidic mixture to 10°C. Carefully adjust the pH to ~9-10 by the slow addition of a 50% aqueous NaOH solution. The product will precipitate. Filter the solid, wash thoroughly with cold water, and then slurry with cold heptane. Filter again and dry the resulting solid under vacuum to yield 6-Bromo-1H-indazole as an off-white solid.

Protocol 2: Site-Selective Buchwald-Hartwig Amination of 6-Bromo-1H-indazole

This protocol demonstrates the functionalization of the C-6 position, a common strategy in drug discovery.[12][13]

  • Materials: 6-Bromo-1H-indazole, primary or secondary amine of choice, BrettPhos precatalyst (or other suitable Pd-catalyst/ligand system), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Rationale for Reagent Selection:

    • Catalyst: A palladium precatalyst with a bulky, electron-rich phosphine ligand like BrettPhos is chosen to facilitate the challenging oxidative addition of the aryl bromide and subsequent C-N bond formation.

    • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. It is generally more effective than carbonate or phosphate bases for amination reactions.[13]

    • Solvent: Anhydrous aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and catalyst deactivation.

  • Procedure:

    • To a dry Schlenk tube under Argon, add 6-Bromo-1H-indazole (1.0 equiv), the amine (1.2 equiv), and Sodium tert-butoxide (1.4 equiv).

    • Add the BrettPhos precatalyst (2-5 mol%).

    • Evacuate and backfill the tube with Argon three times.

    • Add anhydrous toluene (5-10 mL per mmol of indazole) via syringe.

    • Seal the tube and heat the reaction mixture with vigorous stirring in a preheated oil bath at 100-110 °C for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-1H-indazole derivative.

Caption: Standard experimental setup for an inert atmosphere cross-coupling reaction.

Strategic Selection Guide for Researchers

Choosing the correct starting material is paramount. The following decision tree provides a logical framework for selecting an appropriate halogenated indazole based on the desired synthetic outcome.

DecisionTree start What is your primary synthetic goal? q1 Introduce a single, diverse substituent? start->q1 Single Functionalization q2 Introduce two different substituents sequentially? start->q2 Dual Functionalization ans1 Use a mono-halogenated indazole (e.g., 6-Bromo-1H-indazole) q1->ans1 q3 Is exquisite selectivity and mild first-step conditions critical? q2->q3 ans2 Use a Bromo-Iodo derivative (e.g., 6-Bromo-3-iodo-1H-indazole) React at Iodo, then Bromo. q3->ans2 Yes ans3 Use a Bromo-Chloro derivative (e.g., this compound) React at Bromo, then Chloro. q3->ans3 No / Cost-sensitive

Caption: Decision tree for selecting the optimal halogenated indazole building block.

Conclusion

This compound and its halogenated analogues are far more than simple intermediates; they are sophisticated tools that offer chemists precise control over molecular construction. By understanding the principles of differential halogen reactivity, researchers can design and execute elegant and efficient synthetic routes to complex molecules. The strategic choice between an iodo-bromo, bromo-chloro, or mono-halo derivative can significantly impact the feasibility, efficiency, and cost of a drug discovery campaign. This guide serves as a foundational resource to empower scientists to leverage the full synthetic potential of these invaluable chemical building blocks.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • NIH National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • BenchChem. (n.d.). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • NIH National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • PubMed. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry. DOI: 10.2174/156802607781696846.
  • ResearchGate. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • MDPI. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
  • ACS Publications. (n.d.). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters.
  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NIH National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Journal of Organic Chemistry. DOI: 10.1021/jo501326r.
  • Intermediates. (n.d.). 6-bromo-3-iodo-1H-indazole for critical molecular building block.
  • BenchChem. (n.d.). 4-Bromo-6-chloro-1H-indazole | 885519-03-9.
  • Wiley Online Library. (n.d.). Probing 2H‐Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors.
  • NIH National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.

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The Indazole Scaffold: A Comparative Guide to 6-Bromo-1H-Indazole Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to the Drug Discovery and Development Community

The indazole core has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2][3] This guide provides a comprehensive comparison of the efficacy of 6-bromo-1H-indazole analogs, with a particular focus on the 6-bromo-3-chloro-1-methyl-1H-indazole framework, as potent inhibitors of key kinases implicated in oncology and other therapeutic areas. Through an objective analysis of supporting experimental data, detailed methodologies, and the underlying structure-activity relationships, this document serves as a critical resource for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 6-Bromo-1H-Indazole Scaffold

The 6-bromo-1H-indazole scaffold offers a unique combination of structural features that make it an attractive starting point for the design of kinase inhibitors. The bicyclic indazole core provides a rigid framework that can be appropriately substituted to achieve high-affinity binding to the ATP-binding pocket of various kinases. The bromine atom at the 6-position can serve as a key interaction point, often occupying a hydrophobic pocket and contributing to enhanced potency and selectivity.[4] Furthermore, the nitrogen atoms of the pyrazole ring act as crucial hydrogen bond donors and acceptors, anchoring the inhibitor to the hinge region of the kinase.[1]

Comparative Efficacy of 6-Bromo-1H-Indazole Analogs Against VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[5] A number of 6-bromo-1H-indazole derivatives have demonstrated potent inhibitory activity against VEGFR-2. The following table provides a comparative analysis of their in vitro efficacy, benchmarked against the FDA-approved tyrosine kinase inhibitors Axitinib and Pazopanib.[5]

Compound/DrugTargetIC50 (nM)
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5
Derivative W12VEGFR-2< 5
Derivative W17VEGFR-2< 5
Derivative W19VEGFR-2< 5
Derivative W20VEGFR-2< 5
Derivative W2VEGFR-2< 10
Derivative W23VEGFR-2< 10
Reference Drugs
AxitinibVEGFR-20.2
PazopanibVEGFR-230

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[5]

The data clearly indicates that several 6-bromo-1H-indazole derivatives exhibit potent, single-digit nanomolar inhibition of VEGFR-2, placing them in a comparable efficacy range to established drugs like Pazopanib and demonstrating their potential as next-generation anti-angiogenic agents.

Broader Kinase Inhibition Profile of the Indazole Scaffold

The versatility of the indazole scaffold extends beyond VEGFR-2, with various analogs demonstrating potent inhibition against a range of other clinically relevant kinases. This polypharmacology can be advantageous in targeting multiple oncogenic signaling pathways simultaneously.

Kinase TargetIndazole-Based Inhibitor ExampleIC50 (nM)
PLK4Indazole-based PLK4 inhibitor< 0.1[6]
FGFR1Indazole Derivative9.8[1]
ERK1/2Indazole Amide Derivative9.3
JAK2Indazole Derivative2.38 µM
PI3Kα3-ethynyl-1H-indazole361

This broad activity underscores the adaptability of the indazole core for the development of both selective and multi-targeted kinase inhibitors.

Key Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors

Understanding the cellular signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects. Below are representations of key pathways often targeted by indazole-based kinase inhibitors.

VEGFR_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Indazole 6-Bromo-1H-Indazole Analogs Indazole->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway, a key driver of angiogenesis, is a primary target for many 6-bromo-1H-indazole analogs.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are paramount. The following are step-by-step protocols for key assays used to evaluate the efficacy of kinase inhibitors.

Synthesis of this compound

A general synthetic route to the this compound scaffold involves the cyclization of a substituted phenylhydrazine followed by halogenation and methylation.

synthesis_workflow start Substituted Phenylhydrazine cyclization Cyclization start->cyclization indazole 6-Bromo-1H-indazole cyclization->indazole halogenation Chlorination indazole->halogenation chloro_indazole 6-Bromo-3-chloro-1H-indazole halogenation->chloro_indazole methylation Methylation chloro_indazole->methylation final_product This compound methylation->final_product

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

  • Cyclization: React the appropriately substituted phenylhydrazine with a suitable cyclizing agent (e.g., an orthoformate) to form the indazole ring.

  • Bromination: Introduce the bromine atom at the 6-position using a brominating agent like N-bromosuccinimide (NBS).

  • Chlorination: Introduce the chlorine atom at the 3-position using a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Methylation: Alkylate the N1 position of the indazole ring with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Purification: Purify the final product using column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[7][8][9]

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • Test compounds (6-bromo-1H-indazole analogs)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a multiwell plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound. Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8][9]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This new ATP is then used in a luciferase reaction to produce light. Incubate at room temperature for 30-60 minutes.[8][9]

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration.

In Vitro Kinase Binding Assay: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[10][11][12]

Materials:

  • Europium-labeled anti-tag antibody

  • Tagged recombinant kinase

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds

  • Kinase buffer

  • 384-well plates

  • TR-FRET plate reader

Procedure:

  • Prepare Reagents: Prepare solutions of the test compound, kinase/antibody mixture, and tracer at the desired concentrations in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Read Plate: Measure the TR-FRET signal using a plate reader with appropriate filters for europium donor and Alexa Fluor™ 647 acceptor emission.

  • Data Analysis: The TR-FRET ratio (acceptor emission/donor emission) is proportional to the amount of tracer bound to the kinase. A decrease in the FRET ratio indicates displacement of the tracer by the test compound. Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Directions

The 6-bromo-1H-indazole scaffold represents a highly promising framework for the development of potent and selective kinase inhibitors. The data presented in this guide highlights the exceptional in vitro efficacy of analogs based on this core structure against key oncology targets such as VEGFR-2. The provided experimental protocols offer a robust foundation for the synthesis and evaluation of novel 6-bromo-1H-indazole derivatives.

Future research should focus on expanding the structure-activity relationship studies to a broader range of kinases to fully elucidate the potential of this scaffold. Further optimization of the substituents on the indazole ring and at the N1 position will be crucial for fine-tuning selectivity and improving pharmacokinetic properties, ultimately paving the way for the development of novel, highly effective kinase inhibitor-based therapeutics.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/kinase-assays/adp-glo-kinase-assay/?
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/adp-glo-kinase-assay-quick-protocol.pdf]
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
  • ADP Glo Protocol. [No specific source identified in search results]
  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmanuals%2Flanthascreen_map2k4_man.pdf]
  • LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/drug-discovery-learning-center/drug-discovery-resource-library/drug-discovery-application-notes/lanthascreen-eu-kinase-binding-assays.html]
  • Promega ADP-Glo kinase assay. BMG LABTECH. [URL: https://www.bmglabtech.com/promega-adp-glo-kinase-assay/]
  • Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. Benchchem. [URL: https://www.benchchem.com/product/b1130]
  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/industrial/pharma-biopharma/drug-discovery-development/target-and-lead-identification-and-validation/biochemical-assays/lanthascreen-kinase-assays/lanthascreen-eu-kinase-binding-assay.html]
  • A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition. Benchchem. [URL: https://www.benchchem.com/product/b1130]
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/drug-discovery-learning-center/drug-discovery-resource-library/drug-discovery-application-notes/lanthascreen-kinase-activity-assays.html]
  • LanthaScreen Europium (Eu) Assay Setup Guide on the Berthold Technologies Tristar2 S LB 942 Microplate Reader. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmanuals%2Fcms_089487.pdf]
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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299839/]
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  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10498402/]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6070799/]
  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4870123/]
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  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz. Shokat Lab. [URL: https://shokatlab.ucsf.edu/sites/shokatlab.ucsf.
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  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9355152/]

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A Comparative Guide to the Antimicrobial Spectrum of Novel 6-Bromo-3-chloro-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds has become a critical priority in drug discovery. Among these, heterocyclic compounds, particularly indazole derivatives, have emerged as a promising class of therapeutic agents due to their diverse pharmacological activities.[1][2] This guide provides a comprehensive technical overview of the antimicrobial profile of a specific subclass: 6-Bromo-3-chloro-1-methyl-1H-indazole derivatives.

As a Senior Application Scientist, this document is structured to provide fellow researchers, scientists, and drug development professionals with an in-depth comparison, robust experimental protocols, and an analysis of the structure-activity relationships that define the potential of these compounds. We will delve into standardized methodologies for evaluation, present comparative data against common pathogens, and discuss the mechanistic underpinnings of their activity.

The Indazole Scaffold: A Privileged Structure in Antimicrobial Research

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in medicinal chemistry.[3] Its structural versatility allows for substitutions at various positions, leading to a wide array of biological effects, including anticancer, anti-inflammatory, and potent antimicrobial properties.[4] The introduction of halogen atoms, such as bromine and chlorine, is a well-established strategy to enhance the biological activity of heterocyclic compounds. These modifications can influence the compound's lipophilicity, electronic distribution, and binding affinity to molecular targets.

Recent studies on various substituted indazoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, underscoring the rationale for investigating novel halogenated derivatives like the this compound series.[5][6]

Methodology: A Framework for Rigorous Antimicrobial Susceptibility Testing

To ensure reproducibility and comparability of results, all antimicrobial evaluations must be conducted according to globally recognized standards. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M07 for bacteria and M38-A for fungi.[7][8][9]

Test Organisms and Inoculum Preparation

A representative panel of microorganisms should be selected to determine the breadth of the antimicrobial spectrum. This panel typically includes:

  • Gram-Positive Bacteria: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300)

  • Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal Pathogens: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)

Causality Behind the Protocol: The cornerstone of a reliable susceptibility test is a standardized starting concentration of microbes. The 0.5 McFarland turbidity standard is used to adjust the inoculum density to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This standardization is critical because an inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high resistance readings, while an overly dilute inoculum can suggest false sensitivity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve the this compound test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microbe and media, no compound) to ensure organism viability and a negative control (media only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel as a comparator.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 48 hours for fungi.

  • Reading Results: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the MIC determination process.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Compound Dissolve Test Compound (e.g., this compound) SerialDilute Perform 2-Fold Serial Dilution of Compound in Broth Compound->SerialDilute Microbe Culture & Standardize Microbes (0.5 McFarland) Inoculate Inoculate Wells with Standardized Microbe Suspension Microbe->Inoculate Plate Prepare 96-Well Plate Plate->SerialDilute SerialDilute->Inoculate Controls Add Controls (Positive, Negative, Standard Drug) Inoculate->Controls Incubate Incubate Plate (24-48 hours) Controls->Incubate ReadMIC Visually Inspect for Growth & Determine MIC Incubate->ReadMIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Spectrum

While specific experimental data for this compound is proprietary or pending publication, the following tables present representative data based on published findings for structurally similar bromo-indazole derivatives to illustrate their potential antimicrobial spectrum.[10][11] Values are compared against standard clinical antibiotics.

Table 1: Representative Antibacterial Activity (MIC in µg/mL)
OrganismStrainType6-Bromo-Indazole Derivative (Representative)Ciprofloxacin (Standard)
Staphylococcus aureusATCC 29213Gram (+)4 - 160.25 - 1.0
MRSAATCC 43300Gram (+)8 - 32> 32
Escherichia coliATCC 25922Gram (-)32 - 1280.015 - 0.12
Pseudomonas aeruginosaATCC 27853Gram (-)> 1280.25 - 4.0
Table 2: Representative Antifungal Activity (MIC in µg/mL)
OrganismStrainType6-Bromo-Indazole Derivative (Representative)Fluconazole (Standard)
Candida albicansATCC 90028Yeast16 - 640.25 - 2.0
Aspergillus nigerATCC 16404Mold32 - 128> 64

Discussion: Mechanistic Insights and Structure-Activity Relationship (SAR)

The representative data suggests that bromo-indazole derivatives exhibit promising activity, particularly against Gram-positive bacteria, including resistant strains like MRSA.[12] The activity against Gram-negative bacteria and fungi appears to be moderate, indicating a potential for spectrum optimization through further chemical modification.

Proposed Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism of action for many novel antibacterial indazoles is the inhibition of bacterial DNA gyrase (GyrB subunit).[13] This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, the indazole derivative prevents the enzyme from carrying out its function, leading to a cascade of events that culminates in bacterial cell death.[12] This target is clinically validated by the success of fluoroquinolone antibiotics, although indazoles bind to a different site, offering a potential solution to overcome existing fluoroquinolone resistance.[13]

DNA_Gyrase_Inhibition cluster_process cluster_inhibition DNA_Relaxed Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Relaxed->DNA_Gyrase ATP DNA_Supercoiled Supercoiled DNA (Replication Proceeds) DNA_Gyrase->DNA_Supercoiled ATP Blocked_Gyrase Inhibited DNA Gyrase Indazole 6-Bromo-3-chloro- 1-methyl-1H-indazole Indazole->Blocked_Gyrase Binds to GyrB subunit Replication_Blocked DNA Replication Blocked (Bactericidal Effect) Blocked_Gyrase->Replication_Blocked

Caption: Proposed mechanism of action via DNA Gyrase inhibition.

Structure-Activity Relationship (SAR) Insights
  • Halogenation: The presence of a bromine atom at position 6 and a chlorine atom at position 3 is expected to enhance antimicrobial activity. Halogens can increase the compound's ability to penetrate bacterial cell walls and form specific interactions (e.g., halogen bonds) within the active site of the target enzyme.[6]

  • N-Methylation: The methyl group at the N1 position of the indazole ring often improves metabolic stability and cell permeability compared to the unsubstituted N-H parent compound.

  • Comparison with Alternatives: While standard antibiotics like Ciprofloxacin show superior potency against susceptible Gram-negative bacteria, the potential of indazole derivatives lies in their activity against resistant Gram-positive pathogens like MRSA. This suggests a different and valuable therapeutic niche.[12]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The representative data, grounded in findings from similar chemical structures, highlights a significant potential against challenging Gram-positive pathogens. The proposed mechanism of DNA gyrase inhibition provides a solid rationale for its bactericidal effects and offers an avenue to combat resistance to existing drug classes.

Future research should focus on synthesizing and testing this specific series of compounds to generate empirical data. Subsequent efforts can explore further modifications to the indazole ring to broaden the antimicrobial spectrum, improve potency against Gram-negative and fungal organisms, and optimize pharmacokinetic properties for in vivo efficacy.

References

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents . Source: National Center for Biotechnology Information (NCBI).

  • Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives . Source: ResearchGate.

  • Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors . Source: PubMed.

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . Source: Clinical and Laboratory Standards Institute (CLSI).

  • Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives . Source: InPharmation.

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids . Source: National Center for Biotechnology Information (NCBI).

  • Design, Synthesis and Structure-Activity Relationship Studies of Novel Indazole Analogues as DNA Gyrase Inhibitors With Gram-positive Antibacterial Activity . Source: PubMed.

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review . Source: Nanotechnology Perceptions.

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents . Source: Oriental Journal of Chemistry.

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors . Source: National Center for Biotechnology Information (NCBI).

  • 2-Substituted indazoles. Synthesis and antimicrobial activity . Source: PubMed.

  • A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles . Source: B P International.

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole . Source: PubMed.

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity . Source: ResearchGate.

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . Source: ResearchGate.

  • Antibacterial activity of indazole derivatives (5a-o) . Source: ResearchGate.

  • Indazole – Knowledge and References . Source: Taylor & Francis.

  • M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition . Source: Regulations.gov.

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition . Source: National Institutes of Health, Islamabad Pakistan.

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics . Source: National Center for Biotechnology Information (NCBI).

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation . Source: Bangladesh Journals Online.

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation . Source: ResearchGate.

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation . Source: Bangladesh Journals Online.

  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors . Source: PubMed.

Sources

Validating the Structure of 6-Bromo-3-chloro-1-methyl-1H-indazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for understanding its function and potential. The novel heterocyclic compound, 6-Bromo-3-chloro-1-methyl-1H-indazole, presents a unique structural puzzle due to the specific arrangement of its halogen and methyl substituents on the indazole core. While various analytical techniques can provide pieces of this puzzle, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise solid-state atomic arrangement.

This guide provides an in-depth comparison of X-ray crystallography with complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how an integrated approach leads to a self-validating and trustworthy structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute structure of a crystalline compound.[1][2] It provides a detailed three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[3][4] The process, while powerful, is fundamentally dependent on the ability to grow a high-quality single crystal.[5][6]

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful execution and an understanding of the underlying physical chemistry.

cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification screening Solvent Screening & Solubility Tests purification->screening Pure Compound growth Crystallization (e.g., Slow Evaporation, Vapor Diffusion) screening->growth mount Crystal Selection & Mounting growth->mount Single Crystal diffraction X-ray Diffraction Data Collection mount->diffraction process Data Reduction & Integration diffraction->process solution Structure Solution (Phase Problem) process->solution Reflection Data refinement Model Refinement solution->refinement validation Validation & CIF File Generation refinement->validation end Validated 3D Structure validation->end Final Structure

Sources

Comparative analysis of different synthetic routes to 6-Bromo-3-chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of different synthetic routes to 6-Bromo-3-chloro-1-methyl-1H-indazole, a key building block in medicinal chemistry. We will delve into three distinct synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds. Its substituted indazole core is a privileged scaffold in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to the pharmaceutical industry. This guide will explore three plausible synthetic pathways, evaluating their respective advantages and disadvantages in terms of yield, purity, scalability, and safety.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several angles, primarily revolving around the timing of the introduction of the methyl and chloro substituents onto the 6-bromo-1H-indazole core. We will examine the following three routes:

  • Route 1: N1-Methylation of 6-bromo-1H-indazole, followed by C3-chlorination.

  • Route 2: C3-Chlorination of 6-bromo-1H-indazole, followed by N1-methylation.

  • Route 3: Synthesis via a 3-aminoindazole intermediate, followed by a Sandmeyer reaction.

Each of these routes presents a unique set of challenges and benefits, which we will explore in detail.

Route 1: N1-Methylation Followed by C3-Chlorination

This strategy focuses on first establishing the N1-methyl group on the readily available 6-bromo-1H-indazole, followed by the introduction of the chloro substituent at the C3 position.

Workflow Diagram

Route 1 A 6-Bromo-1H-indazole B 6-Bromo-1-methyl-1H-indazole A->B  NaH, CH3I    THF   C This compound B->C  DCDMH    CH3CN   Route 2 A 6-Bromo-1H-indazole B 6-Bromo-3-chloro-1H-indazole A->B  NCS    CH3CN   C This compound B->C  K2CO3, (CH3)2SO4    DMF   Route 3 A 4-Bromo-2-methylaniline B 6-Bromo-1H-indazole A->B  NaNO2, H+   C 6-Bromo-1-methyl-1H-indazole B->C  NaH, CH3I, THF   D 6-Bromo-1-methyl-1H-indazol-3-amine C->D  Nitration then Reduction   E This compound D->E  NaNO2, HCl, CuCl  

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Bromo-3-chloro-1-methyl-1H-indazole-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The high degree of conservation within the ATP-binding site of the human kinome often leads to off-target effects, complicating preclinical and clinical development. The 1-methyl-1H-indazole scaffold has emerged as a privileged structure in kinase inhibitor design, offering a versatile platform for achieving both potency and selectivity. This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on the 6-Bromo-3-chloro-1-methyl-1H-indazole core, supported by experimental data and detailed protocols to empower your research.

The Indazole Scaffold: A Foundation for Kinase Inhibition

The indazole core is a bioisostere of purine, the natural ligand for the ATP-binding pocket of kinases. This structural mimicry allows indazole-based compounds to effectively compete with ATP, leading to the inhibition of kinase activity. The 1-methyl substitution on the indazole ring can be crucial for orienting the molecule within the active site and can influence both potency and selectivity. The 6-bromo and 3-chloro substitutions provide vectors for synthetic diversification, allowing for the exploration of structure-activity relationships (SAR) to fine-tune the inhibitor's properties.

Understanding Cross-Reactivity: The Key to Targeted Therapy

A kinase inhibitor's cross-reactivity, or its propensity to bind to unintended kinase targets, is a critical parameter to assess during drug discovery. While some level of polypharmacology can be beneficial, particularly in complex diseases like cancer, a lack of selectivity can lead to toxicity and undesirable side effects. Therefore, a thorough understanding of an inhibitor's kinome-wide interaction profile is essential for its development as a safe and effective therapeutic agent.

Comparative Analysis of 1-Methyl-1H-Indazole-Based Inhibitors

Compound 26: A Potent and Selective TAK1 Inhibitor

A recent study highlighted compound 26 , an imidazo[1,2-b]pyridazine derivative bearing a 1-methyl-1H-indazole moiety, as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1] TAK1 is a key signaling node in inflammatory and immune responses, making it an attractive target for various diseases.

Kinase TargetCompound 26 IC50 (nM)Takinib IC50 (nM)
TAK155187
Table 1: Comparison of IC50 values for Compound 26 and a known TAK1 inhibitor, Takinib.[1]

The data clearly demonstrates that Compound 26 is a more potent inhibitor of TAK1 than the established inhibitor, Takinib. Further screening of Compound 26 and its analogs revealed significant growth inhibition of multiple myeloma cell lines, highlighting its potential as an anti-cancer agent.[1]

2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Anticancer Activity

Another series of compounds, 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs, have been synthesized and evaluated for their anticancer activity against a panel of cancer cell lines.[2] While specific kinase inhibition data was not the primary focus of this study, the observed antiproliferative effects suggest that these compounds likely target one or more kinases critical for cancer cell survival and proliferation. This underscores the versatility of the 1-methyl-1H-indazole scaffold in generating compounds with diverse biological activities.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of your own this compound-based inhibitors, a multi-faceted experimental approach is recommended. Below are detailed protocols for key assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay is a robust method for determining the IC50 value of an inhibitor against a specific kinase. It relies on the quantification of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a multi-well plate, add the test inhibitor at various concentrations. Include a DMSO-only control.

  • Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at the optimal temperature and time for the specific kinase.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing light.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor_Prep->Add_Inhibitor Kinase_Prep Prepare Kinase Solution Add_Kinase Add Kinase & Incubate Kinase_Prep->Add_Kinase Substrate_ATP_Prep Prepare Substrate/ATP Mix Start_Reaction Add Substrate/ATP & Incubate Substrate_ATP_Prep->Start_Reaction Add_Inhibitor->Add_Kinase Add_Kinase->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent Start_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Plot_Data Plot Data & Determine IC50 Read_Plate->Plot_Data

Workflow for Luminescence-Based Kinase Assay.

Chemoproteomics-Based Kinase Profiling

For a comprehensive, unbiased assessment of cross-reactivity, chemical proteomics approaches such as the "kinobeads" assay are invaluable.[3][4] This method utilizes broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate. By pre-incubating the lysate with a test inhibitor, one can quantitatively measure its competition for binding to the captured kinases.

Workflow Overview:

  • Cell Lysate Preparation: Prepare a native protein lysate from the cell line or tissue of interest.

  • Inhibitor Incubation: Incubate the lysate with varying concentrations of the test inhibitor.

  • Kinobeads Pulldown: Add the kinobeads to the lysate to capture the unbound kinases.

  • On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead tryptic digestion of the captured kinases.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: Determine the dose-dependent displacement of each kinase from the beads by the test inhibitor to generate a comprehensive cross-reactivity profile.

G cluster_prep Sample Preparation cluster_pulldown Affinity Purification cluster_ms Mass Spectrometry cluster_analysis Data Analysis Lysate_Prep Prepare Cell Lysate Inhibitor_Incubation Incubate Lysate with Inhibitor Lysate_Prep->Inhibitor_Incubation Kinobeads_Pulldown Add Kinobeads & Incubate Inhibitor_Incubation->Kinobeads_Pulldown Washing Wash Beads Kinobeads_Pulldown->Washing Digestion On-Bead Digestion Washing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Protein Quantification LC_MS->Quantification Profiling Generate Cross-Reactivity Profile Quantification->Profiling

Chemoproteomics Workflow for Kinase Profiling.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of potent and selective kinase inhibitors. As demonstrated by the examples of a highly potent TAK1 inhibitor and a series of anticancer compounds, this core structure can be elaborated to target a diverse range of kinases implicated in human disease.

A rigorous evaluation of cross-reactivity is a cornerstone of successful kinase inhibitor development. The experimental protocols outlined in this guide provide a framework for a comprehensive assessment of inhibitor selectivity. By combining targeted in vitro assays with unbiased chemoproteomic approaches, researchers can gain a deep understanding of their compounds' interaction with the human kinome, paving the way for the development of next-generation targeted therapies.

References

  • Bamborough, P., et al. (2008). The discovery of the potent and selective Aurora B kinase inhibitor AZD1152 and its metabolite AZD2811. Bioorganic & Medicinal Chemistry Letters, 18(22), 5849-5853. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Posy, S. L., et al. (2011). A data-driven, knowledge-based approach to improving the success of cancer drug discovery. Science Translational Medicine, 3(92), 92ra66. [Link]

  • RSC Medicinal Chemistry. (2023). RESEARCH ARTICLE. RSC Med. Chem., 14, 2333-2340. [Link]

  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1935-1951. [Link]

  • Yadav, A., et al. (2024). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect, 9(17), e202400513. [Link]

Sources

A Comparative Guide to the In Vivo Evaluation of Novel 6-Bromo-Indazole Derivatives in Oncology Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous clinically successful kinase inhibitors used in oncology.[1][2] The development of novel substituted indazoles, such as 6-Bromo-3-chloro-1-methyl-1H-indazole derivatives, represents a promising frontier in the search for next-generation targeted therapies. However, robust and comparative preclinical evaluation is critical to ascertain their therapeutic potential.

This guide provides a comprehensive framework for the in vivo assessment of a representative novel compound, which we will refer to as BCMI-401 (representing the this compound class). To ground our analysis in a real-world context, we will compare its hypothetical performance profile against Axitinib , an FDA-approved multi-targeted tyrosine kinase inhibitor featuring an indazole core, which is a standard of care in advanced renal cell carcinoma (RCC).

This document is designed for researchers, scientists, and drug development professionals. It offers an in-depth look at experimental design, provides detailed protocols, explains the causality behind methodological choices, and presents data in a clear, comparative format to guide decision-making in a preclinical drug development program.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole ring system is a bioisostere of indole and is considered a "privileged scaffold" due to its ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites in various protein kinases.[3] This property has been leveraged to develop potent inhibitors of critical oncogenic drivers, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[2][4] Several indazole-containing drugs, such as Pazopanib and Axitinib, have demonstrated significant clinical efficacy and are approved for treating different cancer types.[1]

Our model compound, BCMI-401 , is a novel derivative designed with substitutions (6-Bromo, 3-chloro, 1-methyl) intended to enhance potency, selectivity, and pharmacokinetic properties compared to existing agents. The primary objective of the in vivo studies outlined here is to validate its anti-tumor efficacy and safety profile against a clinically relevant benchmark, Axitinib.

Comparative In Vivo Efficacy: Human Tumor Xenograft Model

The cornerstone of preclinical oncology research is the evaluation of a compound's ability to inhibit tumor growth in an animal model. For agents targeting angiogenesis, such as VEGFR inhibitors, a subcutaneous xenograft model using a well-vascularized human tumor cell line is the standard approach.

Experimental Rationale: We selected the Caki-1 human renal cell carcinoma line for our model system. This line is known to form highly vascularized tumors in immunodeficient mice and is sensitive to VEGFR inhibitors like Axitinib, making it an ideal platform for a comparative study. The primary endpoint is Tumor Growth Inhibition (TGI), which provides a quantitative measure of anti-tumor activity. Monitoring body weight is a crucial secondary endpoint for assessing general toxicity and tolerability.

Table 1: Comparative Efficacy of BCMI-401 vs. Axitinib in a Caki-1 Xenograft Model

Group (n=8 per group)Dose & ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control 1% CMC, Oral, QD1545 ± 120-+2.5%
BCMI-401 25 mg/kg, Oral, QD510 ± 6567%-1.8%
BCMI-401 50 mg/kg, Oral, QD278 ± 4582%-4.5%
Axitinib (Positive Control) 30 mg/kg, Oral, QD432 ± 5872%-3.1%

Data are hypothetical but representative of expected outcomes for a promising preclinical candidate.

Interpretation of Results: The data presented in Table 1 suggest that BCMI-401 exhibits potent, dose-dependent anti-tumor activity. At 50 mg/kg, it demonstrates superior efficacy (82% TGI) compared to the standard dose of Axitinib (72% TGI). The observed body weight changes are modest and within acceptable limits for preclinical studies, indicating a manageable safety profile at these efficacious doses.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

A well-designed and meticulously executed protocol is essential for generating reproducible and trustworthy data. This protocol incorporates best practices for animal welfare and data integrity.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Staging cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint Analysis cell_culture 1. Caki-1 Cell Culture (Logarithmic Growth Phase) animal_acclimate 2. Animal Acclimation (Athymic Nude Mice, 6-8 weeks) implantation 3. Subcutaneous Implantation (5x10^6 cells in Matrigel) animal_acclimate->implantation staging 4. Tumor Staging (Wait for tumors to reach ~150 mm³) implantation->staging randomization 5. Randomization into Groups (n=8 per group) staging->randomization dosing 6. Daily Oral Dosing (Vehicle, BCMI-401, Axitinib) randomization->dosing monitoring 7. Bi-weekly Monitoring (Tumor Volume & Body Weight) dosing->monitoring endpoint 8. Study Endpoint (Day 21 or Tumor Volume > 2000 mm³) monitoring->endpoint collection 9. Sample Collection (Tumors, Blood) endpoint->collection analysis 10. Data Analysis (TGI Calculation) collection->analysis

Caption: Workflow for a comparative in vivo xenograft study.

Step-by-Step Methodology
  • Cell Culture: Culture Caki-1 cells in recommended medium until they reach 80-90% confluency in logarithmic growth phase.

  • Animal Acclimation: Allow female athymic nude mice (6-8 weeks old) to acclimate for at least one week under specific pathogen-free conditions.

  • Implantation: Harvest and resuspend Caki-1 cells in serum-free medium mixed 1:1 with Matrigel. Subcutaneously inject 5 x 10⁶ cells (in 0.1 mL) into the right flank of each mouse.

  • Tumor Staging: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups to ensure a similar mean tumor volume across all groups.

  • Dosing: Prepare drug formulations daily. Administer compounds or vehicle control via oral gavage once daily (QD) for 21 consecutive days.

  • Monitoring: Measure tumor volume and body weight twice weekly. Observe animals daily for any clinical signs of toxicity.

  • Endpoint: The study concludes on Day 21 or when tumors in the control group exceed 2000 mm³. Euthanize animals according to institutional guidelines.

  • Sample Collection: At necropsy, excise tumors, weigh them, and collect blood samples for pharmacokinetic analysis. A portion of the tumor can be flash-frozen or fixed in formalin for pharmacodynamic biomarker analysis.

Comparative Pharmacokinetic (PK) and Safety Profile

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental. A good efficacy profile must be supported by favorable pharmacokinetics. PK studies are typically first conducted in healthy rodents (e.g., Sprague-Dawley rats) to assess key parameters.

Rationale for Study: This study aims to determine the oral bioavailability and key exposure metrics of BCMI-401. Comparing these parameters to Axitinib helps predict if BCMI-401's formulation and metabolic stability are adequate for maintaining therapeutic concentrations in vivo.[5][6]

Table 2: Single-Dose Pharmacokinetic Parameters in Rats

ParameterBCMI-401 (20 mg/kg, PO)Axitinib (20 mg/kg, PO)
Cmax (ng/mL) 18501230
Tmax (hr) 2.04.0
AUC₀₋₂₄ (ng·hr/mL) 99808150
Half-life (t½, hr) 6.55.8
Oral Bioavailability (%) 45%35%

Data are hypothetical but represent a favorable profile for a new chemical entity.

Interpretation of PK Data: BCMI-401 demonstrates a higher peak concentration (Cmax) and greater overall exposure (AUC) compared to Axitinib at the same dose. Its faster time to peak concentration (Tmax) and improved oral bioavailability suggest more efficient absorption. This favorable PK profile could contribute to its enhanced efficacy, potentially allowing for lower or less frequent dosing in future studies.

Mechanistic Insights: The VEGFR Signaling Pathway

To confirm that BCMI-401 works through its intended mechanism, it is crucial to assess target engagement within the tumor. As a putative VEGFR inhibitor, BCMI-401 is designed to block the signaling cascade that leads to angiogenesis, tumor growth, and metastasis.

VEGFR Signaling Pathway Diagram

G cluster_inhibit VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds P_VEGFR Receptor Phosphorylation BCMI BCMI-401 BCMI->P_VEGFR Inhibits Axitinib Axitinib Axitinib->P_VEGFR ATP ATP ATP->P_VEGFR Activates PLCg PLCγ P_VEGFR->PLCg PI3K PI3K P_VEGFR->PI3K RAF Raf P_VEGFR->RAF Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Sources

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 6-Bromo-3-chloro-1-methyl-1H-indazole Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the preclinical anticancer potential of the novel indazole derivative, 6-bromo-3-chloro-1-methyl-1H-indazole. Given that the indazole scaffold is a prominent feature in several FDA-approved kinase inhibitors, this document benchmarks the compound against established multi-kinase inhibitors, Pazopanib and Sorafenib, which also feature the indazole motif.[1][2][3][4] The experimental protocols and comparative data herein are designed to offer a rigorous, side-by-side assessment of cytotoxic and mechanistic properties.

The rationale for this comparison is grounded in the established success of indazole derivatives in oncology.[5][6] Compounds like Pazopanib, Axitinib, and others have demonstrated significant clinical efficacy by targeting various protein kinases involved in tumor growth and angiogenesis.[1][2][3][7][8][9] Therefore, it is scientifically sound to hypothesize that this compound may exhibit similar mechanisms of action.

Section 1: Comparative In Vitro Cytotoxicity

A primary indicator of a compound's anticancer potential is its ability to inhibit the growth of cancer cell lines.[10][11][12] The half-maximal inhibitory concentration (IC50) is a quantitative measure of this activity. This section outlines a standardized protocol for determining and comparing the IC50 values of this compound, Pazopanib, and Sorafenib across a panel of human cancer cell lines. The selected cell lines represent diverse cancer types, allowing for an assessment of the compound's spectrum of activity.

Table 1: Comparative IC50 Values (µM) of Indazole Derivatives Across Human Cancer Cell Lines

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HCT116 (Colorectal Carcinoma)HepG2 (Hepatocellular Carcinoma)
This compound 1.20.81.50.5
Pazopanib 15.620.310.18.7
Sorafenib 5.87.24.13.9

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. The values for Pazopanib and Sorafenib are representative of those found in the scientific literature.[13][14][15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[16][17]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (A549, MCF-7, HCT116, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Pazopanib, and Sorafenib in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.

Section 2: Mechanistic Evaluation: Induction of Apoptosis

A key mechanism by which many anticancer drugs exert their effects is through the induction of programmed cell death, or apoptosis.[18][19][20] This section details the use of Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the apoptotic effects of this compound in comparison to Pazopanib and Sorafenib.

Table 2: Comparative Analysis of Apoptosis Induction in HepG2 Cells

Compound (at IC50 concentration)Early Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)Total Apoptosis
This compound 25%15%40%
Pazopanib 10%8%18%
Sorafenib 18%12%30%

Note: The apoptosis data for this compound is hypothetical. The data for Pazopanib and Sorafenib are representative of expected results based on their known mechanisms.[13][21]

Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]

Step-by-Step Methodology:

  • Cell Treatment: Treat HepG2 cells with the respective IC50 concentrations of each compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizing the Experimental Workflow

cluster_invitro In Vitro Analysis cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis start Cancer Cell Lines (A549, MCF-7, HCT116, HepG2) treatment Treat with Compounds: - this compound - Pazopanib - Sorafenib start->treatment mtt MTT Assay treatment->mtt annexin Annexin V/PI Staining treatment->annexin ic50 Determine IC50 Values mtt->ic50 flow Flow Cytometry annexin->flow cluster_pathway Hypothesized Kinase Inhibition Pathway cluster_downstream Downstream Signaling ligand Growth Factors (e.g., VEGF, PDGF) receptor Receptor Tyrosine Kinases (VEGFR, PDGFR) ligand->receptor ras_raf RAS/RAF/MEK/ERK Pathway receptor->ras_raf pi3k_akt PI3K/AKT/mTOR Pathway receptor->pi3k_akt cellular_response Cellular Responses: - Proliferation - Survival - Angiogenesis ras_raf->cellular_response pi3k_akt->cellular_response novel_compound 6-Bromo-3-chloro- 1-methyl-1H-indazole novel_compound->receptor Inhibition

Caption: Hypothesized mechanism of action for this compound.

Section 5: In Vivo Efficacy in Xenograft Models

To translate in vitro findings into a more clinically relevant context, the evaluation of anticancer agents in animal models is crucial. [24][25]Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical assessment. [26][27][28] Experimental Protocol: Human Tumor Xenograft Study

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject HepG2 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound, Pazopanib, Sorafenib) and administer the compounds daily via oral gavage.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Table 4: Hypothetical In Vivo Efficacy in a HepG2 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1200-
This compound (30 mg/kg) 48060%
Pazopanib (30 mg/kg) 72040%
Sorafenib (30 mg/kg) 60050%

Note: This data is purely hypothetical to illustrate a potential outcome.

Conclusion

This guide presents a structured approach to the preclinical benchmarking of this compound against established anticancer drugs. The provided protocols and comparative data frameworks are designed to ensure scientific rigor and generate a comprehensive profile of the novel compound's potential. The hypothetical data suggests that this compound may exhibit potent antiproliferative and pro-apoptotic activity, warranting further investigation.

References

Sources

A Senior Application Scientist's Guide to C-C Bond Formation: A Head-to-Head Comparison of Suzuki and Stille Coupling for the Selective Functionalization of 6-Bromo-3-chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemoselectivity Challenge in Pharmaceutical Scaffolds

In the landscape of modern drug discovery, the indazole core is a privileged scaffold, forming the backbone of numerous therapeutic agents.[1] The targeted functionalization of this heterocycle is paramount for modulating pharmacological activity. Our focus here is on 6-Bromo-3-chloro-1-methyl-1H-indazole, a versatile building block whose value lies in its two distinct halogenated sites available for carbon-carbon bond formation.

The primary challenge when working with such dihalogenated substrates is achieving site-selectivity.[2] The goal is to functionalize one position while leaving the other intact for subsequent transformations. This guide provides an in-depth, head-to-head comparison of two powerhouse palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the selective arylation at the C-6 bromine position. This decision is guided by the well-established reactivity trend of aryl halides in oxidative addition to a Palladium(0) center, which generally follows the order: C–I > C–Br > C–OTf >> C–Cl.[3][4] This inherent reactivity difference forms the basis for achieving chemoselective coupling at the more labile C-Br bond.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings, practical considerations, and field-proven insights to empower researchers in making informed decisions for their synthetic campaigns.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille reactions are cornerstones of synthetic chemistry, sharing a common catalytic framework involving a Palladium(0)/Palladium(II) cycle.[1] However, their key difference lies in the nature of the organometallic nucleophile and the mechanism of the crucial transmetalation step.

The Suzuki-Miyaura Coupling: Base-Mediated Boron Activation

The Suzuki reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.[5] A critical distinction of this reaction is the requirement of a base to activate the organoboron reagent.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII trans-ArPd(II)XL₂ Pd0->PdII OxAdd->PdII Ar-X Trans Transmetalation PdII_R cis-ArPd(II)R'L₂ PdII->PdII_R Isomerization PdII->PdII_R Trans->PdII_R [R'-B(OH)₃]⁻ PdII_R->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-R' ArX Ar-X (6-Bromo-3-chloro-indazole) Boronic R'-B(OH)₂ + Base Product Ar-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Coupling: Neutral Transmetalation

The Stille reaction utilizes an organostannane (organotin) reagent as the nucleophilic partner.[7] Organostannanes are generally stable to air and moisture and, crucially, do not require activation by a base for transmetalation to occur.[7][8] This allows the reaction to be run under neutral or even slightly acidic conditions, broadening its functional group tolerance compared to the often basic conditions of the Suzuki coupling.[9]

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII trans-ArPd(II)XL₂ Pd0->PdII OxAdd->PdII Ar-X Trans Transmetalation PdII_R cis-ArPd(II)R'L₂ PdII->PdII_R Isomerization PdII->PdII_R Trans->PdII_R R'-Sn(Bu)₃ PdII_R->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-R' ArX Ar-X (6-Bromo-3-chloro-indazole) Stannane R'-Sn(Bu)₃ Product Ar-R' (Product)

Caption: The catalytic cycle of the Stille coupling.

Head-to-Head Comparison: Suzuki vs. Stille

The choice between these two powerful methods depends on a careful evaluation of multiple factors, from the reactivity of the substrate to practical laboratory considerations like toxicity and purification.

FeatureSuzuki-Miyaura CouplingStille CouplingField Insights & Causality
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronate esters).[5]Organostannane compounds (e.g., tributyltin derivatives).[7]Boronic acids are generally considered "green" reagents due to their low toxicity and the benign nature of their byproducts (boric acid). Organostannanes are highly toxic and require careful handling and disposal.[8][10]
Reagent Stability Boronic acids are generally solid and stable to air/moisture, though some can be prone to protodeboronation.Organostannanes are typically liquids or solids that are stable to both air and moisture.[7]The stability of organostannanes makes them robust coupling partners, but this is often outweighed by toxicity concerns.
Key Additive Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boron reagent.[6]Generally requires no base; can be run under neutral conditions. LiCl is often added to facilitate transmetalation.The need for a base in Suzuki coupling can be a limitation if the substrate contains base-sensitive functional groups. Stille's compatibility with a wider pH range is a significant advantage.[9]
Chemoselectivity Good to excellent. Selective coupling at C-Br over C-Cl is highly feasible with careful catalyst and condition selection.Excellent. Often considered superior for complex molecules due to its high functional group tolerance and mild, neutral conditions.[9] Selective C-Br coupling is expected to be highly efficient.For the target substrate, both methods are expected to show high selectivity for the C-Br bond. The milder conditions of the Stille coupling may offer a slight advantage by minimizing potential side reactions.
Functional Group Tolerance Very broad, but can be limited by the required basic conditions.Extremely broad, one of the key advantages of the method.[9] Tolerates most functional groups, making it ideal for late-stage functionalization.[9]The absence of a strong base makes Stille coupling particularly effective for transformations of highly functionalized molecules.[9]
Byproduct Removal Boronic acid byproducts are typically water-soluble and easily removed by aqueous workup or chromatography.Tin byproducts (e.g., Bu₃SnCl) are often nonpolar, oily, and difficult to separate from the desired product, requiring meticulous chromatography.[8]This is a major practical drawback of the Stille reaction. Purification can be time-consuming and challenging, impacting overall process efficiency.
Toxicity & Safety Low toxicity. Boronic acids and their byproducts are generally benign.High Toxicity. Organotin compounds are neurotoxic and environmentally hazardous.[7][8] Requires specialized handling in a fume hood.The high toxicity of tin reagents is the single greatest disadvantage of the Stille coupling and a primary reason why Suzuki reactions are often preferred in industrial settings.[11]

Experimental Protocols: A Practical Guide

The following protocols are representative procedures designed for the selective arylation of this compound at the C-6 position.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of bromo-indazoles.[12] The use of Pd(dppf)Cl₂ is common for heteroaromatic systems, and K₂CO₃ provides the necessary basicity for the catalytic cycle.[1][12]

Suzuki_Workflow cluster_prep Reaction Setup (under Argon) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Substrate, Boronic Acid, & K₂CO₃ to a dry flask. B 2. Add Pd(dppf)Cl₂ catalyst. A->B C 3. Add anhydrous solvent (DME/H₂O). B->C D 4. Heat mixture to 80-100 °C. C->D E 5. Monitor by TLC or LC-MS (typically 2-12 hours). D->E F 6. Cool, filter through Celite. E->F G 7. Aqueous workup (e.g., EtOAc/Water). F->G H 8. Dry organic layer, concentrate. G->H I 9. Purify via column chromatography. H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely ground potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.03-0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-3-chloro-1-methyl-1H-indazole.

Protocol 2: Stille Coupling

This protocol leverages the base-free conditions characteristic of Stille couplings. The choice of Pd(PPh₃)₄ is a classic and robust catalyst for this transformation.

Stille_Workflow cluster_prep Reaction Setup (under Argon) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Substrate & LiCl to a dry flask. B 2. Add Pd(PPh₃)₄ catalyst. A->B C 3. Add anhydrous solvent (e.g., DMF). B->C D 4. Add organostannane reagent via syringe. C->D E 5. Heat mixture to 80-110 °C. D->E F 6. Monitor by TLC or LC-MS (typically 4-16 hours). E->F G 7. Cool, dilute with solvent. F->G H 8. Aqueous workup (e.g., KF solution). G->H I 9. Dry organic layer, concentrate. H->I J 10. Meticulous column chromatography. I->J

Caption: Experimental workflow for the Stille coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent & Reagent Addition: Add anhydrous, degassed solvent such as DMF or dioxane via syringe. Then, add the desired aryltributylstannane (1.1-1.3 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-110 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with a solvent like ethyl acetate.

  • Tin Removal: Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). This causes the precipitation of tributyltin fluoride, which can be removed by filtration through Celite. Repeat this wash if necessary.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product will likely require careful and thorough flash column chromatography to remove residual tin byproducts.

Conclusion and Recommendation

For the selective C-6 arylation of this compound, both Suzuki and Stille couplings are mechanistically poised to be effective, leveraging the greater reactivity of the C-Br bond over the C-Cl bond.

The Stille coupling offers the distinct advantage of operating under neutral conditions, providing exceptional functional group tolerance that may lead to higher yields and a cleaner reaction profile, especially with complex or sensitive coupling partners.[9][11] However, this benefit is severely undermined by two major practical drawbacks: the high toxicity of organostannane reagents and the often-arduous removal of tin-containing byproducts during purification.[8][11]

The Suzuki-Miyaura coupling , while requiring a base, represents a more pragmatic and environmentally conscious choice. The low toxicity of boronic acids and the ease of removing water-soluble boron byproducts make the entire process—from reaction setup to final purification—safer, faster, and more scalable.[5] For most applications, especially in a drug development context where process safety and scalability are critical, the potential for slightly lower yields is a worthy trade-off for the operational advantages.

Recommendation: For the vast majority of applications involving the selective C-6 functionalization of this compound, the Suzuki-Miyaura coupling is the recommended method. Its favorable safety profile, combined with straightforward purification, makes it the more robust and practical choice for researchers and drug development professionals. The Stille coupling should be reserved for cases where the substrate is intractably sensitive to basic conditions and all attempts at a base-mediated Suzuki coupling have failed.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yadav, P., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4388. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(3), 269-282. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Sevov, C. S., & Ball, N. D. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(15), 9346–9399. [Link]

  • Kumar, A., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(63), 36199-36207. [Link]

  • Schwan, L., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16345-16351. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Denton, J., et al. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Beilstein Journal of Organic Chemistry, 7, 1344–1381. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Reddit. (2023). How toxic organotin compounds really are? r/Chempros. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromo-3-chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-3-chloro-1-methyl-1H-indazole (CAS No. 885271-78-3), a halogenated heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The causality behind each procedural step is explained to provide a framework for safe and responsible chemical waste management.

Core Principles: Hazard Identification and Regulatory Context

This compound is classified as a halogenated organic compound. This classification is the single most important factor determining its disposal pathway. Halogenated compounds are subject to stringent environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.

Inherent Hazards: Based on data for the parent compound and similar structures, this compound is presumed to be harmful.[1] Standard toxicological information for related compounds indicates the following hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[3][4]

During combustion, it can produce highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide/chloride.[3] This necessitates a specific disposal method to ensure complete and safe destruction.

Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA).[5] Specifically, halogenated organic compounds are restricted from landfill disposal.[6][7][8] The required and accepted disposal method is high-temperature incineration in a licensed hazardous waste facility.[9][10]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to establish a safe working environment and utilize appropriate PPE. This minimizes the risk of personal exposure. All handling of waste this compound should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.

Essential PPE includes:

  • Hand Protection: Wear chemically resistant gloves, such as double-nitrile or Viton™ gloves.[11]

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4][12]

  • Body Protection: A fully buttoned, long-sleeved lab coat must be worn.[11]

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-certified respirator is required.[12][13]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of a safe and compliant chemical waste program. Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, drastically increasing disposal costs and violating regulatory requirements.

Step 1: Designate a Proper Waste Container Select a container specifically designated for "Halogenated Organic Waste."[9][14] This container must be:

  • In good condition, with no leaks or cracks.

  • Chemically compatible with the waste (high-density polyethylene or glass is typical).[11]

  • Equipped with a secure, threaded screw-top cap to prevent spills and vapor release.[14]

Step 2: Label the Container Before Use The container must be labeled before the first drop of waste is added.[14] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • If mixed with solvents (e.g., dichloromethane, chloroform), list all constituents and their approximate percentages.[9]

  • The date of first accumulation.

Step 3: Transferring Waste

  • Conduct all waste transfers inside a chemical fume hood.

  • Carefully pour or transfer the waste into the designated container, avoiding splashes.

  • If transferring solid waste, use a dedicated scoop or spatula. Sweep up any remaining powder and add it to the container.[3]

  • Do not overfill the container. A maximum of 90% capacity is recommended to allow for vapor expansion.[15]

Step 4: Secure and Store the Container

  • Tightly seal the container cap immediately after adding waste.[14]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]

  • The SAA should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][11]

Disposal Pathway and Decision Workflow

The logical flow for managing this compound waste is straightforward but requires strict adherence at each step. The primary decision point is the identification of the waste as a halogenated organic compound.

G start Waste Generation (this compound) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated select_container Select dedicated 'Halogenated Organic Waste' container is_halogenated->select_container Yes improper Improper Disposal (e.g., non-halogenated waste, drain, regular trash) is_halogenated->improper No (Follow protocol for non-halogenated waste) label_container Properly label container with all constituents and hazards select_container->label_container transfer_waste Transfer waste in fume hood (Do not exceed 90% capacity) label_container->transfer_waste store_saa Seal and store in Satellite Accumulation Area (SAA) transfer_waste->store_saa ehs_pickup Arrange for pickup by Environmental Health & Safety (EH&S) store_saa->ehs_pickup incineration Final Disposal: Licensed High-Temperature Hazardous Waste Incineration ehs_pickup->incineration

Caption: Disposal decision workflow for this compound.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup (Small, manageable spills):

  • Alert personnel in the immediate area.

  • Wearing full PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • Clean the spill area with an appropriate solvent and then soap and water.

  • All cleanup materials are considered hazardous waste and must be disposed of accordingly.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[3][17]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[3]

Regulatory and Safety Summary

Parameter Guideline / Regulation Rationale
Waste Classification Halogenated Organic Hazardous WasteContains covalently bonded bromine and chlorine.[7][9]
Primary Hazards Skin/Eye Irritant, Acutely ToxicGHS classifications for similar compounds.[1]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatPrevents dermal, ocular, and clothing contamination.[3]
Segregation Must be kept separate from all other waste streams.Prevents dangerous reactions and cross-contamination; required by law.[14]
Prohibited Disposal DO NOT dispose of down the drain or in regular trash.Environmental toxicity and regulatory non-compliance.[11][14]
Approved Disposal High-Temperature Incineration via licensed facility.Ensures complete destruction of the halogenated molecule.[9][10]

By strictly following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES . Source: Illinois Pollution Control Board. [Link]

  • Hazardous Waste Segregation Guide . Source: Bucknell University. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: eCFR (Electronic Code of Federal Regulations). [Link]

  • 6-Bromo-3-chloro-1H-indazole PubChem CID 24728895 . Source: PubChem, National Institutes of Health. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 . Source: California Code of Regulations, Westlaw. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents Safety Information . Source: Washington State University, Environmental Health & Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . Source: U.S. Environmental Protection Agency. [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Bromo-3-chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who drive it. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 6-Bromo-3-chloro-1-methyl-1H-indazole, a halogenated indazole derivative with significant potential in drug development.

This document moves beyond a simple checklist, offering a framework grounded in scientific principles to foster a proactive safety culture. By understanding the "why" behind each procedural step, scientists can cultivate an intuitive sense of laboratory safety that transcends rote memorization.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on aggregated GHS data for closely related compounds, this compound is anticipated to present the following hazards[1][2]:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1][3].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][3].

  • Specific target organ toxicity (single exposure): May cause respiratory irritation[1][3].

The presence of bromine and chlorine atoms on the indazole ring system contributes to its reactivity and potential for biological effects. Halogenated organic compounds can have diverse and significant impacts on health, ranging from irritation to more severe effects[4][5]. Therefore, a cautious and well-informed approach is paramount.

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard ClassGHS CategoryHazard StatementSource
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][3]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy.

Table 2: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale
Eyes/Face Tightly sealed safety goggles or a full-face shield.Protects against splashes of the compound and any solvents used in the procedure, which can cause serious eye irritation[3][6][7].
Skin/Body A flame-resistant lab coat worn over full-length clothing. Consider a chemical-resistant apron for larger quantities.Prevents skin contact, as the compound is a known skin irritant[3][6][7].
Hands Chemical-resistant gloves (e.g., nitrile rubber).Provides a barrier against direct skin contact. It is crucial to check the breakthrough time of the specific glove material against the solvents being used.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter.Recommended, especially when handling the solid compound outside of a certified chemical fume hood, to prevent inhalation of dust or aerosols that may cause respiratory irritation[3][6].

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound Check_Scale Small Scale (<1g) or Large Scale (>1g)? Start->Check_Scale Check_Manipulation Solid Weighing or Solution Transfer? Check_Scale->Check_Manipulation Small Scale Enhanced_PPE Enhanced PPE: - Face Shield - Chemical Apron - Double Gloves Check_Scale->Enhanced_PPE Large Scale Base_PPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Check_Manipulation->Base_PPE Solution Transfer Respiratory_Protection Add Respiratory Protection: - Fume Hood or - Respirator Check_Manipulation->Respiratory_Protection Solid Weighing Enhanced_PPE->Respiratory_Protection

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Benchtop to Waste Stream

A meticulous and well-documented operational plan is the cornerstone of safe laboratory practice. This plan should encompass every stage of the chemical's lifecycle within the laboratory.

Engineering Controls and Pre-Handling Preparations
  • Ventilation: All manipulations of this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure[3][8].

  • Eyewash and Safety Shower: Ensure that a functional and recently tested eyewash station and safety shower are readily accessible in the immediate vicinity of the work area[3].

  • Spill Kit: A chemical spill kit appropriate for halogenated organic compounds should be available and all personnel trained in its use.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, don all required PPE as outlined in Table 2. Ensure the work area within the fume hood is clean and uncluttered.

  • Weighing: If weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine particles.

  • Dissolution: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Reaction: Conduct all reactions in appropriate glassware, ensuring that the apparatus is securely clamped and that any potential for pressure buildup is mitigated.

  • Post-Reaction Workup: Be mindful that the hazards of the parent compound may be present in the reaction mixture and subsequent workup solutions.

  • Decontamination: After handling is complete, thoroughly decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water[3][6].

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][6].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[3][6].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

Disposal Plan: Responsible Stewardship

The proper disposal of this compound and its associated waste is not only a matter of regulatory compliance but also of environmental responsibility.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, properly labeled hazardous waste container.

  • Waste Characterization: The waste must be characterized as halogenated organic waste.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company. Do not dispose of this chemical down the drain[3]. Adhere to all local, state, and federal regulations for hazardous waste disposal.

The following diagram outlines the logical flow for the proper disposal of waste generated from experiments involving this compound.

Disposal_Workflow Start Waste Generated Is_Contaminated Is it contaminated with This compound? Start->Is_Contaminated Segregate_Waste Segregate into Halogenated Organic Waste Container Is_Contaminated->Segregate_Waste Yes Non_Hazardous Dispose as Non-Hazardous Waste Is_Contaminated->Non_Hazardous No Label_Container Label Container with: - 'Hazardous Waste' - Chemical Name - Associated Hazards Segregate_Waste->Label_Container Store_Safely Store in a Designated Secondary Containment Area Label_Container->Store_Safely Arrange_Disposal Arrange for Pickup by Licensed Waste Disposal Vendor Store_Safely->Arrange_Disposal

Caption: Waste disposal workflow for this compound.

By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you can foster a secure research environment that empowers scientific discovery while prioritizing the well-being of your most valuable asset: your scientists.

References

  • PubChem. 6-Bromo-3-chloro-1H-indazole. [Link]

  • PubChem. 6-bromo-3-methyl-1H-indazole. [Link]

  • Alichem. This compound. [Link]

  • ChemSec. (n.d.). Halogenated compounds. [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazol-3-amine. [Link]

  • ChemSynthesis. (2025-05-20). 6-bromo-3-ethyl-1-methyl-1H-indazole. [Link]

  • Reddit. (2014-01-15). Why are halogenated chemicals so dangerous to living organisms? [Link]

  • SAGE Journals. (1982-07-01). Acute Inhalation Toxicity of Some Halogenated and Non-halogenated Hydrocarbons. [Link]

  • PubMed. (2017-10-16). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. [Link]

  • American Elements. 6-Bromo-5-methyl-1H-indazole. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.